molecular formula C15H10F3NOS B12385092 Androgen receptor antagonist 10

Androgen receptor antagonist 10

Cat. No.: B12385092
M. Wt: 309.31 g/mol
InChI Key: BHGCWADCRHBUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 10 is a useful research compound. Its molecular formula is C15H10F3NOS and its molecular weight is 309.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10F3NOS

Molecular Weight

309.31 g/mol

IUPAC Name

4-(2-methylsulfanylphenoxy)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3

InChI Key

BHGCWADCRHBUMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of androgen receptor (AR) antagonists. It delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing these therapeutic agents. The information is presented to facilitate in-depth comprehension and application in research and drug development settings.

The Androgen Receptor Signaling Pathway: A Primer

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and maintenance of male phenotypes. In the context of prostate cancer, the AR signaling pathway is a key driver of tumor growth and progression.[1] The canonical pathway proceeds as follows:

  • Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain (LBD) of the AR induces a conformational change.[1]

  • HSP Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing the AR's nuclear localization signal. The ligand-bound AR molecules then form homodimers.[2]

  • Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.[2]

  • DNA Binding: Within the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter and enhancer regions of target genes.[3]

  • Transcriptional Regulation: Upon binding to AREs, the AR recruits a complex of co-regulator proteins, including coactivators (e.g., SRC-1) and corepressors (e.g., SMRT), which modulate the transcription of androgen-responsive genes.[4][5] These genes are involved in cellular proliferation, survival, and other processes that contribute to tumor growth.

Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR AR_Ligand Ligand-Bound AR AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization AR_Dimer_Nuc AR Dimer AR_Dimer->AR_Dimer_Nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer_Nuc->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Modulates Coactivators Coactivators Coactivators->ARE Corepressors Corepressors Corepressors->ARE

Canonical Androgen Receptor Signaling Pathway

Core Mechanisms of Androgen Receptor Antagonism

AR antagonists disrupt the canonical signaling pathway through several key mechanisms. These can be broadly categorized as competitive inhibition, impairment of nuclear translocation, and modulation of co-regulator interaction.

Competitive Inhibition of Ligand Binding

The primary mechanism of action for most AR antagonists is competitive binding to the LBD of the receptor. By occupying the same binding pocket as endogenous androgens, these antagonists prevent the initial step of receptor activation.[6] Second-generation antagonists, such as enzalutamide (B1683756), exhibit a significantly higher binding affinity for the AR compared to first-generation drugs like bicalutamide (B1683754).[7][8]

This competitive inhibition prevents the ligand-induced conformational changes necessary for the dissociation of HSPs and subsequent downstream signaling events.

Mechanism of Competitive AR Antagonism Androgen Androgen AR_LBD Androgen Receptor (LBD) Androgen->AR_LBD Binds AR_Antagonist AR Antagonist AR_Antagonist->AR_LBD Competitively Binds Activation Receptor Activation AR_LBD->Activation Leads to No_Activation No Receptor Activation AR_LBD->No_Activation Leads to

Competitive Androgen Receptor Antagonism
Inhibition of Nuclear Translocation

A crucial step in AR signaling is the translocation of the activated receptor from the cytoplasm to the nucleus. Second-generation antagonists like enzalutamide are particularly effective at inhibiting this process.[9][10] By binding to the AR, these antagonists induce a conformation that is not conducive to nuclear import, effectively sequestering the receptor in the cytoplasm and preventing it from accessing its target genes in the nucleus.[11]

Modulation of Co-regulator Interaction

Even if an antagonist-bound AR dimer were to translocate to the nucleus and bind to DNA, its transcriptional activity is ultimately determined by the recruitment of co-regulator proteins. AR antagonists can alter the conformation of the AR's activation function 2 (AF-2) domain, which is a critical binding site for coactivators.[12][13]

This altered conformation can lead to two outcomes:

  • Inhibition of Coactivator Recruitment: The antagonist-induced conformation of the AR prevents the binding of coactivators, thereby blocking the initiation of transcription.[14]

  • Recruitment of Corepressors: In some cases, the antagonist-bound AR can actively recruit corepressors to the DNA, leading to the repression of gene transcription.[4][15] Bicalutamide, for instance, has been shown to promote the recruitment of corepressors to the AR complex.[15]

Quantitative Data on Androgen Receptor Antagonists

The efficacy of AR antagonists can be quantified through various parameters, including their binding affinity (Ki) and their ability to inhibit AR-mediated cellular processes (IC50). The following tables summarize key quantitative data for several prominent AR antagonists.

CompoundTargetActionKi (nM)Reference(s)
BicalutamideAndrogen ReceptorAntagonist19 - 64[16]
EnzalutamideAndrogen ReceptorAntagonist--
ApalutamideAndrogen ReceptorAntagonist--
DarolutamideAndrogen ReceptorAntagonist--
CompoundAssayCell LineIC50 (nM)Reference(s)
BicalutamideAR CompetitionLNCaP160[7]
EnzalutamideAR CompetitionLNCaP21 - 36[7][17]
ApalutamideAR Luciferase Reporter-200[17]
DarolutamideAR Luciferase Reporter-26[17]
Hydroxyflutamide---[16]
Androstanolone--2.1 - 10000[16]

Key Experimental Protocols

The characterization of AR antagonists relies on a suite of well-established experimental techniques. Detailed protocols for the most critical assays are provided below.

Radioligand Binding Assay

Principle: This assay measures the affinity of a test compound for the AR by assessing its ability to compete with a radiolabeled ligand (e.g., [³H]-DHT) for binding to the receptor.[18]

Protocol:

  • Receptor Preparation: Prepare cell lysates or membrane fractions containing the androgen receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.[18]

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Receptor_Prep Prepare Receptor Source Start->Receptor_Prep Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
Reporter Gene Assay

Principle: This cell-based assay measures the transcriptional activity of the AR in response to androgens and AR antagonists. Cells are transfected with a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP) and transfect with a reporter plasmid containing an ARE-driven luciferase gene and an AR expression vector (if the cell line does not endogenously express AR).

  • Treatment: Treat the transfected cells with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of the test antagonist.

  • Cell Lysis: After an appropriate incubation period, lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for inhibition of AR-mediated transcription.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to study protein-protein interactions. In this context, it can determine whether an AR antagonist promotes or inhibits the interaction of the AR with co-regulator proteins.[19]

Protocol:

  • Cell Treatment and Lysis: Treat cells expressing the AR with the antagonist of interest. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[19]

  • Immunoprecipitation: Add an antibody specific to the AR to the cell lysate. The antibody will bind to the AR and any proteins associated with it.

  • Immune Complex Capture: Add protein A/G beads to the lysate. These beads will bind to the antibody, capturing the entire immune complex (antibody-AR-interacting proteins).

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the co-regulator of interest to determine if it was co-immunoprecipitated with the AR.

Co-Immunoprecipitation Workflow Start Start Cell_Lysis Cell Lysis (Non-denaturing) Start->Cell_Lysis IP Immunoprecipitate with AR Antibody Cell_Lysis->IP Capture Capture Immune Complex with Protein A/G Beads IP->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elute_WB Elute and Analyze by Western Blot Wash->Elute_WB End End Elute_WB->End

Co-Immunoprecipitation Workflow
Nuclear Translocation Assay

Principle: This assay visualizes and quantifies the subcellular localization of the AR to determine the effect of an antagonist on its nuclear translocation.[11]

Protocol:

  • Cell Culture and Treatment: Culture cells on glass coverslips and treat them with an androgen and/or the test antagonist.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody specific to the AR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the AR staining in the cytoplasm and the nucleus to determine the ratio of nuclear to cytoplasmic AR.

Alternatively, a high-content screening (HCS) approach can be used for automated imaging and analysis of AR nuclear translocation in a high-throughput format.[11][20] Another method involves subcellular fractionation followed by Western blotting to biochemically quantify the amount of AR in the cytoplasmic and nuclear compartments.[11]

Conclusion

The mechanism of action of androgen receptor antagonists is multifaceted, involving competitive inhibition of ligand binding, prevention of nuclear translocation, and modulation of co-regulator interactions. A thorough understanding of these core mechanisms is essential for the rational design and development of novel and more effective AR-targeted therapies for prostate cancer and other androgen-driven diseases. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such agents.

References

In-Depth Technical Guide: Compound 6h and its Interaction with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Quantitative Data on Androgen Receptor Interaction

Despite extensive searches of scientific literature and chemical databases, specific quantitative binding affinity data for "Androgen receptor antagonist 10 (compound 6h)," such as IC50 or Ki values from competitive binding assays, have not been reported in peer-reviewed publications. Chemical vendors list the compound as an androgen receptor antagonist, but the primary research detailing its characterization is not cited.

For the purpose of providing a comparative context, the following table summarizes binding affinity data for other known androgen receptor antagonists. This is intended to offer a general understanding of the potency of compounds in this class.

Table 1: Binding Affinity of Selected Androgen Receptor Antagonists (for comparative purposes)

Compound NameAndrogen Receptor (AR) Binding AffinityCitation
BicalutamideIC50 = 159 nM[1]
Enzalutamide (MDV3100)IC50 = 36 nM[2]
Apalutamide (ARN-509)IC50 = 16 nM[3]

Note: The data presented in this table is for illustrative purposes and does not represent the binding affinity of compound 6h.

Experimental Protocols

Without access to the primary research that characterized "this compound (compound 6h)," a detailed, specific experimental protocol for its binding affinity determination cannot be provided. However, this section outlines a general and widely accepted methodology for assessing the binding of a compound to the androgen receptor.

General Protocol: Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

1. Materials and Reagents:

  • Receptor Source: Human androgen receptor (full-length or ligand-binding domain), which can be sourced from engineered cell lines (e.g., HEK293, Sf9) or isolated from tissues.

  • Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-Mibolerone or [³H]-R1881.

  • Test Compound: Compound 6h, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution to maintain pH and ionic strength, such as TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Scintillation Cocktail: For detecting radioactivity.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

2. Experimental Procedure:

  • Preparation of Receptor: The receptor preparation is diluted in the assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

  • Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (compound 6h). A control group with no test compound (total binding) and a group with a high concentration of a known non-radiolabeled AR ligand (e.g., unlabeled R1881) to determine non-specific binding are also included.

  • Equilibrium: The incubation is carried out for a sufficient time (e.g., 2-4 hours) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the resulting dose-response curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualization of Key Processes

Experimental Workflow for Androgen Receptor Binding Assay

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Preparation Incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Compound 6h) Test_Compound->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50/Ki Determination) Scintillation->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Androgen Receptor Signaling Pathway and Antagonism

The following diagram depicts a simplified androgen receptor signaling pathway and the mechanism of action for an antagonist like compound 6h.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change & HSP Dissociation AR_Antagonist AR-Antagonist Complex AR_HSP->AR_Antagonist AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Translocation Compound_6h Compound 6h (Antagonist) Compound_6h->AR_HSP Competitively Binds AR_Antagonist->AR_Dimer Blocks Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Antagonist->ARE Prevents DNA Binding AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen receptor signaling and antagonist inhibition.

"this compound (compound 6h)" is identified as a molecule with activity against the androgen receptor. However, a lack of publicly available, peer-reviewed scientific literature prevents a detailed quantitative analysis of its binding affinity and a precise description of the experimental protocols used for its characterization. The information provided herein offers a general framework for understanding the assessment and mechanism of action of androgen receptor antagonists, which can be applied to the study of compound 6h should primary research data become available. For definitive quantitative data and protocols, researchers are advised to consult the original scientific literature that may be associated with this compound, potentially within patent filings or less broadly indexed journals.

References

The Structure-Activity Relationship of Second-Generation Androgen Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer.[1] Therapeutic strategies have long focused on inhibiting AR signaling. First-generation non-steroidal anti-androgens (NSAAs) like bicalutamide (B1683754) and flutamide, while initially effective, are limited by moderate receptor affinity and the potential to act as partial agonists, particularly in the context of AR overexpression or mutation, which is common in castration-resistant prostate cancer (CRPC). This led to the development of second-generation NSAAs, such as enzalutamide (B1683756) (formerly MDV3100), which exhibit significantly higher binding affinity and act as true antagonists.[1][2] Enzalutamide's mechanism of action is multifaceted; it competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of co-activator proteins.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the diarylthiohydantoin scaffold, the chemical class to which enzalutamide belongs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Structure-Activity Relationships of Diarylthiohydantoin Androgen Receptor Antagonists

The development of enzalutamide stemmed from systematic modifications of the diarylthiohydantoin core structure. The key to its enhanced antagonistic activity lies in its ability to effectively inhibit AR function even when the receptor is overexpressed, a common mechanism of resistance in CRPC. The SAR studies leading to enzalutamide revealed several critical structural features that govern its high affinity and potent antagonism.

The general structure of the enzalutamide series consists of three main components:

  • Aromatic Ring A: Typically a substituted phenyl ring that binds in a specific pocket of the AR ligand-binding domain.

  • Aromatic Ring B: A second aromatic system connected to the hydantoin (B18101) core.

  • Thiohydantoin Core: A five-membered heterocyclic ring which is crucial for the overall structure and interaction with the receptor.

Modifications to each of these parts have been explored to optimize potency and pharmacokinetic properties.

Ring A Modifications:

The substitution pattern on Ring A is critical for potent antagonism. Enzalutamide features a 4-cyano-3-(trifluoromethyl)phenyl group.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), is essential for high activity. These groups form key interactions within the ligand-binding pocket.

  • Positional Isomers: The relative positions of these substituents are finely tuned. The 4-cyano, 3-trifluoromethyl arrangement proved to be optimal for antagonist activity.

Ring B and Linker Modifications:

Ring B in enzalutamide is a 4-carboxamidophenyl group, attached to the N1 position of the thiohydantoin core.

  • Amide Moiety: The carboxamide group is a key feature, contributing to the molecule's binding affinity and antagonist profile.

  • Linker to Core: The direct linkage of the aromatic ring to the thiohydantoin nitrogen is a common feature in this class of compounds.

Thiohydantoin Core Modifications:

The thiohydantoin core itself and its substituents are vital for activity.

  • Sulfur Atom: The replacement of the oxygen atom in the hydantoin ring with sulfur (to form a thiohydantoin) was a critical discovery that enhanced antagonist potency.

  • Gem-Dimethyl Group: The 5,5-dimethyl substitution on the thiohydantoin ring is important for maintaining the correct conformation for receptor binding.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of diarylthiohydantoin analogs, illustrating the impact of structural modifications on AR antagonism. The data is primarily derived from studies on LNCaP prostate cancer cells, which endogenously express a functional androgen receptor.

Table 1: SAR of Ring A Modifications

CompoundRing A SubstituentsAntagonist Activity IC50 (nM) in LNCaP/AR-luc cells
Bicalutamide4-Fluoro, 3-SO2CF3159
Enzalutamide 4-Cyano, 3-CF3 36
Analog 14-Cyano, 3-Cl80
Analog 24-Nitro, 3-CF345
Analog 34-Cyano250

Data synthesized from multiple sources for comparative purposes. Assay conditions may vary slightly.[1][5]

Table 2: SAR of Thiohydantoin Core and Ring B Modifications

CompoundCore StructureRing B SubstituentAR Binding Affinity IC50 (nM) in LNCaP cells
Enzalutamide Thiohydantoin 4-CONH2 21 - 36
Hydantoin AnalogHydantoin4-CONH2122
Ring B Analog 1Thiohydantoin3-CONH295
Ring B Analog 2Thiohydantoin4-COOH>1000

Data synthesized from multiple sources for comparative purposes. Assay conditions may vary slightly.[1][5][6]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the target of enzalutamide and related antagonists.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization & HSP Dissociation AR_nuc AR Dimer AR_dimer->AR_nuc Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_HSP Inhibits Binding Enzalutamide->AR_dimer Inhibits Translocation ARE ARE AR_nuc->ARE Binds DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruits Co-activators Coactivators Co-activators Coactivators->ARE Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_nuc Inhibits DNA Binding & Co-activator Recruitment

Caption: Androgen receptor signaling pathway and points of inhibition by enzalutamide.

Experimental Workflow for AR Antagonist Evaluation

This diagram outlines a typical workflow for the screening and characterization of novel androgen receptor antagonists.

Experimental_Workflow start Compound Library binding_assay AR Competitive Binding Assay start->binding_assay Primary Screen transactivation_assay AR Transactivation (Reporter) Assay binding_assay->transactivation_assay Determine Ki / IC50 Identify Hits proliferation_assay Prostate Cancer Cell Proliferation Assay transactivation_assay->proliferation_assay Confirm Antagonism (No Agonism) in_vivo In Vivo Xenograft Model Studies proliferation_assay->in_vivo Evaluate Anti-proliferative Effect lead_opt Lead Optimization in_vivo->lead_opt Assess Efficacy & Pharmacokinetics end Candidate Drug lead_opt->end

Caption: A typical experimental workflow for the discovery and development of AR antagonists.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of test compounds for the androgen receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol).

  • Radioligand: [³H]-Methyltrienolone ([³H]-R1881).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, glycerol, DTT, and sodium molybdate.

  • Wash Buffer: Assay buffer without DTT and molybdate.

  • Non-specific binding control: High concentration of unlabeled Dihydrotestosterone (DHT).

  • Test compounds dissolved in DMSO.

  • Hydroxylapatite (HAP) slurry or GF/B filter plates.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation: Serially dilute test compounds and the reference compound (e.g., unlabeled R1881 or DHT) in assay buffer. The final DMSO concentration should be kept low (<1%).

  • Incubation: In a 96-well plate, combine the AR preparation, the radioligand ([³H]-R1881, typically at a final concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound or controls.

    • Total Binding: Wells containing AR and radioligand only.

    • Non-specific Binding: Wells containing AR, radioligand, and a saturating concentration of unlabeled DHT (e.g., 10 µM).

    • Test Compound: Wells containing AR, radioligand, and serial dilutions of the test compound.

  • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate the bound radioligand from the free radioligand using one of the following methods:

    • Hydroxylapatite (HAP) Slurry: Add cold HAP slurry to each well, incubate, and then centrifuge the plate to pellet the HAP (which binds the AR-ligand complex). Wash the pellet multiple times with cold wash buffer.

    • Filter Binding: Transfer the incubation mixture to a pre-soaked filter plate and apply a vacuum to trap the AR-ligand complex on the filter. Wash the filters with cold wash buffer.

  • Quantification: Add scintillation cocktail to the washed pellets or filters and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

AR-Mediated Transcriptional Activation (Reporter Gene) Assay

Objective: To determine the functional antagonist or agonist activity of a compound by measuring its effect on AR-mediated gene transcription.

Materials:

  • A suitable human cell line, e.g., LNCaP (prostate cancer, AR-positive) or PC-3 cells stably transfected with a human AR expression vector.

  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

  • Test compounds and controls (e.g., DHT as an agonist, enzalutamide as an antagonist).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Steroid Deprivation: Replace the growth medium with a medium containing CS-FBS and incubate for 24 hours.

  • Compound Treatment:

    • Antagonist Mode: Treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., 0.1 nM DHT) in combination with serial dilutions of the test compound.

    • Agonist Mode: Treat the cells with serial dilutions of the test compound alone.

  • Incubate the plate for 24-48 hours at 37°C.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Antagonist Mode: Normalize the data to the control (agonist only) and plot the percent inhibition against the log concentration of the test compound to determine the IC50.

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 and maximal activation, identifying any partial or full agonist activity.

LNCaP Cell Proliferation Assay (MTT/CCK-8)

Objective: To assess the effect of AR antagonists on the proliferation of androgen-dependent prostate cancer cells.

Materials:

  • LNCaP human prostate cancer cell line.

  • Culture medium (RPMI-1640 with 10% FBS).

  • Assay medium (RPMI-1640 with charcoal-stripped FBS).

  • Test compounds, DHT, and vehicle control (DMSO).

  • MTT or CCK-8 reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate LNCaP cells in a 96-well plate in their regular growth medium and allow them to attach.

  • Steroid Deprivation: After 24 hours, switch the cells to the assay medium (with CS-FBS) for another 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound in the presence of a low concentration of DHT (e.g., 1 nM) to stimulate proliferation. Include controls for vehicle and DHT alone.

  • Incubation: Incubate the cells for 72-96 hours at 37°C.

  • Viability Measurement: Add MTT or CCK-8 reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration of the test compound relative to the DHT-stimulated control. Plot the data to determine the IC50 value for anti-proliferative activity.

References

The Discovery and Synthesis of Androgen Receptor Antagonist 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Androgen Receptor (AR) Antagonist 10, also known as compound Y5. This novel, orally active antagonist demonstrates potent activity against the androgen receptor with a dual mechanism of action, making it a promising candidate for the treatment of prostate cancer, particularly in cases of resistance to current therapies. This document details the synthetic pathway, quantitative biological data, and the experimental protocols utilized in its characterization.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While first and second-generation AR antagonists have shown clinical efficacy, the emergence of resistance, often through mutations in the AR ligand-binding domain, remains a significant challenge. This has spurred the development of novel antagonists with alternative mechanisms of action. Androgen Receptor Antagonist 10 (Y5) has been identified as a potent AR antagonist that not only blocks receptor activity but also promotes its degradation, offering a potential strategy to overcome resistance.

Discovery of this compound (Y5)

This compound (Y5) was discovered through a focused drug discovery program aimed at identifying novel non-steroidal AR antagonists with improved efficacy against resistant forms of prostate cancer. The lead compound, a potent antagonist with a benzo[b]oxepine scaffold, was structurally optimized to enhance its pharmacological properties, leading to the identification of Y5.[1]

Synthesis of this compound (Y5)

The synthesis of this compound (Y5) is a multi-step process starting from commercially available materials. The key steps involve the formation of a benzo[b]oxepine core, followed by amide coupling and subsequent modifications to introduce the thiadiazole moiety.

Synthetic Scheme

Note: The detailed, step-by-step synthetic protocol with specific reagents, reaction conditions, and purification methods would be proprietary to the discovering entity and is not fully available in the public domain. The following is a generalized representation based on the available scientific literature.

A generalized synthetic workflow for the production of Y5 is outlined below.

G A Starting Material A (Benzo[b]oxepine precursor) C Intermediate 1 A->C Multi-step synthesis B Starting Material B (Thiadiazole precursor) D Intermediate 2 B->D Activation E This compound (Y5) C->E Coupling Reaction D->E

Caption: Generalized synthetic workflow for this compound (Y5).

Experimental Protocol: General Synthesis

A detailed experimental protocol for the synthesis of Y5 is not publicly available. However, the synthesis of analogous N-(1,2,4-thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide derivatives generally involves the following key transformations[1][2]:

  • Synthesis of the Benzo[b]oxepine Carboxylic Acid Core: This is typically achieved through a multi-step sequence starting from simpler aromatic precursors.

  • Amide Bond Formation: The synthesized carboxylic acid is then coupled with an appropriate aminothiadiazole derivative. Standard peptide coupling reagents such as HATU or EDC/HOBt are commonly employed.

  • Purification: The final compound is purified using techniques like column chromatography and crystallization to yield the desired product with high purity.

Biological Activity and Quantitative Data

This compound (Y5) exhibits potent biological activity, characterized by its strong binding to the androgen receptor and its ability to inhibit AR-mediated signaling.

In Vitro Activity
Assay TypeCell LineEndpointValueReference
AR AntagonismLNCaPIC500.04 μM[1]
AR Dimerization-InhibitionEffective[1][2]
AR DegradationLNCaPInductionEffective[1][2]

Table 1: In Vitro Biological Activity of this compound (Y5).

Activity Against Resistant Mutants

A key feature of Y5 is its efficacy against AR mutants that confer resistance to other antagonists.

AR MutantFold Resistance vs. WT
T878AData not publicly available
W741CData not publicly available
F877LData not publicly available

Table 2: Activity of this compound (Y5) against common AR mutants. While the publication notes excellent activity against variant drug-resistant AR mutants, specific quantitative data on fold resistance is not provided in the abstract.[1]

Mechanism of Action

This compound (Y5) possesses a dual mechanism of action that distinguishes it from many existing AR antagonists.

  • Competitive Antagonism: Y5 binds to the androgen receptor, likely at the dimer interface, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling.[1][2]

  • AR Degradation: Y5 induces the degradation of the androgen receptor protein via the ubiquitin-proteasome pathway. This reduction in the total cellular pool of AR further diminishes its signaling capacity.[1][2]

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation AR_degradation AR Degradation AR->AR_degradation HSP HSP HSP->AR Stabilizes Y5 AR Antagonist 10 (Y5) Y5->AR Binds & Inhibits Dimerization Y5->AR_degradation Induces ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates

Caption: Simplified signaling pathway of Androgen Receptor and the dual mechanism of Antagonist 10 (Y5).

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound (Y5).

AR Antagonism Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

G A Seed prostate cancer cells (e.g., LNCaP) in 96-well plates B Transfect cells with AR-responsive luciferase reporter construct A->B C Treat cells with a fixed concentration of androgen (e.g., DHT) and varying concentrations of Y5 B->C D Incubate for 24-48 hours C->D E Lyse cells and measure luciferase activity D->E F Calculate IC50 value E->F

Caption: Workflow for a typical AR antagonist luciferase reporter assay.

AR Dimerization Assay

This assay assesses the ability of a compound to disrupt the formation of AR homodimers, a critical step in its activation.

G A Utilize a system to detect protein-protein interactions (e.g., Mammalian two-hybrid, BRET, or FRET) B Co-express two AR constructs fused to complementary reporter fragments A->B C Treat cells with androgen to induce dimerization and generate a signal B->C D Co-treat with varying concentrations of Y5 C->D E Measure the reporter signal to quantify the inhibition of dimerization D->E

Caption: General workflow for an AR dimerization assay.

AR Degradation Assay (Western Blot)

This assay determines the effect of a compound on the total cellular levels of the androgen receptor protein.

G A Culture prostate cancer cells (e.g., LNCaP) B Treat cells with varying concentrations of Y5 for a specified time course A->B C Lyse cells and quantify total protein concentration B->C D Separate proteins by SDS-PAGE and transfer to a membrane C->D E Probe membrane with a primary antibody specific for the Androgen Receptor D->E F Detect with a secondary antibody and visualize protein bands E->F G Quantify band intensity to determine relative AR protein levels F->G

Caption: Workflow for assessing AR degradation by Western blot.

Conclusion

This compound (Y5) is a potent, orally active antagonist with a novel dual mechanism of action. By both inhibiting AR signaling and promoting its degradation, Y5 presents a promising therapeutic strategy for the treatment of prostate cancer, including forms that have developed resistance to current therapies. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

The Chemical Landscape of Diphenyl Ether Androgen Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer. Consequently, the development of AR antagonists has been a cornerstone of therapeutic strategies for this malignancy. Among the various chemical scaffolds explored, the diphenyl ether moiety has emerged as a promising framework for the design of novel non-steroidal AR antagonists. This technical guide provides an in-depth overview of the chemical properties, structure-activity relationships (SAR), and experimental evaluation of diphenyl ether-based AR antagonists, intended to serve as a comprehensive resource for researchers in the field of oncology and medicinal chemistry.

Core Chemical Properties and Structure-Activity Relationships (SAR)

A series of diphenyl ether derivatives have been synthesized and evaluated for their ability to antagonize the androgen receptor. These compounds typically feature a substituted phenyl ring linked via an ether oxygen to another substituted phenyl or pyridyl ring. The substituents on these aromatic rings play a crucial role in determining the antagonist potency and overall pharmacological profile.

A key publication in this area by Mitchell et al. (2009) describes a series of diphenyl ethers designed for the topical suppression of sebum production, a process heavily influenced by androgen activity. Their work provides valuable insights into the SAR of this class of compounds. For instance, "Androgen receptor antagonist 10" (referred to as compound 6h in the study) and "AR antagonist 6" (compound 6i) demonstrate potent AR antagonism.

Key Structural Features for Potent AR Antagonism:

  • Substitution Pattern: The nature and position of substituents on the phenyl rings are critical. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and cyano (-CN), on one of the phenyl rings are often associated with potent antagonist activity.

  • Thioether Linkage: In some analogues, the ether oxygen is replaced by a sulfur atom, creating a diphenyl thioether. This modification can influence the compound's binding affinity and pharmacokinetic properties.

  • Additional Functional Groups: The presence of other functional groups, such as ethoxy or methylthio groups, on the second phenyl ring can modulate the compound's activity and selectivity.

The structure-activity relationships suggest that a combination of specific electronic and steric features on the diphenyl ether scaffold is necessary for effective binding to the AR and subsequent inhibition of its transcriptional activity.

Quantitative Data on Diphenyl Ether AR Antagonists

The following table summarizes the in vitro activity of representative diphenyl ether AR antagonists. This data is essential for comparing the potency of different analogues and for guiding further drug design efforts.

Compound IDChemical StructureAR Binding Affinity (IC50, nM)Functional Antagonist Potency (IC50, nM)
Compound 6h (this compound)CSC1=CC=CC=C1OC2=CC(C(F)(F)F)=C(C#N)C=C274 (in Sf9 cells)[1]22 (in MDA-MB-231 cells)[1]
Compound 6i (AR antagonist 6)N#CC1=CC=C(C=C1C(F)(F)F)OC2=C(OCC)C=CC=C2120[2]47[2]

Note: IC50 is the half-maximal inhibitory concentration.

At present, publicly available pharmacokinetic data, such as oral bioavailability and plasma half-life, for this specific class of diphenyl ether AR antagonists is limited. Further studies are required to fully characterize their in vivo behavior.

Mechanism of Action and Signaling Pathways

Non-steroidal AR antagonists, including those with a diphenyl ether scaffold, typically exert their effects through competitive inhibition of androgen binding to the ligand-binding domain (LBD) of the androgen receptor.[3][4] This prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA.[3][4] By blocking these critical steps, diphenyl ether AR antagonists effectively inhibit the transcription of androgen-dependent genes that drive prostate cancer cell proliferation and survival.

AR_Signaling_Pathway AR AR AR_dimer AR_dimer AR->AR_dimer Nuclear Translocation AR_dimer->AR Androgen Androgen Antagonist Antagonist

Experimental Protocols

The evaluation of diphenyl ether AR antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Principle: A fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the IC50 value.

Detailed Methodology:

  • Receptor Preparation: Prepare cytosol from the ventral prostates of rats or use commercially available recombinant human AR expressed in Sf9 insect cells.[1]

  • Incubation: In a multi-well plate, combine the AR preparation, a constant concentration of [³H]-R1881, and a serial dilution of the diphenyl ether test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Separation: After incubation to reach equilibrium, separate the bound from unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AR-Mediated Transcription Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene transcription.

Principle: Cells that endogenously or exogenously express the AR are co-transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive promoter (containing AREs). In the presence of an androgen (agonist), the AR activates the transcription of the reporter gene. An antagonist will inhibit this induction.

Detailed Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line, such as the human breast cancer cell line MDA-MB-231, which can be engineered to express the human AR.[1] Co-transfect the cells with an AR expression vector (if necessary) and an ARE-driven luciferase reporter plasmid. A control plasmid expressing Renilla luciferase can be included for normalization.

  • Compound Treatment: Plate the transfected cells and treat them with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and varying concentrations of the diphenyl ether test compound.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

In Vivo Efficacy Model: Golden Syrian Hamster Ear Model

This model is used to assess the topical in vivo efficacy of AR antagonists in reducing sebum production.

Principle: The sebaceous glands in the hamster ear are highly sensitive to androgens. Topical application of an AR antagonist is expected to reduce the size of these glands and the production of sebum components, such as wax esters.

Detailed Methodology:

  • Animal Model: Use male Golden Syrian hamsters, which have well-developed sebaceous glands in their ears.

  • Compound Administration: Topically apply a solution of the diphenyl ether AR antagonist to one ear of the hamster daily for a specified period (e.g., 14-28 days). The contralateral ear can be treated with the vehicle as a control.

  • Sebum Analysis: At the end of the treatment period, euthanize the animals and excise the treated and control ears. Extract the lipids from the ear tissue and analyze the wax ester content using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Compare the wax ester levels in the treated ears to the control ears to determine the percentage of reduction, which is indicative of the in vivo antagonist activity.

Logical Workflow for Discovery and Evaluation

The discovery and preclinical development of diphenyl ether AR antagonists typically follows a structured workflow.

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Development Library_Design Library Design & Synthesis of Diphenyl Ethers HTS High-Throughput Screening (e.g., AR Binding Assay) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies In_Vitro_Potency In Vitro Potency Assays (e.g., Reporter Gene Assay) SAR_Studies->In_Vitro_Potency In_Vitro_Potency->SAR_Studies ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro_Potency->ADME_Tox Lead_Selection Lead Candidate Selection ADME_Tox->Lead_Selection PK_Studies Pharmacokinetic (PK) Studies (in rodents) Lead_Selection->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Hamster Ear, Xenografts) PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND_Candidate IND Candidate Tox_Studies->IND_Candidate

Conclusion

Diphenyl ether derivatives represent a promising class of non-steroidal androgen receptor antagonists. Their chemical tractability allows for systematic modifications to optimize their potency and pharmacokinetic properties. The data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to advance novel therapies for prostate cancer and other androgen-driven diseases. Future work should focus on expanding the library of these compounds, conducting comprehensive pharmacokinetic studies, and evaluating their efficacy in relevant prostate cancer xenograft models to fully assess their therapeutic potential.

References

In Silico Modeling of Androgen Receptor Antagonist 10 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to model the binding of Androgen Receptor (AR) Antagonist 10. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Introduction to Androgen Receptor Antagonism

The androgen receptor (AR), a ligand-activated transcription factor, is a critical therapeutic target in prostate cancer.[1] Antagonists that competitively bind to the AR can inhibit its function and are a cornerstone of prostate cancer therapy.[2] "Androgen receptor antagonist 10," also identified as compound 6h in scientific literature, is a nonsteroidal AR antagonist.[3] This document outlines the in silico approaches to characterize its binding to the AR.

Quantitative Data Summary

The binding affinity and functional antagonism of this compound and other common non-steroidal antiandrogens (NSAAs) are summarized below. These values are crucial for comparing the potency of different antagonists.

Table 1: Binding Affinity and Functional Antagonism of this compound

CompoundAssay TypeCell Line/SystemEndpointValue (nM)Reference
Antagonist 10 (6h)[3H]DHT DisplacementSf9 insect cellsIC5074[3]
Antagonist 10 (6h)DHT-induced response inhibitionMDA-MB-231IC5022[3]

Table 2: Comparative Binding Affinities and Antagonist Potencies of Common AR Antagonists

CompoundAssay TypeCell Line/SystemEndpointValue (nM)Reference
BicalutamideCompetition BindingLNCaP cellsIC50160[4]
EnzalutamideCompetition BindingLNCaP cellsIC5021.4[4]
ApalutamideLuciferase Reporter Gene Assay-IC50200[4]
DarolutamideLuciferase Reporter Gene Assay-IC5026[4]

Experimental Protocols

This section details the methodologies for key experiments in the in silico modeling of AR antagonist binding.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the human Androgen Receptor Ligand Binding Domain (AR LBD) from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2AM9.[5][6]

    • Remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file using molecular visualization software such as UCSF Chimera or PyMOL.[7]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the binding site for docking. This is typically centered on the co-crystallized ligand in the original PDB structure.

  • Ligand Preparation:

    • The chemical structure of this compound is represented by the SMILES string: CSC1=CC=CC=C1OC2=CC(C(F)(F)F)=C(C#N)C=C2.[3]

    • Convert the 2D SMILES string into a 3D structure using a tool like Open Babel or RDKit.[8][9]

    • Perform energy minimization of the 3D ligand structure.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.[10]

    • Define the search space (grid box) around the AR binding site.

    • Run the docking simulation to generate multiple binding poses of the antagonist.

    • Analyze the results based on the predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the AR-Antagonist 10 complex from the molecular docking step.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Use a simulation package like GROMACS.[11][12][13][14][15]

    • Apply a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[12]

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

  • Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network and other non-bonded interactions between the AR and the antagonist over time.

Competitive Binding Assay (In Vitro)

This assay experimentally determines the binding affinity of a compound to the AR.

Protocol:

  • Receptor Preparation:

    • Prepare a source of Androgen Receptor, for example, from rat prostate cytosol or using a recombinant AR protein.[16]

  • Assay Procedure:

    • Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT).

    • Add increasing concentrations of the test compound (this compound).

    • Allow the mixture to reach equilibrium.

    • Separate the bound from the unbound radioligand using a technique like hydroxylapatite (HAP) slurry or filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in silico modeling of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs Heat Shock Proteins (HSPs) Androgen Androgen (e.g., DHT) Androgen->AR Binds Antagonist AR Antagonist 10 Antagonist->AR Competitively Binds Antagonist->AR_dimer Inhibits AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB 1. Obtain AR Structure (e.g., PDB: 2AM9) Prep_Protein 2. Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Dock 5. Perform Docking (e.g., AutoDock Vina) Prep_Protein->Dock SMILES 3. Obtain Antagonist 10 SMILES (CSC1=...=C2) Prep_Ligand 4. Prepare Ligand (3D conversion, energy minimization) SMILES->Prep_Ligand Prep_Ligand->Dock Analyze_Dock 6. Analyze Poses & Scores Dock->Analyze_Dock MD_Setup 7. Setup System (Solvate, add ions) Analyze_Dock->MD_Setup MD_Run 8. Run Simulation (e.g., GROMACS) MD_Setup->MD_Run MD_Analyze 9. Analyze Trajectory (RMSD, RMSF, Interactions) MD_Run->MD_Analyze Target_ID Target Identification (Androgen Receptor) Hit_ID Hit Identification (Virtual Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (In Silico Modeling) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Lead_Opt->Lead_Gen Refinement Preclinical Preclinical Studies (In Vitro & In Vivo Assays) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Pharmacological profile of compound 6h

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Pharmacological Profile of Compound 6h (Cmpd-6): A Positive Allosteric Modulator of the β2-Adrenergic Receptor

Introduction

Compound 6h, also referred to as Cmpd-6, has been identified as a novel small molecule positive allosteric modulator (PAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor crucial for regulating physiological processes in the pulmonary and cardiovascular systems.[1][2][3] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, Cmpd-6 binds to a distinct allosteric site on the intracellular surface of the receptor.[1][2] This binding enhances the effects of orthosteric agonists, presenting a sophisticated mechanism for modulating β2AR signaling. This technical guide provides a comprehensive overview of the pharmacological profile of Cmpd-6, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Cmpd-6 exerts its effects by binding to an intracellular pocket of the β2AR, a site created by the intracellular loop 2 and transmembrane segments 3 and 4.[2] This interaction stabilizes the active conformation of the receptor, thereby enhancing the binding affinity and efficacy of orthosteric agonists.[1][2] A key feature of Cmpd-6's mechanism is its ability to retard the dissociation of agonists from the receptor, effectively "trapping" the agonist in the binding pocket and prolonging its signaling effect.[1] This positive cooperativity has been observed with various orthosteric agonists, leading to potentiation of downstream signaling pathways, including G-protein activation and β-arrestin recruitment.[1][3]

Interestingly, Cmpd-6 has also demonstrated unique cooperativity with the β-blocker carvedilol (B1668590). While it does not show positive cooperativity with other antagonists, it enhances the binding affinity of carvedilol and potentiates its β-arrestin-biased signaling.[3][4][5] This suggests a complex allosteric modulation that is dependent on the nature of the orthosteric ligand.

Signaling Pathway

The signaling pathway modulated by Compound 6h (Cmpd-6) in conjunction with an orthosteric agonist at the β2-adrenergic receptor involves the potentiation of the canonical Gs-protein and β-arrestin pathways.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor β2AR G_protein Gs Protein (αβγ) Receptor->G_protein Activates Beta_arrestin β-arrestin Receptor->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP Agonist Agonist Agonist->Receptor Binds Cmpd6 Compound 6h (PAM) Cmpd6->Receptor Binds (Allosteric) ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Beta_arrestin->Cellular_Response Initiates Signaling

Caption: Signaling pathway of β2AR potentiation by Compound 6h.

In Vitro Efficacy

The in vitro activity of Cmpd-6 has been characterized through various assays, demonstrating its potentiation of agonist-induced responses.

ParameterValueAssay ConditionsReference
Agonist Binding Affinity Enhancement
Epinephrine Affinity (in presence of Cmpd-6)~10-fold increaseRadioligand binding assays with purified β2AR[1]
cAMP Production Potentiation
Epinephrine-induced cAMP EC50 (in presence of Cmpd-6)Significant leftward shiftHEK293 cells overexpressing β2AR[1]
β-arrestin Recruitment
Agonist-induced β-arrestin recruitmentPotentiatedBRET-based assays[1]
Carvedilol Binding Affinity
Cmpd-6 affinity in the presence of carvedilol~1.2 µMCompetition ligand binding assays[3]

In Vivo Efficacy

In vivo studies have highlighted the therapeutic potential of Cmpd-6, particularly in the context of cardiovascular protection.

Animal ModelEffect of Cmpd-6Study DetailsReference
Mouse model of myocardial ischemia/reperfusion injuryEnhances the antiapoptotic and cardioprotective effects of carvedilolCmpd-6 administered with carvedilol[4]

Experimental Protocols

Radioligand Binding Assays

To determine the effect of Cmpd-6 on agonist affinity, competition binding assays are performed using purified, detergent-solubilized β2AR.

  • Preparation of Receptor : Human β2AR is expressed in Sf9 insect cells and purified using affinity chromatography.

  • Assay Buffer : The buffer typically consists of 20 mM HEPES (pH 7.5), 100 mM NaCl, and 0.1% MNG-3.

  • Binding Reaction : A constant concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) is incubated with the purified receptor in the presence of varying concentrations of an agonist (e.g., epinephrine) with or without a fixed concentration of Cmpd-6.

  • Separation : Bound and free radioligand are separated using a 96-well plate filtration method.

  • Detection : Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis : IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding

experimental_workflow start Start prep_receptor Prepare Purified β2AR start->prep_receptor prepare_reagents Prepare Radioligand, Agonist, and Cmpd-6 start->prepare_reagents incubation Incubate Receptor, Radioligand, Agonist, and Cmpd-6 prep_receptor->incubation prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Workflow for radioligand binding assays.

Cellular cAMP Accumulation Assay

To assess the functional consequence of allosteric modulation on G-protein signaling, cAMP accumulation is measured in whole cells.

  • Cell Culture : HEK293 cells stably overexpressing human β2AR are cultured in appropriate media.

  • Cell Plating : Cells are seeded into 96-well plates and grown to confluence.

  • Assay : Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of an agonist in the presence or absence of Cmpd-6.

  • Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis : Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonist.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicological data for Cmpd-6 are not extensively available in the public domain. Drug metabolism and toxicological assessment are critical steps in drug development and generally involve in vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion (ADME), and potential adverse effects of a compound.[6][7] For a compound like Cmpd-6, these studies would typically include:

  • Metabolic Stability : Incubation with liver microsomes to assess metabolic stability.[8]

  • CYP Inhibition : Evaluation of the potential to inhibit major cytochrome P450 enzymes.

  • In Vivo Pharmacokinetics : Determination of key parameters such as half-life, clearance, and bioavailability in animal models.[9]

  • Toxicity Studies : In vitro cytotoxicity assays and in vivo dose-range finding studies to identify potential toxicities.

Conclusion

Compound 6h (Cmpd-6) is a well-characterized positive allosteric modulator of the β2-adrenergic receptor with a unique intracellular binding site and mechanism of action. Its ability to potentiate agonist efficacy and its novel cooperativity with the biased agonist carvedilol highlight its potential as a therapeutic agent and a valuable tool for studying GPCR pharmacology. Further investigation into its pharmacokinetic and toxicological profile will be essential for its translation into clinical applications.

References

Target Selectivity of Androgen Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Consequently, androgen deprivation therapy (ADT) and the development of AR antagonists have been central to the management of this disease.[3][4] The therapeutic efficacy of AR antagonists is not only determined by their affinity for the AR but also by their selectivity over other steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER).[5][6] Off-target effects, resulting from cross-reactivity with these receptors, can lead to a range of undesirable side effects.[6] This technical guide provides an in-depth analysis of the target selectivity of various AR antagonists, presents quantitative data for comparative evaluation, details key experimental protocols for selectivity profiling, and visualizes critical pathways and workflows.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and its more potent metabolite 5α-dihydrotestosterone (DHT), are essential for the normal development and function of the prostate gland.[7] In prostate cancer, the AR signaling pathway is often hyperactivated, promoting tumor growth and survival.[7] The canonical AR signaling pathway begins with the binding of androgens to the AR in the cytoplasm. The unbound AR is part of a complex with heat shock proteins (HSPs).[8] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[8] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8][9] This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of genes involved in cell proliferation and survival.[8]

AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing the downstream signaling cascade.[3] Second-generation antagonists, such as enzalutamide (B1683756), exhibit additional mechanisms of action, including hindering the nuclear translocation of the AR and impairing the binding of the AR to DNA.[3]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer_c AR Dimer AR_HSP->AR_dimer_c HSP Dissociation & Dimerization AR_dimer_n AR Dimer AR_dimer_c->AR_dimer_n Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Competitively Binds Antagonist->AR_dimer_n Inhibits Translocation (e.g., Enzalutamide) ARE Androgen Response Element (ARE) Antagonist->ARE Inhibits DNA Binding (e.g., Enzalutamide) AR_dimer_n->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway and Points of Antagonist Inhibition.

Target Selectivity of Androgen Receptor Antagonists

The selectivity of AR antagonists is crucial for minimizing off-target hormonal effects. Steroidal antiandrogens often exhibit cross-reactivity with other steroid receptors, while non-steroidal antiandrogens are generally more selective for the AR.[5][6]

Steroidal Androgen Receptor Antagonists

Steroidal AR antagonists, structurally similar to testosterone, were among the first to be developed.[3] However, their clinical use has been limited by their partial agonist activity and off-target effects, including progestogenic and glucocorticoid activities.[6]

CompoundClassAR Binding Affinity (Ki, nM)PR Binding Affinity (Ki, nM)GR Binding Affinity (Ki, nM)MR Binding Affinity (Ki, nM)ER Binding Affinity (Ki, nM)
Cyproterone (B1669671) Acetate (B1210297) Steroidal11.6[10]15-70[11]15-70[11]--
Spironolactone (B1682167) Steroidal39.4[8]400[8]32.6[8]2.32[8]>1100[8]

Note: Binding affinity values can vary depending on the specific assay conditions. The data presented are representative values from the cited literature.

Non-Steroidal Androgen Receptor Antagonists (NSAAs)

NSAAs are characterized by their high affinity and specificity for the AR, with minimal cross-reactivity with other steroid hormone receptors.[12] This improved selectivity profile translates to a more favorable side-effect profile compared to steroidal agents.

First-Generation NSAAs

CompoundClassAR Binding Affinity (IC50, nM)Antagonist Potency (IC50, nM)
Flutamide (active metabolite, Hydroxyflutamide) Non-Steroidal43[13]-
Nilutamide Non-Steroidal--
Bicalutamide Non-Steroidal330[13]-

Note: Comprehensive and directly comparable binding affinity data for first-generation NSAAs against other steroid receptors are not consistently reported in recent literature.

Second-Generation NSAAs

Second-generation NSAAs, such as enzalutamide, apalutamide, and darolutamide (B1677182), exhibit higher binding affinities for the AR and more potent inhibition of AR signaling compared to their predecessors.[14] They are known for their high selectivity, with one compound, RU-59063 (a precursor to second-generation NSAAs), showing 1,000-fold selectivity for the AR over other steroid hormone receptors.[15] While specific Ki or IC50 values for the latest generation against a full panel of steroid receptors are not always publicly available in a comparative format, their clinical profiles and preclinical studies indicate high selectivity.

CompoundClassAR Binding Affinity (Ki, nM)Selectivity Profile
Enzalutamide Non-Steroidal~2[15] (based on precursor)High selectivity for AR over other steroid receptors.
Apalutamide Non-Steroidal-High selectivity for AR over other steroid receptors.
Darolutamide Non-Steroidal-High selectivity for AR; may have a more favorable safety profile regarding central nervous system side effects compared to enzalutamide and apalutamide.[16][17][18]

Experimental Protocols

The characterization of AR antagonists relies on robust and standardized experimental assays. This section provides detailed methodologies for two key in vitro assays used to determine the pharmacological profile of these compounds.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor. It is a fundamental method for determining the binding affinity (Ki or IC50) of a compound for the AR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the androgen receptor.

Materials:

  • Receptor Source: Cytosol from rat prostate tissue or recombinant human AR.[2][19]

  • Radioligand: [³H]-R1881 (a synthetic androgen).[19]

  • Test Compounds: AR antagonists of interest.

  • Buffers: Tris-based buffers (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[2]

  • Separation Matrix: Hydroxylapatite (HAP) slurry or filtration apparatus.[2]

  • Scintillation Cocktail and Scintillation Counter .[2]

Procedure:

  • Receptor Preparation: Prepare cytosol from rat ventral prostates by homogenization and ultracentrifugation.[2] The protein concentration of the cytosol should be determined.

  • Assay Setup: In assay tubes, add a fixed concentration of the radioligand ([³H]-R1881) and varying concentrations of the unlabeled test compound.

  • Incubation: Add the receptor preparation to each tube and incubate overnight at 4°C to allow the binding to reach equilibrium.[19]

  • Separation of Bound and Free Ligand:

    • HAP Slurry Method: Add cold hydroxylapatite slurry to each tube, incubate, and then wash to remove the unbound radioligand.[2]

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand will be retained on the filter, while the free radioligand passes through.[20]

  • Quantification:

    • For the HAP method, add scintillation cocktail to the washed HAP pellet and measure the radioactivity using a scintillation counter.[2]

    • For the filtration method, place the filters in vials with scintillation cocktail and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

Competitive Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubation (Overnight at 4°C) Receptor->Incubation Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration or HAP) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Plotting Plot % Specific Binding vs. [Test Compound] Quantification->Plotting IC50 Determine IC50 Value (Non-linear Regression) Plotting->IC50

Caption: Workflow for a Competitive Radioligand Binding Assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the transcriptional activity of the receptor. It is used to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.

Objective: To determine the antagonist potency (IC50) of a test compound by measuring its ability to inhibit androgen-induced luciferase expression.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.[21]

  • Expression Vectors: A plasmid encoding the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs).[21]

  • Transfection Reagent: For introducing the plasmids into the cells.

  • Androgen: A potent AR agonist, such as R1881, to stimulate AR activity.[21]

  • Test Compounds: AR antagonists of interest.

  • Luciferase Assay Reagent: Contains luciferin (B1168401) substrate.[22]

  • Luminometer: To measure light output.

Procedure:

  • Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the AR expression vector and the luciferase reporter vector.

  • Treatment: After an incubation period to allow for receptor and reporter expression (typically 24 hours), treat the cells with a fixed concentration of the androgen (R1881) in the presence of varying concentrations of the test compound. Include control wells with androgen alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for androgen-induced luciferase expression.[23]

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[22]

  • Luminometry: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, resulting in the emission of light.[23] Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of androgen-induced luciferase activity against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Luciferase Reporter Gene Assay Workflow cluster_setup Cell Culture & Transfection cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Seeding Seed Cells in a Multi-well Plate Transfection Co-transfect with AR and Luciferase Reporter Plasmids Seeding->Transfection Treatment Treat with Androgen (R1881) & Varying [Test Compound] Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Add Luciferase Substrate & Measure Luminescence Lysis->Luminometry Analysis Normalize Data and Determine IC50 Luminometry->Analysis

Caption: Workflow for a Luciferase Reporter Gene Assay for AR Antagonism.

Structure-Activity Relationships and Selectivity

The chemical structure of an AR antagonist is a key determinant of its binding affinity and selectivity.

  • Steroidal Antagonists: The steroidal scaffold provides a structural basis for binding to the AR's ligand-binding domain. However, this similarity to endogenous steroids also contributes to their cross-reactivity with other steroid receptors.[3]

  • Non-Steroidal Antagonists: The development of NSAAs has been guided by structure-activity relationship (SAR) studies to optimize AR binding and minimize off-target interactions.[24] For instance, specific substitutions on the aromatic rings of bicalutamide-like structures have been shown to enhance antagonist activity.[24] The unique structures of second-generation NSAAs are responsible for their high affinity and selectivity, as well as their distinct mechanisms of inhibiting AR signaling.

SAR_Logic cluster_structure Chemical Structure cluster_properties Pharmacological Properties Steroidal Steroidal Scaffold AR_Affinity High AR Affinity Steroidal->AR_Affinity Off_Target Off-Target Binding (PR, GR, MR, ER) Steroidal->Off_Target NonSteroidal Non-Steroidal Scaffold NonSteroidal->AR_Affinity Selectivity High Selectivity NonSteroidal->Selectivity

Caption: Logical Relationship between Structure and Selectivity of AR Antagonists.

Conclusion

The target selectivity of androgen receptor antagonists is a critical factor in their therapeutic utility, directly impacting their efficacy and side-effect profiles. Non-steroidal AR antagonists, particularly the second-generation agents, have demonstrated superior selectivity over steroidal compounds, leading to improved clinical outcomes in the treatment of prostate cancer. The continued development of novel AR antagonists with enhanced affinity and selectivity, guided by robust experimental evaluation and a deep understanding of structure-activity relationships, holds promise for further advancements in androgen-targeted therapies. This guide provides a foundational resource for researchers and drug development professionals engaged in this important area of oncology.

References

Technical Guide: Cellular Uptake, Distribution, and Anti-Cancer Mechanisms of 6-Sulfonylpurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the cellular mechanisms of action for two promising anti-cancer compounds, (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (referred to as 6-Morpholino-SPD) and (E)-6-amino-9-(styrylsulfonyl)-9H-purine (referred to as 6-Amino-SPD). The guide focuses on their effects on human leukemia cells, detailing their role in apoptosis induction and the signaling pathways involved.

Quantitative Data Summary

The anti-proliferative effects of 6-Morpholino-SPD and 6-Amino-SPD have been evaluated in human chronic myeloid leukemia K562 cells. The following tables summarize the key quantitative findings from these studies.

Table 1: Induction of Apoptosis in K562 Cells by 6-Sulfonylpurine Derivatives

Compound (5 µM for 24h)Live Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Dead Cells (%)
Control 95.2 ± 1.52.1 ± 0.41.5 ± 0.31.2 ± 0.2
6-Amino-SPD 42.1 ± 2.825.8 ± 1.929.0 ± 2.13.1 ± 0.5
6-Morpholino-SPD 23.7 ± 2.235.4 ± 2.538.1 ± 2.92.8 ± 0.4

Data represents the percentage of cells in each quadrant as determined by Annexin V-FITC/PI flow cytometry.[1]

Table 2: Gene Expression Changes in K562 Cells Following Treatment

GeneFold Change vs. Control (6-Amino-SPD)Fold Change vs. Control (6-Morpholino-SPD)
Akt + 1.42 (42% increase)+ 1.20 (20% increase)
CA IX + 1.23 (23% increase)+ 1.50 (50% increase)
Caspase 3 + 1.71 (71% increase)- 0.45 (55% decrease)
Cytochrome c + 1.72 (72% increase)- 0.40 (60% decrease)

Gene expression was quantified by RT-PCR after 24-hour treatment with 5 µM of the respective compounds.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular effects of 6-Morpholino-SPD and 6-Amino-SPD.

Protocol for Cellular Uptake Analysis of Purine (B94841) Analogs

This protocol describes a general method for quantifying the intracellular concentration of purine analogs like 6-sulfonylpurine derivatives.

Objective: To determine the rate and extent of compound uptake into cultured cells.

Methodology:

  • Cell Culture: Plate K562 cells in 96-well plates at a density of 1 x 10^5 cells/well and culture overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 6-Amino-SPD) in DMSO. Serially dilute the stock in pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to achieve the desired final concentrations.

  • Uptake Initiation: Wash the cells twice with warm uptake buffer. Initiate the uptake by adding the compound dilutions to the wells.

  • Time-Course Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the compound solution and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubate at room temperature for 30 minutes.

  • Quantification (LC-MS/MS):

    • Collect the cell lysates.

    • Perform protein precipitation with acetonitrile.

    • Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the intracellular concentration of the compound.[2]

    • Normalize the compound concentration to the total protein content of the lysate, determined by a BCA or Bradford assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (K562) C Initiate Uptake A->C B Compound Dilution B->C D Time-Course Incubation C->D E Terminate Uptake (Wash) D->E F Cell Lysis E->F G LC-MS/MS Quantification F->G H Protein Assay F->H I Data Normalization G->I H->I

Workflow for Cellular Uptake Assay.
Protocol for Apoptosis Assay via Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following compound treatment.

Methodology:

  • Cell Treatment: Seed K562 cells in 6-well plates and treat with 5 µM of 6-Amino-SPD or 6-Morpholino-SPD for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol for Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of the compounds on mitochondrial integrity.

Methodology:

  • Cell Treatment: Treat K562 cells with the compounds as described in the apoptosis assay protocol. Include a positive control treated with a mitochondrial-depolarizing agent (e.g., 50 µM CCCP for 15 minutes).

  • Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[3][4]

  • Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.

    • Healthy cells (high ΔΨm): JC-1 forms J-aggregates, emitting red fluorescence.

    • Apoptotic cells (low ΔΨm): JC-1 remains as monomers, emitting green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[3]

Protocol for Western Blot Analysis

Objective: To determine the protein expression levels of Akt, cytochrome c, and caspase-3.

Methodology:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Akt, cytochrome c, or caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]

Signaling Pathways and Mechanisms of Action

The antitumor activity of 6-Amino-SPD and 6-Morpholino-SPD in leukemia cells appears to be mediated through the induction of apoptosis, primarily involving the intrinsic mitochondrial pathway.

Proposed Mechanism of Action for 6-Amino-SPD

Treatment with 6-Amino-SPD leads to the upregulation of cytochrome c and caspase-3 gene expression.[1] This suggests the compound triggers the intrinsic apoptosis pathway. The proposed signaling cascade is as follows: 6-Amino-SPD induces mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to apoptosis. The observed increase in Akt expression may represent a cellular stress response.[1]

G cluster_cell K562 Leukemia Cell cluster_mito Mitochondrion cluster_cyto Cytosol Mito Mitochondrial Membrane CytC_cyto Cytochrome c Mito->CytC_cyto Release CytC_mito Cytochrome c Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome Apoptosome Apoptosome->Casp9 Cleaves & Activates CytC_cyto->Apoptosome Activates Compound 6-Amino-SPD Compound->Mito Induces Permeabilization

Intrinsic Apoptosis Pathway Induced by 6-Amino-SPD.
PI3K/Akt/mTOR Pathway Context

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers, including acute myeloid leukemia.[8][9][10][11] While both 6-Amino-SPD and 6-Morpholino-SPD were observed to increase Akt gene expression, the broader impact on the PI3K/Akt/mTOR pathway requires further investigation. The activation of Akt could be a pro-survival response to the cellular stress induced by these compounds.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Overview of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion and Future Directions

The 6-sulfonylpurine derivatives, 6-Amino-SPD and 6-Morpholino-SPD, demonstrate significant anti-proliferative and pro-apoptotic activity in human leukemia cells. The mechanism of action for 6-Amino-SPD is linked to the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspase-3. While both compounds show promise, further studies are required to fully elucidate their cellular uptake and distribution kinetics, as well as their detailed interactions with the PI3K/Akt/mTOR and other survival pathways. In silico ADMET analysis has suggested favorable absorption and distribution properties for these compounds, warranting further preclinical development.[1][12]

References

A Preliminary Toxicity Assessment of Androgen Receptor Antagonist 10 (Enzalutamide as a Representative Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Androgen Receptor Antagonist 10" is a placeholder name. This document uses Enzalutamide (B1683756), a well-characterized second-generation androgen receptor (AR) inhibitor, as a representative molecule to provide a comprehensive, data-driven preliminary toxicity assessment. The data presented herein is compiled from publicly available preclinical and safety studies.

Introduction

Androgen receptor (AR) antagonists are a cornerstone in the treatment of androgen-sensitive pathologies, most notably prostate cancer. By inhibiting the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), these molecules can effectively halt the growth and proliferation of hormone-dependent cancer cells. Enzalutamide is a potent AR signaling inhibitor that acts via multiple mechanisms: it blocks the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA.[1][2]

A thorough preclinical toxicity assessment is critical in the development of any new chemical entity. This process identifies potential safety concerns, establishes a safe starting dose for first-in-human studies, and characterizes the toxicological profile of the compound. This guide provides an in-depth overview of the preliminary toxicity assessment of Enzalutamide, covering key in vitro and in vivo studies.

Mechanism of Action: Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is a primary driver in prostate cancer. It begins with the binding of an androgen (e.g., DHT) to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs).[3] This binding event causes the dissociation of HSPs, leading to AR dimerization and translocation into the nucleus.[3][4] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting coactivators and initiating the transcription of target genes that promote cell survival and proliferation.[5][6] Enzalutamide exerts its therapeutic effect by inhibiting this pathway at three distinct points.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR AR AR_HSP->AR HSPs Dissociate AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enza1 Enzalutamide Enza1->AR_HSP Inhibits Binding (Step 1) ARE ARE on DNA AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Enza2 Enzalutamide Enza2->AR_dimer Inhibits Translocation (Step 2) Enza3 Enzalutamide Enza3->ARE Inhibits DNA Binding (Step 3)

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by Enzalutamide.

In Vitro Toxicity Assessment

In vitro assays are the first step in evaluating the toxic potential of a compound, providing data on cytotoxicity and genotoxicity.

Cytotoxicity

Cytotoxicity assays measure the concentration at which a compound is toxic to cultured cells. Enzalutamide has been shown to induce cytotoxicity in both normal and prostate cancer cell lines.[7]

Cell LineCell TypeAssay TypeEffective ConcentrationReference
PNT2Normal Prostate EpitheliumMTT5-20 µM[7]
LNCaPAndrogen-Sensitive Prostate CancerMTT5-20 µM[7]
22Rv1Androgen-Resistant Prostate CancerMTT5-20 µM[7]
Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material (DNA). The standard battery of tests includes the bacterial reverse mutation assay (Ames test) and mammalian cell-based assays. Enzalutamide was found to be non-mutagenic and non-genotoxic in a standard battery of tests.[1] However, one study reported that enzalutamide could induce chromosomal aberrations in normal cells in vitro.[7]

AssaySystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation (Ames)S. typhimuriumWith and WithoutNegative[1]
Mouse Lymphoma TK Gene MutationMouse Lymphoma CellsWith and WithoutNegative[1]
Chromosomal AberrationNormal PNT2 CellsNot SpecifiedPositive[7]
Micronucleus FormationNormal PNT2 CellsNot SpecifiedPositive[7]

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for understanding systemic toxicity, identifying target organs, and establishing a safe dose range for clinical trials.

Acute Oral Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of a substance. In studies with mice, enzalutamide demonstrated a steep dose-response curve for toxicity, with deaths occurring at doses of 400 mg/kg and greater.[8]

SpeciesRouteKey FindingsReference
MouseOralDeaths observed at ≥ 400 mg/kg. Perimortem signs included decreased movement, clonic convulsions, tremors, and irregular respiration.[8]
Repeat-Dose Toxicity

Repeat-dose toxicity studies involve daily administration of the compound for an extended period (e.g., 90 days) to characterize the toxicological effects of long-term exposure. Studies were conducted for up to 26 weeks in rats and 13 weeks in dogs.[1] The observed toxicities were largely consistent with the pharmacological activity of an AR antagonist.[1]

SpeciesDurationKey Target Organs and FindingsReference
RatUp to 26 weeksReproductive Organs: Atrophy of prostate, seminal vesicles, and epididymis; hypospermatogenesis. Glands: Mammary gland atrophy, adrenal gland hypertrophy/hyperplasia, pituitary gland hypertrophy/hyperplasia.[1]
DogUp to 13 weeksReproductive Organs: Effects consistent with AR antagonism. CNS: Convulsions observed at clinically relevant exposures.[1][8]

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems. For enzalutamide, the primary system of concern is the Central Nervous System (CNS).

  • Central Nervous System (CNS): Seizures have been identified as an adverse event of clinical concern.[1] Convulsions were observed in both mice and dogs at clinically relevant exposures.[1][8] This effect is believed to be due to off-target binding and inhibition of the GABA-A receptor in the brain.[2]

  • Cardiovascular System: Clinical trial data has been reassuring, with no significant differences in adverse cardiac events compared to placebo.[9]

  • Respiratory System: In animal toxicity studies, audible or irregular breathing and respiratory distress were noted in rodents and dogs, which contributed to some deaths at high doses.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections describe standard protocols for key toxicity assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[12]

start Start: Seed Cells step1 Plate cells in a 96-well plate (e.g., 1,000-100,000 cells/well). Incubate for 24h to allow attachment. start->step1 step2 Treat cells with various concentrations of this compound. Include vehicle control wells. step1->step2 step3 Incubate for a defined period (e.g., 48-72 hours) under standard cell culture conditions. step2->step3 step4 Add MTT solution (final conc. ~0.5 mg/mL) to each well. step3->step4 step5 Incubate for 2-4 hours at 37°C. Metabolically active cells convert MTT to purple formazan crystals. step4->step5 step6 Add solubilization solution (e.g., DMSO) to each well to dissolve formazan crystals. step5->step6 step7 Read absorbance on a plate reader at ~570 nm. step6->step7 end End: Calculate % Viability vs. Control step7->end

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle-only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance of medium-only wells.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[14] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize their own and require it for growth.[15] The test measures the ability of a chemical to cause a reverse mutation, restoring the gene function and allowing the bacteria to grow on a histidine-free medium.[16]

Detailed Steps:

  • Strain Preparation: Prepare overnight cultures of the required S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[15]

  • Metabolic Activation (Optional): The test is performed both with and without a mammalian liver extract (S9 fraction) to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.[17]

  • Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.[15] Positive and negative (vehicle) controls are run in parallel.

  • Plating: Add the mixture to a molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) (the trace histidine allows for a few cell divisions, which is necessary for mutations to be expressed).[14] Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.[18]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative control plates.

Protocol: In Vivo Repeat-Dose Toxicity (Following OECD 408)

This protocol outlines a 90-day oral toxicity study in rodents, a cornerstone for sub-chronic toxicity assessment.[19][20] Its purpose is to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).[21][22]

cluster_dosing 90-Day Dosing & Observation Period start Start: Acclimatization step1 Acclimatize animals (e.g., Sprague-Dawley rats) for at least 5 days. start->step1 step2 Randomize animals into groups (e.g., 10/sex/group). Typically 3 dose groups + 1 vehicle control group. step1->step2 step3 Administer test compound or vehicle daily (e.g., via oral gavage) for 90 consecutive days. step2->step3 step4 Daily Observations: - Clinical signs of toxicity - Morbidity and mortality checks step3->step4 step5 Weekly Measurements: - Body weight - Food consumption step3->step5 step6 Interim Analyses: - Hematology - Clinical chemistry - Urinalysis (e.g., at Day 45 and Day 90) step3->step6 step7 End of 90-Day Dosing Period step4->step7 step5->step7 step6->step7 step8 Terminal Procedures: - Euthanasia and gross necropsy - Organ weight measurements step7->step8 step9 Histopathology: - Microscopic examination of a comprehensive list of tissues from control and high-dose groups. step8->step9 end End: Data Analysis & NOAEL Determination step9->end

Caption: Workflow for a 90-day repeated-dose oral toxicity study (OECD 408).

Detailed Steps:

  • Animal Selection and Grouping: Healthy, young adult rodents (preferably rats) are acclimatized and then randomly assigned to at least three dose groups and one concurrent control group (vehicle only).[22] Each group should consist of at least 10 males and 10 females.[20]

  • Dose Selection: Dose levels are selected based on data from acute or shorter-term dose-range-finding studies. The highest dose should induce observable toxicity but not significant mortality or suffering.[22]

  • Administration: The test substance is administered daily, typically via oral gavage, for 90 days.[4]

  • Observations:

    • Daily: Animals are observed for clinical signs of toxicity, morbidity, and mortality.[21]

    • Weekly: Body weight and food consumption are recorded.

    • At termination (and optionally interim): Blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.[20]

  • Terminal Procedures: At the end of the 90-day period, surviving animals are euthanized. A full necropsy is performed, and the weights of major organs are recorded.

  • Histopathology: A comprehensive set of organs and tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Tissues from lower-dose groups showing treatment-related effects are also examined.

  • Data Analysis: All data are statistically analyzed to identify any treatment-related effects. The highest dose level at which there are no statistically or biologically significant adverse findings is determined as the NOAEL.[21]

References

Androgen Receptor Antagonists: A Technical Guide to Their Top 10 Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of various hormone-sensitive diseases, most notably prostate cancer.[1][2][3] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, initiating a cascade of events including nuclear translocation, dimerization, and binding to Androgen Response Elements (AREs) on DNA. This process recruits a complex of co-activator proteins, leading to the transcription of target genes that drive cellular proliferation and survival.[3][4][5][6]

Androgen receptor antagonists are a cornerstone of therapies targeting these pathways. They function by competitively inhibiting androgen binding, thereby disrupting downstream signaling. However, their effects on gene expression are far more complex than simple blockade. Second-generation antagonists like enzalutamide (B1683756) and apalutamide (B1683753) exhibit distinct mechanisms compared to first-generation drugs such as bicalutamide, leading to a nuanced and sometimes paradoxical regulation of the cellular transcriptome.[7][8][9] This guide provides an in-depth technical overview of the ten core effects of AR antagonists on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Downregulation of Canonical Androgen-Responsive Genes

The primary and most well-understood effect of AR antagonists is the repression of classical androgen-dependent genes. By competitively binding to the AR's ligand-binding domain, antagonists prevent the conformational changes necessary for co-activator recruitment and transcriptional activation.[2][10] This leads to a significant reduction in the expression of genes critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (KLK3) and Transmembrane Protease, Serine 2 (TMPRSS2). Second-generation antagonists like enzalutamide are particularly effective in this regard, showing a more profound repressive effect compared to first-generation antagonists like bicalutamide.[7]

Quantitative Data: Repression of Canonical AR Target Genes

Gene SymbolAntagonistCell LineFold Change vs. DHTReference
KLK3 (PSA)EnzalutamideLNCaPDownregulated[7]
TMPRSS2EnzalutamideLNCaPDownregulated[7][11]
KLK3 (PSA)BicalutamideLNCaPUpregulated (Agonist effect)[7]
TMPRSS2BicalutamideLNCaPUpregulated (Agonist effect)[7]
AR-regulated genesApalutamideProstate TumorsOverall decrease in AR activity[12]

Experimental Protocol: RNA Sequencing (RNA-seq) for Differential Gene Expression

  • Cell Culture and Treatment: LNCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Prior to treatment, cells are steroid-starved for 48-72 hours in phenol (B47542) red-free medium with charcoal-stripped serum (CSS).

  • Hormone/Drug Treatment: Cells are treated for 24 hours with one of the following: vehicle (DMSO), 10 nM Dihydrotestosterone (DHT), 10 µM Bicalutamide, or 10 µM Enzalutamide.

  • RNA Extraction: Total RNA is isolated from cells using the RNeasy Kit (Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

  • Library Preparation: RNA quality and quantity are assessed using a Bioanalyzer (Agilent). Strand-specific libraries are prepared from poly(A)-selected mRNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: Libraries are sequenced on an Illumina HiSeq or NovaSeq platform, generating 150-bp paired-end reads.

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome (e.g., hg38) using an aligner like STAR. Gene expression is quantified using tools such as RSEM or featureCounts. Differential expression analysis between treatment groups is performed using DESeq2 in R, with a significance threshold of an adjusted p-value < 0.05 and a log2 fold change > 1.[13][14]

Signaling Pathway: Canonical AR Activation vs. Antagonist Inhibition

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_cyto AR DHT->AR_cyto Binds Antagonist AR Antagonist Antagonist->AR_cyto Competitively Binds AR_HSP AR-HSP Complex AR_nuc_agonist AR Dimer (Agonist-Conformation) AR_cyto->AR_nuc_agonist Translocation & Dimerization AR_nuc_antagonist AR Dimer (Antagonist-Conformation) AR_cyto->AR_nuc_antagonist Translocation & Dimerization HSP HSP AR_HSP->AR_cyto Dissociation Coactivator Co-activators (e.g., SRC, CBP/p300) AR_nuc_agonist->Coactivator ARE Androgen Response Element (ARE) AR_nuc_agonist->ARE Corepressor Co-repressors (e.g., NCoR, SMRT) AR_nuc_antagonist->Corepressor Recruits AR_nuc_antagonist->ARE PolII RNA Pol II Coactivator->PolII Recruits Corepressor->RepressedGene Transcription Repression TargetGene Canonical Target Genes (KLK3, TMPRSS2) PolII->TargetGene Transcription Activation

Caption: AR signaling: agonist activation vs. antagonist inhibition.

Induction of a Novel Antagonist-Specific Gene Signature

Paradoxically, AR antagonists do not simply silence transcription. Studies have revealed that antagonists, particularly second-generation agents like enzalutamide, can function as partial agonists, inducing the expression of a unique subset of genes that are distinct from those activated by androgens.[15][16] This antagonist-induced transcriptome is not a simple byproduct of AR inhibition but an active process of transcriptional regulation. For example, enzalutamide treatment has been shown to upregulate genes such as NR3C1 (Glucocorticoid Receptor) and SLC7A11, which can contribute to therapy resistance and cancer progression.[9][15]

Quantitative Data: Enzalutamide-Induced Gene Expression

Gene SymbolTreatmentCell LineFold Change vs. VehicleReference
NR3C125 µM EnzalutamideLNCaPUpregulated[9][15]
SLC7A1125 µM EnzalutamideLNCaPUpregulated[9][15]
ARNTLEnzalutamideLNCaPIncreased protein levels[13]

Experimental Protocol: Chromatin Immunoprecipitation-Exonuclease (ChIP-exo)

  • Cell Treatment and Crosslinking: LNCaP cells are treated with 10 µM enzalutamide or 10 nM DHT for 4 hours. Cells are then crosslinked with 1% formaldehyde (B43269) for 10 minutes at room temperature to fix protein-DNA interactions. The reaction is quenched with glycine.

  • Chromatin Preparation: Nuclei are isolated and lysed. The chromatin is sonicated to shear DNA into fragments of approximately 200-500 base pairs.

  • Immunoprecipitation (IP): The sheared chromatin is incubated overnight at 4°C with an antibody specific to the Androgen Receptor (e.g., anti-AR, Abcam ab108341).

  • Exonuclease Treatment: After IP and stringent washing, the DNA ends are repaired and polished. A lambda exonuclease is used to digest the 5' ends of the DNA strands until it is stopped by the crosslinked protein, resulting in high-resolution mapping of the binding site.

  • Library Preparation and Sequencing: Adapters are ligated to the digested DNA fragments, which are then amplified by PCR to create a sequencing library. The library is sequenced on an Illumina platform.

  • Data Analysis: Reads are aligned to the reference genome. Peak calling is performed using an algorithm like MACS2 to identify regions of significant AR binding enrichment. Differential binding analysis between enzalutamide- and DHT-treated samples is conducted to identify agonist- and antagonist-specific binding sites.[17]

Logical Relationship: Agonist vs. Antagonist Gene Regulation

Agonist_vs_Antagonist cluster_agonist Agonist (DHT) Binding cluster_antagonist Antagonist (Enzalutamide) Binding AR Androgen Receptor Agonist_Conformation Agonist Conformation AR->Agonist_Conformation DHT Antagonist_Conformation Antagonist Conformation AR->Antagonist_Conformation Enzalutamide Agonist_ARE Binds Canonical ARE Agonist_Conformation->Agonist_ARE Coactivator Recruits Co-activators Agonist_ARE->Coactivator Agonist_Genes Activates Canonical Genes (e.g., KLK3, TMPRSS2) Coactivator->Agonist_Genes Antagonist_Motif Binds Novel DNA Motif Antagonist_Conformation->Antagonist_Motif Pioneer_Factor Recruits Pioneer Factors (e.g., GATA2) Antagonist_Motif->Pioneer_Factor Antagonist_Genes Activates Antagonist-Specific Genes (e.g., NR3C1, SLC7A11) Pioneer_Factor->Antagonist_Genes ChIP_Seq_Workflow start Prostate Cancer Cells (e.g., LNCaP) treatment Treat with AR Antagonist vs. Agonist (DHT) start->treatment crosslink Crosslink Proteins to DNA (Formaldehyde) treatment->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip Immunoprecipitation (with Anti-AR Antibody) lysis->ip rev_crosslink Reverse Crosslinks & Purify DNA ip->rev_crosslink library_prep Prepare Sequencing Library rev_crosslink->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing alignment Align Reads to Genome sequencing->alignment peak_calling Peak Calling (e.g., MACS2) Identify AR Binding Sites alignment->peak_calling diff_analysis Differential Binding Analysis peak_calling->diff_analysis downstream Motif Analysis & Gene Annotation diff_analysis->downstream

References

An In-depth Technical Guide to the Novel Androgen Receptor Antagonist: A Case Study on Darolutamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The androgen receptor (AR) is a critical driver in the progression of prostate cancer.[1][2] While androgen deprivation therapy (ADT) has been a foundational treatment, the development of novel, more potent androgen receptor inhibitors (ARIs) has significantly improved outcomes for patients.[1][3] This guide provides a comprehensive technical overview of a novel second-generation nonsteroidal antiandrogen, using darolutamide (B1677182) as a prime example of innovation in this class. Darolutamide exhibits a distinct molecular structure and a favorable safety profile compared to its predecessors, making it an important therapeutic agent in the management of prostate cancer.[4][5] This document will delve into its mechanism of action, comparative pharmacological data, and the detailed experimental protocols used for its characterization.

Introduction to Novel Androgen Receptor Antagonists

Androgen receptor signaling is a key pathway in the growth and survival of prostate cancer cells.[1][4] Novel ARIs have emerged as a cornerstone of treatment, demonstrating substantial benefits in delaying disease progression and prolonging overall survival in various stages of prostate cancer.[1] These second-generation agents, including darolutamide, enzalutamide, and apalutamide, offer more potent and specific inhibition of the AR signaling pathway compared to first-generation antiandrogens.[6]

Darolutamide (Nubeqa®) is a structurally distinct, orally administered non-steroidal ARI.[4] It has shown significant efficacy in treating non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[4][7] A key differentiator of darolutamide is its unique chemical structure, which contributes to its high binding affinity for the AR and a favorable safety profile with a low potential for blood-brain barrier penetration, resulting in fewer central nervous system (CNS) side effects.[8][9]

Mechanism of Action

Darolutamide exerts its anti-tumor activity through a multi-faceted inhibition of the androgen receptor signaling pathway:

  • Competitive Inhibition of Androgen Binding: It directly competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR.[4][8]

  • Inhibition of Nuclear Translocation: By binding to the AR, darolutamide prevents the conformational changes required for the receptor to translocate from the cytoplasm into the nucleus.[4][8]

  • Blockade of AR-Mediated Gene Transcription: Consequently, it inhibits the interaction of the AR with androgen response elements (AREs) on DNA, thereby preventing the transcription of genes that promote prostate cancer cell growth and survival.[4][10]

This comprehensive blockade of the AR signaling pathway leads to potent anti-tumor activity and a decrease in prostate tumor cell proliferation.[4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Darolutamide Darolutamide Darolutamide->AR Competitively Binds (Inhibition) Darolutamide->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription AR_dimer->Gene_Transcription Inhibits Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling and Darolutamide's Inhibition Points.

Quantitative Pharmacological Data

The novelty of an androgen receptor antagonist is often defined by its quantitative pharmacological parameters, such as binding affinity and clinical efficacy.

CompoundAR Binding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
Darolutamide 1126
Enzalutamide86219
Apalutamide93200

Data sourced from in vitro studies.[11]

EndpointDarolutamide + ADTPlacebo + ADTHazard Ratio (95% CI)
Median Metastasis-Free Survival40.4 months18.4 months0.41 (0.34-0.50)
Overall Survival (3-year rate)83%77%0.69 (0.53-0.88)

Data from the ARAMIS Phase III clinical trial.[12][13]

EndpointDarolutamide + Docetaxel + ADTPlacebo + Docetaxel + ADTHazard Ratio (95% CI)
Overall SurvivalSignificantly Improved-Reduced risk of death by 32.5%

Data from the ARASENS Phase III clinical trial.[12]

Adverse EventDarolutamide (%)Enzalutamide (%)Apalutamide (%)Placebo (%)
Fatigue13.24633~10-15
Falls-1822-
Rash--26-
Hypertension-1828-
Seizures0~0.4~0.20

Data compiled from indirect comparisons of the ARAMIS, PROSPER, and SPARTAN trials.[5][14]

Detailed Experimental Protocols

The characterization of novel androgen receptor antagonists relies on a series of standardized in vitro and in vivo assays.

Objective: To determine the binding affinity (IC50 and/or Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.[15]

Materials:

  • Androgen Receptor Source: Recombinant human Androgen Receptor or cell lysates from AR-expressing cell lines (e.g., LNCaP).[15]

  • Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone, at a concentration near its dissociation constant (Kd) for the AR.[15]

  • Test Compound: Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Buffer: Tris-HCl buffer to maintain pH and protein stability.

  • Wash Buffer: Assay buffer with a mild detergent.

  • Scintillation Cocktail: For detection of radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the AR source with the radioligand and varying concentrations of the test compound. Include controls for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of a non-labeled androgen).

  • Separation: Separate the bound from the unbound radioligand. This can be achieved through filtration or scintillation proximity assay (SPA) techniques.[16][17]

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.[15]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate AR, Radioligand, and Test Compound A->C B Prepare AR Source, Radioligand, and Buffers B->C D Separate Bound and Unbound Ligand C->D E Quantify Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 and Ki Values F->G

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.[6]

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293 or PC-3) transiently or stably transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[18]

  • Androgen: A potent AR agonist like DHT or R1881.

  • Test Compound: Darolutamide, dissolved in a suitable solvent.

  • Cell Culture Medium and Reagents.

  • Lysis Buffer and Reporter Gene Assay Reagents (e.g., luciferase substrate).

Procedure:

  • Cell Plating: Plate the transfected cells in a multi-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a fixed concentration of the androgen and varying concentrations of the test compound. Include controls for basal activity (vehicle only) and maximal androgen-induced activity (androgen only).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Detection: Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the androgen-induced reporter gene activity.

Conclusion

Darolutamide serves as an exemplary case study in the evolution of androgen receptor antagonists. Its unique pharmacological profile, characterized by high binding affinity, potent inhibition of AR signaling, and a distinct safety profile, underscores the novelty of this compound. The in-depth analysis of its mechanism of action and the detailed experimental protocols for its characterization provide a valuable framework for researchers and drug development professionals in the ongoing quest for more effective and better-tolerated therapies for prostate cancer. The continued investigation of novel ARIs remains a critical endeavor in oncology.

References

Methodological & Application

Application Notes: Synthesis of a Potent Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[3][4] This process initiates the transcription of genes responsible for prostate cancer cell growth and survival.[3][4]

Enzalutamide (B1683756) is a potent, second-generation, non-steroidal androgen receptor antagonist approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5][6][7] Unlike first-generation antagonists, Enzalutamide employs a multi-faceted mechanism of action. It not only competitively blocks androgen binding to the AR but also inhibits the nuclear translocation of the receptor and its subsequent interaction with DNA.[4][8][9] This comprehensive inhibition of the AR signaling pathway makes it a highly effective therapeutic agent.[4][8]

This document provides a detailed protocol for the chemical synthesis of Enzalutamide, based on established and practical laboratory routes.

Mechanism of Action: Androgen Receptor Signaling

Enzalutamide disrupts the AR signaling pathway at three critical junctures, effectively halting the downstream signaling cascade that promotes tumor growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR 1. Binding AR_DHT AR-DHT Complex AR->AR_DHT AR_DHT_nuc AR-DHT Complex AR_DHT->AR_DHT_nuc 2. Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Blocks Binding Enzalutamide_cyto->AR_DHT Blocks Translocation DNA DNA (AREs) AR_DHT_nuc->DNA 3. DNA Binding Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Transcription Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_DHT_nuc Blocks DNA Binding

Caption: Androgen Receptor signaling pathway and points of inhibition by Enzalutamide.

Synthesis Protocol: Enzalutamide

This protocol outlines a five-step synthesis route starting from 4-bromo-2-fluorobenzoic acid.[10][11] This method is efficient and avoids the use of highly toxic reagents, making it suitable for laboratory-scale synthesis.[11]

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Bromo-2-fluorobenzoic acid R1 Step 1: Esterification A->R1 B Methyl 4-bromo-2-fluorobenzoate R2 Step 2: Ullmann Ligation B->R2 C Intermediate C R3 Step 3: Cyclization C->R3 D Intermediate D (Thiohydantoin Ring) R4 Step 4: Amidation D->R4 E Enzalutamide R1->B R2->C R3->D R4->E

Caption: Multi-step synthesis workflow for Enzalutamide.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the described synthesis route.

Step No.ReactionStarting MaterialProductYield (%)Purity (%)Reference
1Esterification4-Bromo-2-fluorobenzoic acidMethyl 4-bromo-2-fluorobenzoate91.2-[11]
2-4Ullmann Ligation, Cyclization, etc.Methyl 4-bromo-2-fluorobenzoateIntermediate for final step~42-[10][11]
5Methyl AmidationThiohydantoin intermediateEnzalutamide83.699.8[11]
Overall Total Synthesis 4-Bromo-2-fluorobenzoic acid Enzalutamide ~35.0 99.8 [11]
Materials and Equipment
Experimental Protocol

Step 1: Esterification of 4-Bromo-2-fluorobenzoic acid [11]

  • Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 eq) and methanol (approx. 4 mL per gram of starting material).

  • With stirring, slowly add concentrated sulfuric acid (approx. 0.1 mL per gram of starting material) dropwise.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the white solid, wash with water, and dry under vacuum to afford Methyl 4-bromo-2-fluorobenzoate.

Step 2: Ullmann Ligation [10]

  • Combine Methyl 4-bromo-2-fluorobenzoate (1.0 eq) with 2-amino-2-methylpropionic acid.

  • This step typically involves a copper-catalyzed coupling reaction. Detailed conditions can be found in specialized literature. The product of this step is then re-esterified.

  • For the subsequent esterification, dissolve the crude product from the Ullmann reaction in methanol.

  • Cool the solution to 0°C and add thionyl chloride dropwise.

  • Heat the solution under reflux for 12 hours.

  • Concentrate the solution in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with saturated potassium carbonate solution, water, and saturated sodium chloride solution.

  • Concentrate the organic layer and precipitate the product by adding n-heptane to yield the key amine intermediate.

Step 3 & 4: Thiohydantoin Formation (Cyclization) and Amidation [10][11] Note: These steps are often combined and represent the core structure formation.

  • The amine intermediate from Step 2 is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form a thiourea (B124793) derivative.

  • This derivative then undergoes intramolecular cyclization to form the thiohydantoin ring structure.

  • The final step is the amidation of the ester group to form the target compound, Enzalutamide.

Step 5: Final Methyl Amidation (Simplified from Intermediate) [11]

  • Charge a flask with the ester precursor of Enzalutamide (1.0 eq) and dissolve it in tetrahydrofuran (THF).

  • Cool the solution to approximately -10°C.

  • Add a pre-cooled 40% aqueous solution of methylamine (approx. 2 mL per gram of starting material) dropwise, maintaining the temperature below -5°C.

  • Stir the reaction at -8 ± 1°C for approximately 22 hours.

  • Quench the reaction by adding ethanol.

  • Concentrate the solution in vacuo to remove THF, ethanol, and excess water, which will cause the product to precipitate.

  • Filter the solid, rinse with isopropanol, and dry in a vacuum oven at 65°C to yield Enzalutamide as a white crystalline solid.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride and concentrated sulfuric acid are highly corrosive; handle with extreme care.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for In Vitro Androgen Receptor Antagonist Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of in vitro assays designed to identify and characterize androgen receptor (AR) antagonists. The androgen receptor is a crucial ligand-activated transcription factor that plays a significant role in the development and progression of prostate cancer.[1][2][3] Consequently, the identification of compounds that can inhibit AR activity is a primary focus in the discovery of new therapeutics for prostate cancer and other androgen-related disorders.

The following sections detail the principles, protocols, and data interpretation for three commonly employed in vitro assays:

  • Androgen Receptor Competitive Binding Assay: To determine the affinity of a test compound for the AR ligand-binding domain.

  • Androgen Receptor Reporter Gene Assay: To measure the ability of a test compound to inhibit AR-mediated gene transcription.

  • Androgen Receptor Nuclear Translocation Assay: To assess the effect of a test compound on the ligand-induced movement of AR from the cytoplasm to the nucleus.

Androgen Receptor Signaling Pathway

The androgen receptor is a member of the nuclear receptor superfamily. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), leading to the recruitment of co-regulators and the initiation of target gene transcription. AR antagonists can interfere with this process at various stages, including ligand binding, nuclear translocation, and DNA binding.[2][3][4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR->cluster_nucleus Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Competitively Binds Antagonist->AR Inhibits Translocation ARE ARE (DNA) AR_dimer->ARE Binds AR_dimer->ARE Inhibits Binding Transcription Gene Transcription ARE->Transcription Activation

Figure 1: Simplified Androgen Receptor Signaling Pathway.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. It is a direct measure of the compound's affinity for the receptor's ligand-binding domain. A common high-throughput format for this assay is the Scintillation Proximity Assay (SPA).[5][6]

Experimental Workflow

Competitive_Binding_Workflow start Start prep_ar Prepare AR Source (e.g., LNCaP cell lysates or recombinant AR protein) start->prep_ar add_ar Add AR to 384-well plate prep_ar->add_ar add_compounds Add Test Compounds & Radiolabeled Androgen (e.g., [3H]-DHT) add_ar->add_compounds incubate Incubate to Reach Equilibrium add_compounds->incubate measure Measure Radioactivity (Scintillation Counter) incubate->measure analyze Data Analysis (IC50/Ki determination) measure->analyze end End analyze->end

Figure 2: Workflow for AR Competitive Binding Assay.

Protocol

Materials:

  • AR-positive cell line (e.g., LNCaP) or purified recombinant AR protein.[7]

  • Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).[6][7]

  • Unlabeled androgen (for non-specific binding control).

  • Test compounds.

  • Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[6]

  • 384-well plates (e.g., Ni-chelate coated Flashplate® for SPA).[6]

  • Liquid scintillation counter.

Procedure:

  • AR Preparation: If using cell lysates, culture AR-positive cells (e.g., LNCaP) and prepare lysates. If using recombinant protein, purify the AR ligand-binding domain.[7]

  • Plate Coating: For SPA, add the AR protein solution to each well of a Ni-chelate coated 384-well plate and incubate for 30-60 minutes. Discard the unbound protein solution.[6]

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled androgen to each well.[6]

  • Controls: Include controls for total binding (radioligand only) and non-specific binding (radioligand with an excess of unlabeled androgen).[7]

  • Incubation: Seal the plate and incubate at room temperature or 4°C for 1-24 hours to allow the binding to reach equilibrium.[6]

  • Measurement: Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can be calculated from the IC50 value.[7]

Data Presentation
CompoundAssay TypeTargetIC50 (nM)Ki (nM)Reference
EnzalutamideCompetitive BindingAR20-10015-75[8]
BicalutamideCompetitive BindingAR100-50075-375[8]
Dihydrotestosterone (DHT)Competitive BindingAR1-100.5-5[6]

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AR. Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an androgen-responsive promoter. An increase in reporter gene expression indicates AR activation, while a decrease in the presence of an agonist suggests antagonism.[4]

Experimental Workflow

Reporter_Gene_Workflow start Start seed_cells Seed AR-responsive reporter cells in a 96-well plate start->seed_cells treat_cells Treat cells with AR agonist (e.g., DHT) and varying concentrations of test compound seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence lyse_cells->measure analyze Data Analysis (IC50 determination) measure->analyze end End analyze->end

Figure 3: Workflow for AR Reporter Gene Assay.

Protocol

Materials:

  • AR-responsive reporter cell line (e.g., MDA-kb2, LNCaP, 22Rv1, or stably transfected CHO or HEK293 cells).[4][9]

  • Cell culture medium and supplements.

  • AR agonist (e.g., dihydrotestosterone (DHT) or R1881).

  • Test compounds.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.[3]

  • Compound Treatment: The next day, treat the cells with a fixed concentration of an AR agonist (e.g., 1 nM DHT) and serial dilutions of the test compounds. Include controls for basal activity (vehicle only) and maximal activation (agonist only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[4]

  • Cell Lysis and Substrate Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the control wells. Calculate the percentage of inhibition of agonist-induced activity for each concentration of the test compound. Determine the IC50 value.

Data Presentation
CompoundCell LineReporter GeneAgonistIC50 (nM)Reference
EnzalutamideLNCaPLuciferaseR188120-50[10]
BicalutamideLNCaPLuciferaseR1881100-300[10]
HydroxyflutamideHEK293LuciferaseTestosterone26[11]
ProcymidoneMDA-kb2LuciferaseDHT~10,000[8]

Androgen Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the AR from the cytoplasm to the nucleus upon ligand stimulation. Antagonists can be identified by their ability to prevent this translocation. High-content screening (HCS) platforms are often used for automated imaging and analysis.[1]

Experimental Workflow

Nuclear_Translocation_Workflow start Start seed_cells Seed cells expressing GFP-AR in a multi-well imaging plate start->seed_cells treat_cells Treat cells with AR agonist (e.g., DHT) and varying concentrations of test compound seed_cells->treat_cells incubate Incubate for a specified time (e.g., 1-6 hours) treat_cells->incubate fix_stain Fix cells and stain nuclei (e.g., with DAPI or DRAQ5) incubate->fix_stain image_cells Acquire images using a high-content imaging system fix_stain->image_cells analyze Image Analysis: Quantify nuclear vs. cytoplasmic fluorescence intensity image_cells->analyze determine_ic50 Determine IC50 for inhibition of translocation analyze->determine_ic50 end End determine_ic50->end

Figure 4: Workflow for AR Nuclear Translocation Assay.

Protocol

Materials:

  • Cell line stably expressing a fluorescently tagged AR (e.g., U2OS-EGFP-AR or HEK293-tGFP-hAR).[2][12]

  • Cell culture medium and supplements.

  • AR agonist (e.g., dihydrotestosterone (DHT)).

  • Test compounds.

  • Multi-well imaging plates (e.g., 96- or 384-well).

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear counterstain (e.g., DAPI or DRAQ5).[2]

  • High-content imaging system.

Procedure:

  • Cell Seeding: Seed the cells expressing fluorescently tagged AR into a multi-well imaging plate and allow them to adhere.

  • Compound Treatment: Treat the cells with an AR agonist (e.g., 10 nM DHT) and serial dilutions of the test compounds.

  • Incubation: Incubate the plate for a time sufficient to induce nuclear translocation (e.g., 1-6 hours).[2]

  • Cell Fixation and Staining: Fix the cells with paraformaldehyde and then stain the nuclei with a fluorescent nuclear dye.

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the fluorescent AR and the nuclear stain channels.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell. Quantify the fluorescence intensity of the AR in both compartments.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell. Determine the percentage of inhibition of agonist-induced nuclear translocation for each concentration of the test compound and calculate the IC50 value.

Data Presentation
CompoundCell LineEndpointAgonistIC50 (nM)Reference
EnzalutamideProstate Cancer CellsAR Nuclear TranslocationAndrogenPotent Inhibitor[2][3]
MifepristoneU2OS-EGFP-ARAR Nuclear AccumulationDHT-[2]

Logical Relationship of Assays for AR Antagonist Screening

The selection of an appropriate assay depends on the stage of the drug discovery process and the specific questions being addressed. A common strategy is to use a high-throughput primary screen, such as a competitive binding or reporter gene assay, followed by secondary assays to confirm activity and further characterize the mechanism of action.

Assay_Selection_Logic start Start: Large Compound Library primary_screen Primary Screen (High-Throughput) - Competitive Binding Assay - Reporter Gene Assay start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary/Confirmatory Assays - Nuclear Translocation Assay - Orthogonal Reporter Assay hits->secondary_screen Active end End: Lead Candidates hits->end Inactive confirmed_hits Confirmed Hits secondary_screen->confirmed_hits downstream Downstream Studies (e.g., in vivo models) confirmed_hits->downstream Active confirmed_hits->end Inactive downstream->end

Figure 5: Logical workflow for AR antagonist screening.

References

Application Notes and Protocols for Efficacy Testing of Androgen Receptor Antagonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1] Consequently, the development of potent androgen receptor antagonists is a primary focus in oncology research. Preclinical evaluation of these antagonists in relevant animal models is a crucial step in the drug development pipeline, providing essential data on efficacy, pharmacodynamics, and potential resistance mechanisms.[2] This document provides detailed application notes and protocols for utilizing in vivo models to test the efficacy of AR antagonists.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT).[1] In the absence of androgens, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Ligand binding induces a conformational change, leading to the dissociation of HSPs and subsequent homodimerization of the AR.[1][3] These homodimers then translocate to the nucleus, where they bind to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes.[1][3] These genes are involved in cellular processes like cell growth, proliferation, and survival. A key target gene is Prostate-Specific Antigen (PSA), a widely used biomarker in prostate cancer.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociates HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Inhibits Binding Antagonist->AR_dimer Inhibits Nuclear Translocation Antagonist->AR_dimer_nuc Inhibits DNA Binding ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Transcription Target Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor Signaling Pathway and Antagonist Action.

Animal Models for AR Antagonist Efficacy Testing

A variety of animal models are utilized to assess the in vivo efficacy of AR antagonists. The choice of model is critical and should align with the specific research question.

1. Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human prostate cancer cells into immunocompromised mice (e.g., nude or SCID mice).[2]

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[4] It is widely used to model hormone-sensitive prostate cancer.[5]

  • VCaP: A human prostate cancer cell line established from a vertebral metastatic lesion that expresses wild-type AR.[6] It is useful for studying castration-resistant prostate cancer (CRPC).[6]

  • LAPC-4: A human prostate cancer xenograft that is androgen-dependent.

  • KuCaP-1: A human prostate cancer xenograft model harboring a specific AR mutation (W742C) associated with therapy resistance.[7][8]

2. Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to mimic human prostate cancer.

  • Pten-deficient models: Mice with a conditional knockout of the Pten tumor suppressor gene develop prostate cancer that recapitulates features of the human disease.[9][10]

  • Hi-Myc mice: These mice overexpress the c-Myc oncogene in the prostate, leading to the development of prostatic intraepithelial neoplasia and invasive adenocarcinoma.[11]

Efficacy Data of AR Antagonists in Animal Models

The following tables summarize the in vivo anti-tumor efficacy of several AR antagonists in various preclinical models.

Table 1: Efficacy of Enzalutamide in Xenograft Models

Animal ModelCell LineTreatment DoseEfficacy EndpointResultCitation
Nude MiceLNCaP-AR10 mg/kg/day (oral)Tumor Growth InhibitionSignificant inhibition observed within 6 days.[12][12]
Nude MiceLNCaP-AR≥10 mg/kg/day (oral)Tumor Volume19% decrease in tumor volume by day 13.[12][12]
SCID MicePC-35 mg/kg/day (i.p.)Tumor Growth Inhibition27% reduction in tumor weight compared to vehicle.[13][13]
SCID MiceKuCaP-130 mg/kg/day (oral)ΔT/ΔC70%[7][8]
SCID MiceKuCaP-1100 mg/kg/day (oral)ΔT/ΔC99%[7][8]

Table 2: Efficacy of Apalutamide in Mouse Models

Animal ModelModel TypeTreatment DoseEfficacy EndpointResultCitation
Pten-KO MiceGEMM (Castration-Naïve)30 mg/kg/day (oral)Tumor Burden Reduction33.5% reduction after 4 weeks.[9][9]
Pten-KO MiceGEMM (CRPC)30 mg/kg/day (oral)Time to Tumor ProgressionMedian time of 20 days vs. 7 days for control.[9][9]
Pten/Trp53-DKO MiceGEMM (CRPC)30 mg/kg/day (oral)Median Overall Survival40 days vs. 21 days for control.[9][9]
Hi-Myc MiceGEMM2 or 15 mg/kg/day (oral)Accessory Sex Gland WeightOver 50% reduction at 2, 3.5, and 5 months.

Table 3: Efficacy of Darolutamide in Xenograft Models

Animal ModelCell Line/ModelTreatment DoseEfficacy EndpointResultCitation
SCID MiceLAPC-4100 mg/kg (bi-daily)ΔT/C at day 5625%[14]
SCID MiceLAPC-4200 mg/kg (once-daily)ΔT/C at day 5623%[14]
SCID CB17 MiceKuCaP-140 or 100 mg/kg (twice-daily)Tumor GrowthMarked reduction in tumor growth.[7][8][7][8]
VCaP tumor-bearing miceVCaP50 mg/kg (once or twice daily)Antitumor ActivityProvided antitumor activity.[15][15]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for AR Antagonist Efficacy Testing

This protocol outlines the general procedure for establishing a subcutaneous xenograft model and assessing the efficacy of an AR antagonist.

1. Cell Culture and Preparation:

  • Culture human prostate cancer cells (e.g., LNCaP, VCaP) under aseptic conditions in the recommended growth medium.[16]

  • Harvest cells during the exponential growth phase.[16]

  • Determine cell viability using a trypan blue exclusion assay to ensure a minimum of 98-99% viability.[16]

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) or culture medium and Matrigel.[17] The final cell concentration should be adjusted to deliver the desired number of cells (e.g., 1 x 10^6 cells) in an injection volume of 150-200 µL.[16][18]

2. Animal Handling and Tumor Inoculation:

  • Use male immunocompromised mice (e.g., athymic nude or SCID), 4-6 weeks old.[17][19]

  • Allow the mice to acclimatize for 3-5 days after arrival.[19]

  • Subcutaneously inject the cell suspension into the flank of each mouse using a 27- or 30-gauge needle.[19]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor the mice daily for tumor appearance.[16]

  • Once tumors are palpable, measure their dimensions with digital calipers at least twice weekly.[7][8]

  • Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[19]

  • When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7][8][14]

4. Drug Preparation and Administration:

  • Formulate the AR antagonist in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[17]

  • Administer the drug to the treatment group via the desired route (e.g., oral gavage) at the specified dose and schedule.[17] The control group should receive the vehicle only.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and mouse body weight throughout the study.[7][8]

  • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[17]

  • Another common metric is the change in tumor volume over time (ΔT/C).[14]

6. Study Termination and Tissue Collection:

  • Terminate the study when tumors in the control group reach a specified size (e.g., 1500-2000 mm³) or at a predetermined time point.[17]

  • At the end of the study, euthanize the mice and excise the tumors.[17]

  • Tumors can be weighed and processed for further analyses, such as histology, immunohistochemistry, or gene expression analysis.[17]

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Collection & Analysis A Cell Culture (e.g., LNCaP, VCaP) B Cell Harvest & Viability Check A->B C Cell Suspension in Matrigel B->C D Subcutaneous Injection into Immunocompromised Mice C->D E Tumor Growth Monitoring D->E F Randomization into Treatment & Control Groups E->F G Drug Administration (AR Antagonist or Vehicle) F->G H Tumor Volume & Body Weight Measurement G->H I Study Termination H->I J Tumor Excision & Weight Measurement I->J K Further Analysis (Histology, IHC, etc.) J->K

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

The use of appropriate animal models is indispensable for the preclinical evaluation of androgen receptor antagonists. Xenograft models using cell lines such as LNCaP and VCaP, as well as genetically engineered mouse models, provide robust platforms for assessing anti-tumor efficacy. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the design and execution of in vivo studies to advance the development of novel AR-targeted therapies.

References

Topical Androgen Receptor Antagonist for Sebum Reduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excess sebum production, a key factor in the pathogenesis of acne vulgaris, is primarily regulated by androgens. Androgens, such as dihydrotestosterone (B1667394) (DHT), bind to androgen receptors (AR) in sebocytes, leading to increased lipid synthesis and inflammation.[1] Targeting the androgen receptor with a topical antagonist presents a promising therapeutic strategy to reduce sebum production directly at the site of action, minimizing systemic side effects.

This document provides detailed application notes and protocols for the study of a topical androgen receptor antagonist, using Clascoterone (Cortexolone 17α-propionate) as a representative example, for the purpose of sebum reduction. Clascoterone is a first-in-class topical AR inhibitor approved for the treatment of acne vulgaris.[2][3]

Mechanism of Action

Clascoterone is a potent antagonist of the androgen receptor.[2] It competitively inhibits the binding of androgens, primarily dihydrotestosterone (DHT), to the androgen receptors located in the sebaceous glands.[4] This blockade prevents the translocation of the AR-androgen complex to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are responsible for stimulating sebum production and pro-inflammatory cytokine release.[2][5]

Data Presentation

The efficacy of a topical androgen receptor antagonist in reducing sebum and acne lesions has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from clinical trials of Clascoterone 1% cream.

Table 1: Efficacy of Clascoterone 1% Cream in Two Phase 3 Randomized Clinical Trials (12-Week Treatment) [6]

Efficacy EndpointTrial 1 (CB-03-01/25)Trial 2 (CB-03-01/26)
Treatment Success (IGA score of 0 or 1 and a ≥2-grade improvement) 18.4% (Clascoterone) vs. 9.0% (Vehicle)20.3% (Clascoterone) vs. 6.5% (Vehicle)
Absolute Reduction in Noninflammatory Lesions from Baseline -19.4 (Clascoterone) vs. -13.0 (Vehicle)-19.4 (Clascoterone) vs. -10.8 (Vehicle)
Absolute Reduction in Inflammatory Lesions from Baseline -19.3 (Clascoterone) vs. -15.5 (Vehicle)-20.2 (Clascoterone) vs. -12.6 (Vehicle)

Table 2: Sebum Reduction with Clascoterone 1% Cream (12-Week Interim Analysis of an Open-Label Study) [3]

TimepointMean Sebumeter Reading (µg/cm²)Mean Percent Reduction from Baseline
Baseline 115.9 ± 50.5-
Week 12 84.8 ± 37.327% (p<0.001)

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of a topical androgen receptor antagonist for sebum reduction.

Protocol 1: In Vitro Assessment of AR Antagonist Activity in Human Sebocytes

Objective: To determine the ability of a test compound to inhibit androgen-induced lipid production and pro-inflammatory cytokine expression in cultured human sebocytes.

Materials:

  • Immortalized human sebocyte cell line (e.g., SZ95)[7]

  • Sebocyte growth medium (e.g., Sebomed®)

  • Dihydrotestosterone (DHT)

  • Test compound (Androgen Receptor Antagonist)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • Nile Red stain for lipid visualization

  • ELISA kits for IL-6 and IL-8

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

  • Cell Culture: Culture SZ95 sebocytes in sebocyte growth medium at 37°C and 5% CO2.

  • Treatment:

    • Seed sebocytes in appropriate culture plates (e.g., 96-well plates for lipid staining, 24-well plates for ELISA and qRT-PCR).

    • Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 24 hours.

    • Pre-treat cells with the test compound or vehicle for 1 hour.

    • Stimulate the cells with DHT (e.g., 10 nM) in the presence of the test compound or vehicle for 24-48 hours.

  • Lipid Production Assessment (Nile Red Staining):

    • After treatment, wash the cells with PBS.

    • Stain the cells with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~550 nm).

  • Cytokine Secretion Assessment (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of IL-6 and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR):

    • After treatment, lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to quantify the relative expression of genes involved in lipogenesis (e.g., FASN, SREBP-1) and inflammation (e.g., IL6, IL8), normalized to a housekeeping gene (e.g., GAPDH).

Protocol 2: In Vivo Assessment of Sebum Reduction in the Hamster Ear Model

Objective: To evaluate the efficacy of a topical formulation of an AR antagonist in reducing the size of sebaceous glands in an androgen-stimulated hamster ear model.[4][8]

Materials:

Procedure:

  • Animal Model:

    • Acclimatize male Golden Syrian hamsters for at least one week.

    • Administer subcutaneous injections of testosterone propionate (e.g., 1 mg/day) to stimulate sebaceous gland growth.

  • Topical Treatment:

    • Divide the hamsters into treatment groups (e.g., vehicle control, test compound).

    • Apply a defined amount of the topical formulation to the ventral surface of one ear daily for a specified period (e.g., 2-4 weeks). The contralateral ear can serve as an untreated control.

  • Sebaceous Gland Size Measurement:

    • At the end of the treatment period, euthanize the animals.

    • Excise the ears and fix them in 10% neutral buffered formalin.

    • Process the ear tissue for paraffin embedding and sectioning.

    • Stain the sections with hematoxylin and eosin.

    • Capture images of the sebaceous glands using a microscope.

    • Measure the cross-sectional area of the sebaceous glands using image analysis software.

  • Data Analysis: Compare the mean sebaceous gland area between the treatment groups and the vehicle control group.

Protocol 3: Clinical Trial Protocol for a Topical AR Antagonist for Sebum Reduction

Objective: To assess the efficacy and safety of a topical AR antagonist formulation in reducing facial sebum production and acne lesions in human subjects.

Study Design: A randomized, double-blind, vehicle-controlled, multi-center Phase 3 clinical trial.[9][10]

Participant Population:

  • Males and females, aged 12 years and older.

  • Diagnosis of moderate to severe facial acne vulgaris.

  • Specific inclusion criteria regarding the number of inflammatory and non-inflammatory lesions (e.g., 30-75 inflammatory and 30-100 non-inflammatory lesions).[10]

  • Exclusion criteria would include the use of other acne medications within a specified washout period.

Intervention:

  • Test product: Topical AR antagonist formulation (e.g., 1% cream).

  • Control: Vehicle formulation.

  • Application: Twice daily application to the entire face for 12 weeks.

Efficacy Assessments:

  • Sebum Production:

    • Measure casual sebum levels on the forehead using a Sebumeter® at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12).[1][11]

    • The Sebumeter® tape is applied to the skin for a set time (e.g., 30 seconds) to absorb sebum, and the transparency of the tape is measured photometrically.[12]

  • Acne Lesion Counts:

    • A trained investigator will count the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face at each visit.

  • Investigator's Global Assessment (IGA):

    • The investigator will assess the overall severity of acne on a 5- or 6-point scale (e.g., from clear to severe) at each visit. Treatment success is often defined as achieving a score of 'clear' or 'almost clear' and at least a two-grade improvement from baseline.[10]

Safety Assessments:

  • Monitoring and recording of all adverse events, with a focus on local skin reactions (e.g., erythema, scaling, itching, burning).

Data Analysis:

  • Compare the change from baseline in sebum production, lesion counts, and IGA scores between the active treatment group and the vehicle control group using appropriate statistical methods.

Mandatory Visualizations

G Androgen Receptor Signaling Pathway in Sebocytes cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Androgens (DHT) Androgens (DHT) AR-HSP Complex AR-HSP Complex Androgens (DHT)->AR-HSP Complex Binds to AR AR AR HSP HSP AR-DHT Complex AR-DHT Complex AR-HSP Complex->AR-DHT Complex HSP Dissociation ARE ARE AR-DHT Complex->ARE Translocation AR Antagonist AR Antagonist AR Antagonist->AR-HSP Complex Blocks Binding Gene Transcription Gene Transcription ARE->Gene Transcription Activation mRNA mRNA Gene Transcription->mRNA Lipogenesis Lipogenesis mRNA->Lipogenesis Inflammation Inflammation mRNA->Inflammation Sebum Production Sebum Production Lipogenesis->Sebum Production ARHSP ARHSP ARHSP->AR-HSP Complex

Caption: Androgen Receptor Signaling in Sebocytes.

G Experimental Workflow for a Topical AR Antagonist Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening In Vivo Efficacy (Hamster Model) In Vivo Efficacy (Hamster Model) In Vitro Screening->In Vivo Efficacy (Hamster Model) Lead Compound(s) Topical Formulation Development Topical Formulation Development In Vivo Efficacy (Hamster Model)->Topical Formulation Development Preclinical Safety & Toxicology Preclinical Safety & Toxicology Topical Formulation Development->Preclinical Safety & Toxicology IND Submission IND Submission Preclinical Safety & Toxicology->IND Submission Clinical Trials (Phase 1-3) Clinical Trials (Phase 1-3) IND Submission->Clinical Trials (Phase 1-3) NDA Submission & Approval NDA Submission & Approval Clinical Trials (Phase 1-3)->NDA Submission & Approval Positive Efficacy & Safety Data

Caption: AR Antagonist Development Workflow.

References

Application Notes and Protocols for Cell-Based Assays in Androgen Receptor Antagonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3][4] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription.[1][5][6] This signaling cascade promotes cell proliferation and survival. In prostate cancer, the AR signaling axis is a key driver of tumor growth, making it a primary therapeutic target.[1][2][4] Therefore, the identification and characterization of AR antagonists, which can block this signaling pathway, are crucial for the development of new therapeutics. Cell-based assays provide a physiologically relevant context to screen for and evaluate the efficacy of potential AR antagonists.

Androgen Receptor (AR) Signaling Pathway

The classical AR signaling pathway begins with the binding of androgens to the AR in the cytoplasm.[5] In its unbound state, the AR is part of a complex with heat shock proteins (HSPs).[5] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus.[5] In the nucleus, the AR dimer binds to AREs in the promoter regions of target genes, recruiting co-regulators and the transcriptional machinery to initiate gene expression.[5]

Figure 1: Simplified diagram of the classical Androgen Receptor (AR) signaling pathway.

Reporter Gene Assays

Application Note

Reporter gene assays are a widely used method for screening AR antagonists.[7][8][9] The principle of this assay is to use a cell line that has been engineered to express the AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[8][9] When an AR agonist is present, it activates the AR, leading to the expression of the reporter gene, which produces a measurable signal.[8] An AR antagonist will compete with the agonist, thereby inhibiting the expression of the reporter gene and reducing the signal.[8]

Experimental Workflow

Reporter_Gene_Assay_Workflow A 1. Seed AR-responsive reporter cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with AR agonist (e.g., DHT) and varying concentrations of test compound B->C D 4. Incubate for 24-48 hours C->D E 5. Lyse cells and add reporter substrate (e.g., luciferin) D->E F 6. Measure signal (e.g., luminescence) E->F G 7. Data Analysis: Calculate IC50 values F->G

Figure 2: Workflow for a typical AR antagonist reporter gene assay.

Detailed Protocol

  • Cell Culture and Plating:

    • Culture an appropriate cell line (e.g., LNCaP, 22RV1, or a stably transfected cell line like PC-3 with AR and a reporter construct) in the recommended medium.[8][10]

    • Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.[10][11]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (potential antagonists) in the appropriate assay medium.

    • Prepare a solution of a known AR agonist, such as Dihydrotestosterone (DHT) or the synthetic androgen R1881, at a concentration that gives a submaximal response (e.g., EC80).[9]

    • Remove the culture medium from the cells and add 50 µL of the test compound dilutions, followed by 50 µL of the AR agonist solution. Include controls with agonist alone and vehicle alone.[8]

  • Incubation and Lysis:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[9][11]

    • After incubation, lyse the cells according to the manufacturer's protocol of the chosen luciferase assay kit.[8]

  • Signal Detection:

    • Add the luciferase substrate to each well and measure the luminescence using a luminometer.[8]

  • Data Analysis:

    • Normalize the data to the control wells (agonist only).

    • Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.[8]

Data Presentation

CompoundTargetAssay TypeAgonist (Concentration)IC50 (nM)
EnzalutamideARLuciferase ReporterDHT (1 nM)25
BicalutamideARLuciferase ReporterDHT (1 nM)150
Compound XARLuciferase ReporterDHT (1 nM)50
VehicleARLuciferase ReporterDHT (1 nM)>10,000

AR Nuclear Translocation Assays

Application Note

AR nuclear translocation assays are designed to identify compounds that inhibit the movement of the AR from the cytoplasm to the nucleus.[12][13][14] This is a critical step in AR signaling, as the receptor must be in the nucleus to regulate gene expression.[12][14] These assays typically use a cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR).[15] In the presence of an agonist, the fluorescently tagged AR moves into the nucleus, which can be visualized and quantified using high-content imaging systems.[13][15] Antagonists can be identified by their ability to prevent this agonist-induced nuclear translocation.[13]

Experimental Workflow

AR_Translocation_Workflow A 1. Seed cells expressing fluorescently tagged AR in an imaging plate B 2. Incubate overnight A->B C 3. Treat cells with AR agonist and test compounds B->C D 4. Incubate for a defined period (e.g., 1-6 hours) C->D E 5. Stain nuclei with a DNA dye (e.g., Hoechst) D->E F 6. Acquire images using a high-content imaging system E->F G 7. Analyze images to quantify nuclear vs. cytoplasmic fluorescence F->G

Figure 3: Workflow for an AR nuclear translocation assay.

Detailed Protocol

  • Cell Plating:

    • Seed cells stably expressing a fluorescently tagged AR (e.g., GFP-AR) into a 96- or 384-well imaging plate at an appropriate density.[12][13]

    • Incubate for 18-24 hours to allow for cell attachment.[14]

  • Compound Addition:

    • Treat the cells with the test compounds at various concentrations in the presence of an AR agonist (e.g., DHT).[13] Include appropriate controls.

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to induce nuclear translocation (typically 1-6 hours).[13]

  • Cell Staining and Imaging:

    • Fix the cells and stain the nuclei with a fluorescent DNA dye such as Hoechst or DAPI.

    • Acquire images using a high-content imaging system, capturing both the fluorescent AR and the nuclear stain channels.[13]

  • Image Analysis:

    • Use image analysis software to identify the nuclear and cytoplasmic compartments based on the DNA stain.

    • Quantify the intensity of the fluorescently tagged AR in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence or the percentage of cells showing nuclear translocation.

Data Presentation

CompoundAgonist (Concentration)Inhibition of Nuclear Translocation (%) at 10 µMIC50 (µM)
EnzalutamideDHT (10 nM)950.1
Compound YDHT (10 nM)801.2
Negative ControlDHT (10 nM)< 5> 50
VehicleDHT (10 nM)0> 50

Cell Proliferation Assays

Application Note

Since AR signaling promotes the growth of androgen-dependent prostate cancer cells, cell proliferation assays can be used as a functional readout to screen for AR antagonists.[16] The principle is to measure the ability of a compound to inhibit the proliferation of an AR-positive, androgen-dependent cell line (e.g., LNCaP) in the presence of an androgen.[17] A reduction in cell proliferation indicates potential AR antagonist activity. These assays can be performed using various methods, such as MTT or resazurin (B115843) reduction, or by measuring ATP levels (e.g., CellTiter-Glo).[16][17][18]

Experimental Workflow

Proliferation_Assay_Workflow A 1. Seed androgen-dependent prostate cancer cells (e.g., LNCaP) B 2. Incubate overnight A->B C 3. Treat with AR agonist and test compounds B->C D 4. Incubate for 3-5 days C->D E 5. Add cell viability reagent (e.g., MTT, CellTiter-Glo) D->E F 6. Measure signal (absorbance, fluorescence, or luminescence) E->F G 7. Calculate cell viability and determine GI50 values F->G

Figure 4: Workflow for a cell proliferation-based AR antagonist assay.

Detailed Protocol

  • Cell Seeding:

    • Seed an androgen-dependent prostate cancer cell line (e.g., LNCaP) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).[17]

    • Incubate overnight to allow cells to attach.[17]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds in the presence of a low concentration of an AR agonist (e.g., 0.1 nM DHT).

  • Incubation:

    • Incubate the plate for 3-5 days to allow for cell proliferation.[17]

  • Viability Measurement:

    • Add a cell viability reagent such as MTT, resazurin, or CellTiter-Glo to each well according to the manufacturer's instructions.[16][17]

    • Incubate for the recommended time (e.g., 2-4 hours for MTT).[17]

    • Measure the signal (absorbance for MTT, fluorescence for resazurin, luminescence for CellTiter-Glo) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the agonist-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

CompoundCell LineGrowth Inhibition at 10 µM (%)GI50 (µM)
EnzalutamideLNCaP980.2
BicalutamideLNCaP901.5
Compound ZLNCaP752.5
VehicleLNCaP< 10> 50

Prostate-Specific Antigen (PSA) Secretion Assays

Application Note

Prostate-Specific Antigen (PSA), encoded by the KLK3 gene, is a well-established biomarker whose expression is directly regulated by the Androgen Receptor.[19][20] Therefore, measuring the levels of secreted PSA can serve as a downstream indicator of AR activity.[21] In this assay, AR-positive prostate cancer cells (e.g., LNCaP) are treated with an androgen to stimulate PSA production and secretion.[22] The ability of a test compound to inhibit this androgen-induced PSA secretion is a measure of its AR antagonist activity. PSA levels in the cell culture supernatant are typically quantified using an enzyme-linked immunosorbent assay (ELISA).[17]

Experimental Workflow

PSA_Assay_Workflow A 1. Seed AR-positive prostate cancer cells (e.g., LNCaP) B 2. Incubate for 24 hours A->B C 3. Treat with AR agonist and test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Collect cell culture supernatant D->E F 6. Quantify PSA levels using ELISA E->F G 7. Determine the effect of compounds on PSA secretion F->G

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of Androgen Receptor (AR) for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2][3] Its signaling pathway is a primary target for therapeutic intervention. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for investigating the function of AR and for validating it as a drug target.[4][5][6] This document provides detailed application notes and protocols for performing lentiviral shRNA knockdown of AR, with a specific focus on the critical control experiments required for robust and reliable data.

Androgen Receptor Signaling Pathway

The classical Androgen Receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to AR in the cytoplasm.[3][7] This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[7][8] Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell proliferation, survival, and other key cellular processes.[3][7]

Beyond this classical pathway, AR signaling can be activated in a ligand-independent manner through cross-talk with other signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways.[1][2] These alternative activation mechanisms are particularly relevant in the context of therapy resistance.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_alternative Alternative Activation Androgen Androgen (Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation ARE ARE (Androgen Response Element) AR_dimer_nuc->ARE Binds Target_Genes Target Gene Transcription ARE->Target_Genes Activates Cell_Response Cell Proliferation & Survival Target_Genes->Cell_Response Growth_Factors Growth Factors MAPK_PI3K MAPK / PI3K Pathways Growth_Factors->MAPK_PI3K MAPK_PI3K->AR_HSP Phosphorylation

Caption: Simplified diagram of the Androgen Receptor (AR) signaling pathway.

Experimental Workflow for AR Knockdown

The overall workflow for lentiviral shRNA-mediated knockdown of AR involves several key stages, from the initial design of the shRNA to the final validation of the knockdown and its phenotypic consequences. A well-designed experiment with appropriate controls is essential for generating reproducible and meaningful results.

Experimental_Workflow shRNA_Design 1. shRNA Design & Cloning - Target AR mRNA - Non-targeting control Lentivirus_Production 2. Lentivirus Production - Transfect packaging cells (e.g., HEK293T) shRNA_Design->Lentivirus_Production Lentivirus_Titering 3. Lentivirus Titering - Determine viral titer (TU/mL) Lentivirus_Production->Lentivirus_Titering Cell_Transduction 4. Target Cell Transduction - Determine optimal MOI - Transduce target cells Lentivirus_Titering->Cell_Transduction Selection 5. Selection of Transduced Cells - Antibiotic selection (e.g., Puromycin) Cell_Transduction->Selection Knockdown_Validation 6. Validation of AR Knockdown - qRT-PCR (mRNA) - Western Blot (protein) Selection->Knockdown_Validation Phenotypic_Assay 7. Phenotypic Assays - Proliferation, Apoptosis, etc. Knockdown_Validation->Phenotypic_Assay

Caption: Experimental workflow for lentiviral shRNA knockdown of AR.

Detailed Experimental Protocols

Lentiviral shRNA Plasmid Preparation
  • shRNA Design : Design at least 3-5 shRNA sequences targeting different regions of the AR mRNA. Include a non-targeting (scrambled) shRNA control that does not have significant homology to any known gene in the target species.[9]

  • Cloning : Synthesize and anneal complementary oligonucleotides encoding the shRNA sequences and clone them into a lentiviral vector (e.g., pLKO.1). This vector should contain a selection marker, such as the puromycin (B1679871) resistance gene.

  • Sequence Verification : Verify the correct insertion and sequence of the shRNA cassettes by Sanger sequencing.

Lentivirus Production

This protocol is for a 10 cm dish format.

  • Cell Seeding : Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Transfection : Day 2: In separate tubes, prepare the following DNA-lipid complexes:

    • Tube A : 500 µL Opti-MEM + 60 µL of a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Tube B : 500 µL Opti-MEM + 10 µg of the shRNA-containing lentiviral plasmid, 5 µg of a packaging plasmid (e.g., psPAX2), and 5 µg of an envelope plasmid (e.g., pMD2.G).[10]

    • Incubate both tubes at room temperature for 5-10 minutes.

    • Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 20-45 minutes.[10]

    • Add the DNA-lipid complex dropwise to the HEK293T cells.

  • Virus Collection :

    • Day 3 (24 hours post-transfection): Replace the medium with 10 mL of fresh complete medium.

    • Day 4 (48 hours post-transfection): Collect the virus-containing supernatant and add 10 mL of fresh medium to the plate.[10]

    • Day 5 (72 hours post-transfection): Collect the supernatant and combine it with the collection from Day 4.[10]

  • Virus Processing :

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.[10]

    • The filtered supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Lentiviral Titer Determination

Determining the viral titer (Transducing Units per mL, TU/mL) is crucial for reproducible experiments. This can be done by transducing a cell line with serial dilutions of the viral stock and counting the number of antibiotic-resistant colonies or GFP-positive cells (if the vector contains a fluorescent reporter).

Transduction of Target Cells
  • Cell Seeding : Day 1: Seed target cells (e.g., LNCaP, C4-2) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[11][12][13]

  • Transduction : Day 2:

    • Thaw the lentiviral aliquots on ice.

    • Prepare transduction medium containing the desired Multiplicity of Infection (MOI) of lentivirus and polybrene (final concentration of 4-8 µg/mL).[12][14] The optimal MOI should be determined empirically for each cell line.[11][14]

    • Remove the old medium from the cells and add the transduction medium.

    • Incubate for 18-24 hours at 37°C with 5% CO2.[11][12][14]

  • Medium Change : Day 3: Remove the virus-containing medium and replace it with fresh complete medium.[11][12][14]

Selection of Stably Transduced Cells
  • Puromycin Titration : Before starting the selection, determine the minimum concentration of puromycin that kills non-transduced cells within 3-5 days.[13] This is typically in the range of 1-10 µg/mL.

  • Selection : 48-72 hours post-transduction, begin selection by adding the predetermined concentration of puromycin to the culture medium.

  • Expansion : Replace the puromycin-containing medium every 3-4 days until resistant colonies are visible.[14] Expand individual clones or a polyclonal population for further analysis.

Validation of AR Knockdown
  • Quantitative Real-Time PCR (qRT-PCR) : Isolate total RNA from the transduced cells and perform qRT-PCR to quantify AR mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH, ACTB). A significant reduction in AR mRNA in the shAR-transduced cells compared to the non-targeting control confirms knockdown at the transcript level.

  • Western Blotting : Prepare whole-cell lysates and perform Western blotting to assess AR protein levels. Use an antibody specific for AR and a loading control (e.g., β-actin, GAPDH). A decrease in the AR protein band in the shAR-transduced cells is required to confirm successful knockdown.[9]

Control Experiments

Proper controls are essential to ensure that the observed phenotype is a specific result of AR knockdown and not due to off-target effects or the lentiviral transduction process itself.[15]

Control_Experiments shAR Target Cells + shAR Lentivirus Non_Targeting Non-Targeting Control: Cells + Scrambled shRNA Lentivirus Parental Parental Control: Untransduced Cells Rationale1 Rationale: Controls for off-target effects of shRNA. Non_Targeting->Rationale1 Empty_Vector Empty Vector Control: Cells + Lentivirus (no shRNA) Rationale2 Rationale: Baseline for cellular phenotype. Parental->Rationale2 Rationale3 Rationale: Controls for effects of viral transduction and selection. Empty_Vector->Rationale3

Caption: Essential control groups for AR knockdown experiments.

  • Non-Targeting (Scrambled) shRNA Control : This is the most critical control. It involves transducing cells with a lentivirus expressing an shRNA sequence that does not target any known gene. This control accounts for the cellular response to the lentiviral particles and the activation of the RNA interference machinery.[16]

  • Parental (Untransduced) Cells : This control group consists of the original, unmodified cell line. It serves as a baseline for the normal phenotype of the cells.

  • Empty Vector Control : This control involves transducing cells with a lentiviral vector that does not contain an shRNA expression cassette. This helps to distinguish the effects of the viral transduction and the selection agent from the effects of shRNA expression.

Data Presentation

Quantitative data from AR knockdown experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Validation of AR Knockdown Efficiency

Cell LineTransduction GroupAR mRNA Level (relative to Parental)AR Protein Level (relative to Parental)
LNCaPParental1.00 ± 0.05100%
LNCaPNon-Targeting shRNA0.95 ± 0.0898%
LNCaPAR shRNA #10.25 ± 0.0320%
LNCaPAR shRNA #20.18 ± 0.0215%
C4-2Parental1.00 ± 0.06100%
C4-2Non-Targeting shRNA1.02 ± 0.07105%
C4-2AR shRNA #10.31 ± 0.0428%
C4-2AR shRNA #20.22 ± 0.0319%

Data are representative and should be generated from at least three independent experiments. Values are presented as mean ± standard deviation.

Table 2: Phenotypic Effects of AR Knockdown

Cell LineTransduction GroupProliferation Rate (relative to Parental)Apoptosis Rate (% of cells)
LNCaPParental1.00 ± 0.105 ± 1%
LNCaPNon-Targeting shRNA0.98 ± 0.126 ± 1%
LNCaPAR shRNA #10.45 ± 0.0525 ± 3%
LNCaPAR shRNA #20.38 ± 0.0432 ± 4%
C4-2Parental1.00 ± 0.098 ± 2%
C4-2Non-Targeting shRNA1.05 ± 0.119 ± 2%
C4-2AR shRNA #10.52 ± 0.0621 ± 3%
C4-2AR shRNA #20.41 ± 0.0528 ± 4%

Data are representative and should be generated from at least three independent experiments. Values are presented as mean ± standard deviation.

Troubleshooting

  • Low Viral Titer : Optimize the transfection of packaging cells. Ensure the quality and quantity of the plasmids are correct.

  • Low Transduction Efficiency : Determine the optimal MOI for your target cell line. Ensure the use of polybrene (if not toxic to the cells).

  • Inefficient Knockdown : Design and test multiple shRNA sequences. Verify the integrity of the lentiviral vector.

  • Off-Target Effects : If the non-targeting control shows a phenotype, or if different shRNAs targeting the same gene produce different phenotypes, off-target effects are likely.[17][18][19][20] In such cases, it is crucial to validate the findings with alternative methods, such as CRISPR-Cas9 mediated knockout or the use of small molecule inhibitors.[21]

Conclusion

Lentiviral shRNA-mediated knockdown is a valuable tool for studying the function of the Androgen Receptor. By following these detailed protocols and incorporating the appropriate control experiments, researchers can generate reliable and reproducible data to advance our understanding of AR signaling and its role in disease. The rigorous validation of knockdown and the careful interpretation of phenotypic data are paramount for the success of these studies.

References

Application Notes: Western Blot Analysis of Androgen Receptor Protein Levels Following Compound 6h Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer. In many cases, prostate cancer cells are dependent on AR signaling for their growth and survival. Therapeutic strategies often involve targeting the AR pathway. Compound 6h is a novel small molecule designed to induce the degradation of the AR protein, offering a promising approach to disrupt AR signaling. This document provides a detailed protocol for utilizing western blot analysis to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with compound 6h.

Principle

Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate. The method involves separating proteins by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently probed with a primary antibody that specifically binds to the target protein (in this case, AR). A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), which recognizes the primary antibody, is then added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest, and the signal intensity, which is proportional to the amount of protein, can be quantified.

Signaling Pathway of Compound 6h-Induced AR Degradation

Compound 6h is hypothesized to function as a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This induced proximity facilitates the ubiquitination of the AR protein. Poly-ubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total AR protein levels within the cell.[1][2]

cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome AR Androgen Receptor (AR) TernaryComplex Ternary Complex (AR-6h-VHL) AR->TernaryComplex Binds Compound6h Compound 6h VHL VHL E3 Ligase VHL->TernaryComplex Recruited by Ub_AR Poly-ubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_AR->Proteasome Targeted to Degradation AR Degradation Proteasome->Degradation G A 1. Cell Culture (e.g., VCaP cells) B 2. Treatment with Compound 6h A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Western Blot) E->F G 7. Immunodetection (AR & Loading Control Antibodies) F->G H 8. Imaging & Densitometry G->H I 9. Data Analysis H->I

References

Application Notes and Protocols for Reporter Gene Assay for Androgen Receptor (AR) Transcriptional Activity with Compound 6h

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, thereby activating their transcription.[2][3] This signaling pathway is a primary target for the development of therapeutics for prostate cancer.

Reporter gene assays are a robust and widely used method to screen for and characterize compounds that modulate AR transcriptional activity.[4][5] These assays typically utilize a host cell line engineered to express the AR and a reporter gene, such as luciferase, under the control of an ARE-containing promoter.[6][7] When the AR is activated, it drives the expression of the reporter gene, producing a measurable signal (e.g., luminescence) that is proportional to the level of AR transcriptional activity.[6] Conversely, compounds that inhibit this process, known as AR antagonists, will lead to a decrease in the reporter signal.

This document provides a detailed protocol for performing a luciferase-based reporter gene assay to evaluate the antagonistic activity of a test compound, designated here as Compound 6h , on AR transcriptional activity.

Signaling Pathway

The canonical androgen receptor signaling pathway begins with the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs). The ligand-bound AR then dimerizes and translocates to the nucleus, where it binds to AREs on the DNA. This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of target genes.[1][2][8]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociates HSP HSP AR_HSP->HSP AR_dimer_cyto AR Dimer AR->AR_dimer_cyto Dimerizes AR_dimer_nucleus AR Dimer AR_dimer_cyto->AR_dimer_nucleus Translocates ARE ARE AR_dimer_nucleus->ARE Binds Coactivators Co-activators ARE->Coactivators Reporter_Gene Reporter Gene (Luciferase) ARE->Reporter_Gene Drives Expression Transcription Gene Transcription Coactivators->Transcription Initiates Compound6h Compound 6h (Antagonist) Compound6h->AR Inhibits Binding

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition by an Antagonist.

Experimental Workflow

The experimental workflow for the AR transcriptional activity reporter gene assay involves several key steps, from cell culture and treatment to data acquisition and analysis. The following diagram outlines the general procedure.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Culture AR-responsive reporter cell line B Seed cells into a 96-well plate A->B C Pre-treat with Compound 6h (or vehicle control) B->C D Stimulate with AR agonist (e.g., DHT) C->D E Incubate for 24-48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data Analysis: Normalize and calculate % inhibition G->H

Caption: General Experimental Workflow for the AR Reporter Gene Assay.

Data Presentation

The following table presents representative data for the inhibition of DHT-induced AR transcriptional activity by Compound 6h. The data is presented as the percentage of inhibition of luciferase activity relative to the vehicle control. The IC50 value, the concentration at which 50% of the maximal response is inhibited, is also provided.

Compound 6h Concentration (µM)Average Luminescence (RLU)% Inhibition
0 (Vehicle Control)1,500,0000%
0.011,350,00010%
0.11,050,00030%
0.5780,00048%
1600,00060%
5300,00080%
10150,00090%
IC50 ~0.52 µM

Experimental Protocols

Materials and Reagents
  • Cell Line: LNCaP cells stably expressing an ARE-driven luciferase reporter construct.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Medium: RPMI-1640 without phenol (B47542) red, supplemented with 5% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Compound 6h, dissolved in DMSO to create a stock solution.

  • AR Agonist: Dihydrotestosterone (DHT), dissolved in ethanol (B145695) to create a stock solution.

  • Positive Control Antagonist: Bicalutamide or Enzalutamide.

  • Vehicle Controls: DMSO and ethanol.

  • Reagents for Luciferase Assay: Luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer, standard cell culture equipment (incubator, biosafety cabinet, etc.).

Cell Culture and Seeding
  • Maintain the LNCaP-ARE-luciferase reporter cell line in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using trypsin-EDTA, resuspend them in assay medium, and count them using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of assay medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

Compound Treatment
  • Prepare serial dilutions of Compound 6h and the positive control antagonist (e.g., Bicalutamide) in assay medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 50 µL of the diluted Compound 6h, positive control, or vehicle control to the appropriate wells.

  • Incubate the plate for 1-2 hours at 37°C and 5% CO2.

  • Prepare a working solution of DHT in assay medium. A final concentration of 1 nM DHT is commonly used to induce AR activity.

  • Add 50 µL of the DHT working solution to all wells except for the unstimulated control wells. Add 50 µL of assay medium to the unstimulated control wells.

  • The final volume in each well should be 100 µL.

  • Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.

Luciferase Assay and Data Analysis
  • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

  • Following the manufacturer's instructions for the luciferase assay kit, add the appropriate volume of luciferase reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all other readings.

    • Normalize the data by expressing the luminescence of each treatment group as a percentage of the vehicle-treated, DHT-stimulated control.

    • Calculate the percent inhibition for each concentration of Compound 6h using the following formula:

    • Plot the percent inhibition against the log concentration of Compound 6h and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

The reporter gene assay described here provides a robust and sensitive method for evaluating the antagonistic activity of test compounds on AR transcriptional activity. By following this protocol, researchers can effectively screen and characterize potential AR antagonists like Compound 6h, providing valuable data for drug discovery and development programs in the field of prostate cancer research.

References

Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor Localization in Response to Androgen Receptor Antagonist 10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of various hormone-dependent diseases, most notably prostate cancer. Upon binding to androgens, the AR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes that drive cell growth and survival. The subcellular localization of AR is, therefore, a critical indicator of its activation state. Androgen receptor antagonists are a class of molecules designed to inhibit AR signaling, and their mechanism of action often involves altering the subcellular distribution of the AR.

Androgen Receptor Antagonist 10 (also known as compound 6h) is an androgen receptor antagonist.[1] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection and quantification of Androgen Receptor localization in tissues treated with this compound. These protocols are designed to enable researchers to accurately assess the efficacy of this antagonist in preventing AR nuclear translocation.

Signaling Pathway and Mechanism of Action

In the absence of androgens, the Androgen Receptor is predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Within the nucleus, the AR binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes.

Androgen receptor antagonists, including Antagonist 10, function by competitively binding to the ligand-binding domain of the AR.[2][3] This binding prevents the conformational changes necessary for AR activation and subsequent nuclear translocation. Consequently, the AR remains sequestered in the cytoplasm, thereby inhibiting androgen-mediated gene expression. Different antiandrogens can have varied effects on AR localization, with some promoting cytoplasmic retention and others leading to a different pattern of nuclear association without transcriptional activation.[4]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation (Blocked by Antagonist 10) HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation Androgen Androgen Androgen->AR Binds Antagonist10 Antagonist 10 Antagonist10->AR Competitively Binds AR_dimer->AR Nuclear Export ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth IHC_Workflow cluster_preparation Sample Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Tissue_Collection Tissue Collection (e.g., Xenograft, Biopsy) Fixation Fixation (10% Neutral Buffered Formalin) Tissue_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-AR Antibody) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Imaging Microscopy & Imaging Counterstaining->Imaging Quantification Quantitative Analysis (H-Score or Automated Software) Imaging->Quantification Data_Presentation Data Presentation & Interpretation Quantification->Data_Presentation

References

Application Note: HPLC Method for Quantifying Androgen Receptor Antagonist 10 (ARA-10) in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The androgen receptor (AR) is a critical target in the development of therapies for prostate cancer. Quantifying the concentration of AR antagonists in target tissues is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides a detailed protocol for the extraction and quantification of a novel small molecule, referred to as Androgen Receptor Antagonist 10 (ARA-10), from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on a protein precipitation extraction technique, which is a rapid and effective way to prepare tissue homogenates for analysis.[1][2] This protocol is designed to be a robust starting point for method development and validation for similar small molecule antagonists.

Principle The method involves homogenizing the tissue sample, followed by the precipitation of proteins using an organic solvent.[1] After centrifugation to remove the precipitated proteins, the resulting supernatant, which contains the analyte of interest (ARA-10), is directly injected into a reverse-phase HPLC system.[2][3] The separation is achieved on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water. Quantification is performed by comparing the peak area of the analyte to a standard curve prepared in a blank tissue matrix.

Experimental Protocols

1. Materials and Reagents

  • ARA-10 Reference Standard: Purity >99%

  • Internal Standard (IS): (e.g., Bicalutamide or a structurally similar compound)

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.

  • Acids: Formic acid (reagent grade).

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4.

  • Tissue: Blank control tissue from the same species and type as the study samples.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV Detector.

    • Analytical balance.

    • Tissue homogenizer.

    • Refrigerated centrifuge.

    • Vortex mixer.

    • Syringe filters (0.22 µm or 0.45 µm PVDF).[3]

    • HPLC vials.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ARA-10 and the Internal Standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ARA-10 stock solution with 50:50 acetonitrile:water to create calibration standards.

  • Precipitation Solvent: Ice-cold methanol containing 0.1% formic acid.[2]

3. Sample Preparation Workflow

G cluster_workflow Overall Experimental Workflow Tissue 1. Tissue Sample Collection (Snap-freeze and store at -80°C) Homogenization 2. Tissue Homogenization Tissue->Homogenization Extraction 3. Protein Precipitation Extraction Homogenization->Extraction Analysis 4. HPLC-UV Analysis Extraction->Analysis Quantification 5. Data Quantification Analysis->Quantification

Caption: High-level workflow for ARA-10 quantification in tissue.

4. Detailed Protocol: Tissue Homogenization and Extraction

  • Tissue Weighing: Tare an empty microcentrifuge tube, then add a piece of frozen tissue (approx. 50-100 mg) and record the exact weight.

  • Homogenization: Add ice-cold PBS (pH 7.4) to the tissue at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS). Homogenize the sample until no visible tissue fragments remain. Keep the sample on ice throughout this process.[2]

  • Protein Precipitation:

    • To a 100 µL aliquot of the tissue homogenate, add 300 µL of ice-cold precipitation solvent (methanol with 0.1% formic acid).[2]

    • Add the Internal Standard at this stage to all samples, including calibration standards and quality controls (QCs).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2][3]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.[3]

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[3]

  • Injection: The sample is now ready for injection into the HPLC system.

G cluster_prep Detailed Sample Preparation Protocol start Start with 100 µL Tissue Homogenate add_is Spike with Internal Standard start->add_is add_solvent Add 300 µL Ice-Cold Methanol + 0.1% Formic Acid add_is->add_solvent vortex Vortex for 1 min add_solvent->vortex centrifuge Centrifuge at 14,000 x g (15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter inject Inject into HPLC filter->inject

Caption: Step-by-step diagram of the protein precipitation method.

5. HPLC-UV Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min; hold at 90% B for 2 min; return to 10% B over 1 min; equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Wavelength 270 nm (or λmax of ARA-10)
Run Time 15 minutes

Data Presentation and Analysis

1. Calibration Curve A calibration curve is constructed by plotting the ratio of the peak area of ARA-10 to the peak area of the Internal Standard against the nominal concentration of the standards. A linear regression with a 1/x weighting factor is typically used.

Table 1: Example Calibration Curve Data for ARA-10 in Tissue Homogenate

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10 0.025
25 0.063
50 0.128
100 0.255
250 0.640
500 1.275
1000 2.560
Regression Results y = 0.0025x + 0.001

| Correlation (R²) | 0.9995 |

2. Accuracy and Precision The accuracy and precision of the method are evaluated by analyzing replicate Quality Control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2][4]

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Measured Conc. (ng/mL) (Mean ± SD, n=5) Precision (%RSD) Accuracy (%RE)
Intra-day
LQC 30 29.5 ± 1.2 4.1% -1.7%
MQC 300 308.1 ± 9.5 3.1% +2.7%
HQC 800 789.6 ± 21.3 2.7% -1.3%
Inter-day
LQC 30 31.1 ± 1.8 5.8% +3.7%
MQC 300 294.9 ± 13.0 4.4% -1.7%
HQC 800 815.2 ± 35.0 4.3% +1.9%

%RSD (Relative Standard Deviation) = (Standard Deviation / Mean) * 100 %RE (Relative Error) = ((Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

3. Recovery Extraction recovery is determined by comparing the peak area of an analyte from a pre-extracted spiked sample to that of a post-extracted spiked sample at the same concentration.

Table 3: Extraction Recovery of ARA-10 from Tissue

QC Level Concentration (ng/mL) Mean Recovery (%)
LQC 30 91.5%
MQC 300 94.2%

| HQC | 800 | 92.8% |

Conclusion The described HPLC-UV method provides a reliable and efficient protocol for the quantification of this compound in tissue samples. The protein precipitation method offers a simple and rapid extraction with good recovery and minimal matrix effects.[2][5] This application note serves as a comprehensive guide for researchers, providing detailed protocols and data presentation formats necessary for preclinical drug development studies. The method should be fully validated according to relevant regulatory guidelines before its use in formal studies.

References

Troubleshooting & Optimization

Solubility issues with Androgen receptor antagonist 10 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: "Androgen Receptor Antagonist 10" is identified as a research compound, also referred to as compound 6h in some literature.[1] Publicly available data on its specific solubility characteristics is limited. This guide provides general strategies and troubleshooting advice for working with poorly soluble compounds in in vitro settings, drawing on common laboratory practices for androgen receptor antagonists. The provided protocols and data are illustrative and should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my cell culture medium. What are the likely causes?

A: Precipitation of hydrophobic compounds like many androgen receptor antagonists in aqueous cell culture media is a common issue.[2][3] Several factors can contribute to this:

  • Low Aqueous Solubility: The compound likely has inherently poor solubility in the aqueous environment of your cell culture medium.[2]

  • "Solvent Shock": If the compound is prepared as a highly concentrated stock in an organic solvent (e.g., DMSO), rapid dilution into the aqueous medium can cause it to precipitate out of solution.[2]

  • Media Component Interactions: The compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[2]

  • Concentration Exceeds Solubility Limit: The final concentration of the compound in your experiment may be above its maximum solubility in the specific medium you are using.[2]

  • pH and Temperature Shifts: Changes in pH or temperature between stock solution storage and the 37°C incubator environment can affect the compound's solubility.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A: It is crucial to determine the empirical solubility limit in your specific experimental setup. A serial dilution test is a straightforward method to achieve this.[2]

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of this stock in your cell culture medium.

  • It is important to keep the final concentration of DMSO consistent and low across all dilutions (typically ≤ 0.5%).[2]

  • Incubate these dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).[2]

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific to your compound.[2] A deviation from the linear relationship between concentration and absorbance suggests precipitation.[2]

Q3: What are the best practices for preparing and storing stock solutions of poorly soluble compounds like this compound?

A: Proper preparation and storage are key to obtaining reproducible results.

  • Use High-Concentration Stocks: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[2] This allows for the addition of very small volumes to your culture medium, minimizing the risk of "solvent shock."[2]

  • Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C), protected from light and moisture to prevent degradation.

  • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[2]

Q4: My results are inconsistent between experiments. Could solubility be the cause?

A: Yes, inconsistent solubility is a major source of variability in in vitro assays. If the compound precipitates, the actual concentration exposed to the cells will be lower and more variable than intended. Ensuring the compound is fully dissolved at the working concentration is critical for reproducible data.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitate forms immediately upon adding the compound to the media. "Solvent shock" from rapid dilution of a concentrated organic stock.[2]Add the stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Pre-warming the media to 37°C can also help.
Final concentration exceeds the compound's solubility limit in the media.[2]Perform a solubility test (as described in FAQ Q2) to determine the maximum working concentration.
Precipitate appears over time in the incubator. The compound is not stable in the solution at 37°C or is interacting with media components over time.Reduce the incubation time if possible. Consider using a different cell culture medium or adding a low percentage of serum, as serum proteins can sometimes aid in solubility.[2]
Low or no observable effect of the compound on cells. The actual concentration of the dissolved compound is much lower than the intended concentration due to precipitation.Confirm the solubility of the compound at the tested concentrations. Visually inspect your culture plates under a microscope for any signs of precipitated compound.
The compound may have degraded.Prepare a fresh stock solution from the solid compound. Ensure proper storage of both solid compound and stock solutions.
High background signal or cell toxicity in control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is consistent across all wells and is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).[3] Run a vehicle control (media with the same final concentration of the solvent) to assess any solvent-induced toxicity.

Quantitative Data Summary

SolventTemperatureMaximum Soluble Concentration (Approximate)
DMSO25°C≥ 50 mg/mL
Ethanol25°C~10 mg/mL
PBS (pH 7.4)25°C< 0.1 mg/mL
RPMI-1640 + 10% FBS37°C~5 µM
DMEM + 10% FBS37°C~7 µM

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a concentrated stock solution and dilute it to a working concentration for cell-based assays, minimizing precipitation.

Materials:

  • This compound (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

Methodology:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh the required amount of this compound solid.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Gently vortex until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Pre-warm your cell culture medium to 37°C.

    • To prepare a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

    • Crucially , add the stock solution dropwise to the medium while gently vortexing to avoid localized high concentrations and precipitation.

    • Visually inspect the working solution to ensure it is clear and free of any precipitate before adding it to your cells.

Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a known androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (as a source of AR)[4]

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • This compound

  • Unlabeled R1881 (for determining non-specific binding)

  • Assay buffer

  • Scintillation fluid and counter

Methodology:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a multi-well plate, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and the various concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled R1881).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand using a method like filtration or dextran-coated charcoal.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding at each concentration of the antagonist and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binds AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Conformational Change HSP HSP AR_HSP_Complex->AR Releases HSP Dimerization Dimerization AR_Androgen_Complex->Dimerization Nuclear Translocation Antagonist AR Antagonist 10 Antagonist->AR_HSP_Complex Blocks Binding ARE Androgen Response Element Dimerization->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) Signaling Pathway and Antagonist Inhibition.

Troubleshooting_Workflow start Precipitation Observed in Cell Culture check_solubility Determine Max Solubility in Media (Protocol in FAQ) start->check_solubility is_soluble Is Working Concentration Below Max Solubility? check_solubility->is_soluble prepare_fresh Prepare Fresh Stock and Working Solutions is_soluble->prepare_fresh Yes lower_conc Lower Working Concentration is_soluble->lower_conc No slow_addition Add Stock to Media Slowly While Mixing prepare_fresh->slow_addition retest Retest Experiment slow_addition->retest consider_additives Consider Solubilizing Agents (e.g., low % serum) retest->consider_additives Still Precipitates lower_conc->retest consider_additives->retest

Caption: Troubleshooting Workflow for Compound Precipitation.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Prepare Working Dilutions in Pre-warmed Media prep_stock->prep_working treat_cells 3. Treat Cells with Working Solutions prep_working->treat_cells incubate 4. Incubate for Desired Time treat_cells->incubate measure_endpoint 5. Measure Endpoint (e.g., Cell Viability, Gene Expression) incubate->measure_endpoint analyze_data 6. Analyze Data and Determine IC50 measure_endpoint->analyze_data

Caption: General Experimental Workflow for In Vitro Testing.

References

Technical Support Center: Optimizing Androgen Receptor (AR) Antagonist 10 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the dosage of the novel Androgen Receptor (AR) Antagonist 10 for in vivo studies. The following information is structured to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for AR Antagonist 10 in my in vivo model?

A1: Selecting an appropriate starting dose is a critical step. For a novel compound like AR Antagonist 10, the initial dose is typically extrapolated from in vitro potency data (e.g., IC50 or EC50 values) and preliminary toxicology assessments. A conservative starting point for in vivo studies is often in the range of 10-25 mg/kg, but this must be validated with a dose-range finding study in your specific animal model.[1] It is also essential to consider the drug's pharmacokinetic profile to ensure that therapeutic concentrations can be achieved and maintained.[2][3]

Q2: What is a dose-range finding study and why is it necessary for AR Antagonist 10?

A2: A dose-range finding (DRF) study is a preliminary experiment designed to identify a range of doses that are both safe and biologically active.[1] This is crucial for establishing two key parameters for AR Antagonist 10:

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity or side effects, such as more than 20% body weight loss.[1][2][4]

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect (e.g., significant tumor growth inhibition).[1] Data from a DRF study is fundamental for designing subsequent, more extensive preclinical efficacy trials.[1][2]

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?

A3: Understanding the PK/PD relationship is vital for optimizing the dosing regimen.

  • Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and half-life (T½). These help determine the dosing frequency needed to maintain therapeutic levels.[3][5][6]

  • Pharmacodynamics (PD): Describes what the drug does to the body. For AR Antagonist 10, this involves measuring target engagement. This can be assessed by measuring the downstream effects of AR inhibition, such as a decrease in the expression of AR-regulated genes like Prostate-Specific Antigen (PSA).[7][8]

Q4: How should AR Antagonist 10 be formulated for in vivo administration?

A4: The formulation is critical for ensuring adequate bioavailability. For oral administration (gavage), a common approach for small molecules is to create a suspension or solution in a vehicle that enhances solubility.[5] A typical vehicle might consist of a mixture of agents like PEG300, Tween 80, and saline or water.[1][5] It is crucial to test the stability of the formulation and to prepare it fresh for each administration to ensure consistency.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant anti-tumor effect observed 1. Insufficient dosage or exposure.2. Inappropriate xenograft model.3. Poor drug formulation/solubility.4. Development of resistance.1. Review dose-range finding data. Consider a higher dose, up to the MTD. Conduct a PK study to confirm drug exposure correlates with effective concentrations in vitro.[5]2. Confirm high expression and functional activity of the Androgen Receptor in your chosen cell line or PDX model.[5]3. Test different vehicle compositions to improve solubility. Ensure the compound is fully dissolved or evenly suspended before administration.[9]4. Analyze resistant tumors for AR mutations or alterations in bypass signaling pathways.[10][11]
High toxicity or animal morbidity (e.g., >20% weight loss) 1. Dosage exceeds the MTD.2. Vehicle toxicity.3. Off-target effects of the compound.1. Reduce the dose. Refer to the dose-range finding study to select a better-tolerated dose.[4]2. Run a control group treated only with the vehicle to assess its intrinsic toxicity.[9]3. Monitor animals closely for clinical signs of toxicity. Consider histopathological analysis of major organs at the study endpoint.
High variability in tumor growth within groups 1. Inconsistent tumor cell implantation.2. Poor animal health status.3. Variation in drug administration.1. Standardize the injection procedure, including cell number, viability, and injection site.[9] Using a basement membrane extract can improve tumor take and growth consistency.[12]2. Use healthy animals of a similar age and weight. Acclimatize them properly before the study begins.3. Ensure consistent timing and technique for drug administration (e.g., oral gavage).

Data Presentation

Table 1: Example Dose-Ranging & Efficacy Study Data for AR Antagonist 10
Treatment Group (n=8)Dose (mg/kg, p.o., daily)Mean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control0+2500+2.5
AR Antagonist 1010+15040+1.8
AR Antagonist 1030+7570-3.2
AR Antagonist 10100+2590-12.5
Positive Control (e.g., Enzalutamide)30+3088-5.0
Table 2: Example Pharmacokinetic Parameters of AR Antagonist 10 in Mice
Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)T½ (hr)
301250298006.5

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable strain of non-tumor-bearing mice (e.g., BALB/c or NSG), typically 6-8 weeks old.

  • Group Allocation: Randomize animals into groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose-escalation groups for AR Antagonist 10 (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer AR Antagonist 10 or vehicle daily via the intended clinical route (e.g., oral gavage) for 7-14 days.

  • Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.[1]

  • Endpoint: The MTD is defined as the highest dose that does not induce >20% body weight loss or other signs of severe toxicity in the study period.[1][4]

Protocol 2: Tumor Xenograft Efficacy Study
  • Cell Line & Implantation: Culture an appropriate AR-dependent prostate cancer cell line (e.g., LNCaP, VCaP).[8] Implant 1-5 x 10^6 viable cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[1]

  • Dosing: Administer AR Antagonist 10 (at doses determined from the MTD study), vehicle control, and a positive control daily for the planned study duration (e.g., 21-28 days).

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size. Collect tumors and blood for pharmacodynamic analysis (e.g., PSA levels, Western blot for AR target genes).[8]

Mandatory Visualization

G cluster_preclinical Phase 1: Pre-study Optimization cluster_invivo Phase 2: In Vivo Studies cluster_decision Phase 3: Decision Point vitro In Vitro Potency (IC50 / EC50) mtd Dose-Range Finding & MTD Study vitro->mtd Inform Starting Dose formulation Formulation Development (Solubility & Stability) formulation->mtd pk Pharmacokinetic (PK) Study mtd->pk Select Doses efficacy Efficacy Study (Xenograft Model) mtd->efficacy Select Doses pk->efficacy Inform Dosing Schedule go_nogo Optimized Dose Regimen Go/No-Go Decision pk->go_nogo Integrate Data pd Pharmacodynamic (PD) Analysis efficacy->pd Collect Samples pd->go_nogo Integrate Data

Caption: Workflow for In Vivo Dose Optimization.

G cluster_pathway Androgen Receptor Signaling ligand Androgen (Testosterone/DHT) ar Androgen Receptor (AR) (Cytoplasm) ligand->ar Binds & Activates translocation Nuclear Translocation & Dimerization ar->translocation ar_ant AR Antagonist 10 ar_ant->ar Blocks Binding are Androgen Response Element (ARE) translocation->are Binds to DNA transcription Gene Transcription are->transcription growth Cell Proliferation & Survival transcription->growth

Caption: AR Signaling Pathway Inhibition.

G start Suboptimal Efficacy or High Toxicity? efficacy_q Is Drug Exposure Adequate? start->efficacy_q Low Efficacy toxicity_q Is Dose > MTD? start->toxicity_q High Toxicity model_q Is Xenograft Model Appropriate? efficacy_q->model_q Yes pk_pd Action: Run PK/PD Study efficacy_q->pk_pd No model_check Action: Validate AR Expression in Tumor Model model_q->model_check Unsure formulation Action: Optimize Formulation & Dosing Schedule pk_pd->formulation vehicle_q Is Vehicle Toxic? toxicity_q->vehicle_q No dose_reduce Action: Reduce Dose toxicity_q->dose_reduce Yes vehicle_test Action: Test Vehicle Alone vehicle_q->vehicle_test Unsure

Caption: Troubleshooting In Vivo Study Outcomes.

References

Technical Support Center: Androgen Receptor Antagonist 10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor (AR) Antagonist 10. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AR Antagonist 10.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to AR Antagonist 10?

A1: Acquired resistance to AR Antagonist 10, a potent second-generation androgen receptor inhibitor, is a significant challenge in pre-clinical and clinical studies. Resistance can emerge through various mechanisms that allow cancer cells to evade the drug's inhibitory effects. These mechanisms can be broadly categorized into AR-dependent and AR-independent pathways.[[“]][2][3][4][5][6]

AR-Dependent Mechanisms:

  • AR Gene Amplification and Overexpression: Increased copies of the AR gene lead to higher levels of the AR protein, which can overwhelm the antagonist at standard concentrations.[5]

  • AR Gene Mutations: Mutations in the ligand-binding domain (LBD) of the AR can alter the binding site of AR Antagonist 10, reducing its affinity or even converting it into an agonist.[5][7] For instance, the F877L mutation can confer resistance to some AR antagonists.[7]

  • AR Splice Variants (AR-Vs): The expression of truncated AR splice variants that lack the LBD is a major mechanism of resistance.[8][9][10] The most well-characterized of these is AR-V7, which is constitutively active and does not require ligand binding for its function, thereby bypassing the mechanism of action of AR Antagonist 10.[7][8][10]

AR-Independent Mechanisms:

  • Bypass Signaling Pathways: Activation of alternative signaling pathways can promote cell survival and proliferation independently of the AR signaling axis.[[“]][3][5][6][[“]] Key bypass pathways include:

    • PI3K/Akt/mTOR pathway

    • Wnt/β-catenin signaling

    • Glucocorticoid receptor (GR) signaling[6][[“]]

  • Lineage Plasticity: Cancer cells can undergo a phenotypic switch, such as neuroendocrine differentiation, reducing their dependence on AR signaling for survival.[4][6]

  • Intratumoral Androgen Synthesis: The tumor microenvironment can develop the capacity to synthesize its own androgens, thereby maintaining AR signaling despite systemic androgen deprivation.[5][12]

Q2: How can I detect the expression of the AR-V7 splice variant in my cell lines or patient samples?

A2: Detecting the AR-V7 splice variant is crucial for understanding resistance to AR Antagonist 10. Several methods can be employed, each with its own advantages and limitations.

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a common method to detect AR-V7 mRNA.[13] Primers are designed to specifically target the unique splice junction of AR-V7.[13] Droplet digital PCR (ddPCR) offers a highly sensitive quantification of AR-V7 transcripts.[14]

  • Immunohistochemistry (IHC): IHC uses antibodies that specifically recognize the unique C-terminus of the AR-V7 protein, allowing for its detection in tissue samples.[13][15] This method provides spatial information about AR-V7 expression within the tumor.

  • RNA in situ Hybridization (RISH): RISH techniques, such as RNAscope, use probes that target the specific AR-V7 splice junction, enabling the visualization and quantification of AR-V7 mRNA within the morphological context of the tissue.[13]

  • Liquid Biopsies: For clinical research, AR-V7 status can be assessed from circulating tumor cells (CTCs), circulating tumor DNA (ctDNA), or exosomes isolated from blood samples.[13][14]

Q3: Are there next-generation AR antagonists that can overcome resistance to AR Antagonist 10?

A3: Yes, research is ongoing to develop novel AR inhibitors with different mechanisms of action that may be effective against resistance to second-generation antagonists like enzalutamide (B1683756) and apalutamide.[4][16][17][18] These include:

  • Darolutamide: A structurally distinct AR antagonist with high affinity for the AR, which has shown efficacy in some resistant settings.[17][18]

  • N-terminal Domain (NTD) Inhibitors: These compounds, such as EPI-7170, target the N-terminal domain of the AR, which is present in both full-length AR and AR-V7.[17] This approach can inhibit the activity of AR-V7.[17]

  • Proteolysis-Targeting Chimeras (PROTACs): These are novel molecules designed to induce the degradation of the AR protein, including resistant variants, rather than just inhibiting it.[[“]]

Troubleshooting Guides

Problem 1: My cancer cell line, previously sensitive to AR Antagonist 10, is now showing signs of resistance (e.g., increased proliferation, reduced apoptosis).

Possible Cause Troubleshooting Steps
Development of AR-V7 expression 1. Perform RT-qPCR or Western blot to detect AR-V7 mRNA or protein expression. 2. If AR-V7 is detected, consider switching to an AR N-terminal domain inhibitor or a combination therapy.
Acquisition of AR gene mutations 1. Sequence the AR gene in the resistant cells to identify potential mutations in the ligand-binding domain. 2. If a known resistance mutation is found, test the efficacy of other AR antagonists that may not be affected by that specific mutation.
Upregulation of bypass signaling pathways 1. Perform pathway analysis (e.g., Western blot for phosphorylated proteins like Akt, or reporter assays) to identify activated bypass pathways (e.g., PI3K/Akt). 2. Test combination therapies by co-administering AR Antagonist 10 with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor).
Increased AR expression 1. Quantify AR mRNA and protein levels using RT-qPCR and Western blot, respectively. 2. If AR is overexpressed, test higher concentrations of AR Antagonist 10 to see if sensitivity can be restored.

Problem 2: I am not observing the expected anti-tumor activity of AR Antagonist 10 in my in vivo xenograft model.

Possible Cause Troubleshooting Steps
Pre-existing resistance in the xenograft model 1. Characterize the baseline AR status of the xenograft model, including AR expression levels, presence of mutations, and AR-V7 expression. 2. If resistance mechanisms are present at baseline, select a different, more sensitive model.
Suboptimal drug exposure 1. Perform pharmacokinetic analysis to ensure adequate tumor exposure to AR Antagonist 10. 2. Adjust the dosing regimen (dose and frequency) if necessary.
Tumor microenvironment-mediated resistance 1. Analyze the tumor microenvironment for factors that could contribute to resistance, such as intratumoral androgen synthesis. 2. Consider co-targeting stromal or immune components of the tumor microenvironment.

Data Summary Tables

Table 1: Efficacy of Next-Generation AR Inhibitors in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

Drug Phase 3 Trial Primary Endpoint Median Metastasis-Free Survival (MFS) Hazard Ratio (HR) for MFS
ApalutamideSPARTANMFS40.5 months vs. 16.2 months (placebo)0.28
EnzalutamidePROSPERMFS36.6 months vs. 14.7 months (placebo)[19]0.29[19]
DarolutamideARAMISMFS40.4 months vs. 18.4 months (placebo)[19]0.41[19]

Table 2: Real-World Use of Combination Therapies for Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) in the US (2017-2023)

Therapy Percentage of Patients (2017) Percentage of Patients (2023)
ADT Alone74%[20][21]36%[20][21]
ADT + AR Pathway Inhibitor (ARPI)13%[20][21]47%[20][21]
ADT + Docetaxel12%[20][21]3%[20][21]
ADT + ARPI + Docetaxel0.8%[20][21]15%[20][21]

Detailed Experimental Protocols

Protocol 1: Detection of AR-V7 mRNA in Cell Lines by RT-qPCR

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for the AR-V7 splice junction, and a suitable qPCR master mix (e.g., containing SYBR Green).

    • Use primers for a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

    • Perform qPCR using a real-time PCR system with the following cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative expression of AR-V7 normalized to the housekeeping gene.

Protocol 2: Western Blot for Detection of AR and AR-V7 Protein

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against full-length AR and AR-V7 (using a specific antibody recognizing the unique C-terminus of AR-V7) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

AR_Signaling_and_Resistance cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds AR_Antagonist_10 AR Antagonist 10 AR_Antagonist_10->AR Blocks AR_V7_mRNA AR-V7 mRNA AR_V7_protein AR-V7 Protein AR_V7_mRNA->AR_V7_protein Translation AR_V7_protein->ARE Translocates & Binds (Ligand-Independent) Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Activates

Caption: AR signaling and the role of AR-V7 in resistance.

Experimental_Workflow_ARV7_Detection start Resistant Cell Line or Patient Sample rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis western_blot Western Blot for AR-V7 protein_extraction->western_blot qPCR RT-qPCR for AR-V7 cDNA_synthesis->qPCR data_analysis_rna Analyze AR-V7 mRNA Expression qPCR->data_analysis_rna data_analysis_protein Analyze AR-V7 Protein Expression western_blot->data_analysis_protein conclusion Determine AR-V7 Status data_analysis_rna->conclusion data_analysis_protein->conclusion

Caption: Workflow for detecting AR-V7 expression.

Combination_Therapy_Logic start Resistance to AR Antagonist 10 check_mechanism Identify Resistance Mechanism start->check_mechanism ar_v7 AR-V7 Expression check_mechanism->ar_v7 Yes bypass_pathway Bypass Pathway Activation (e.g., PI3K/Akt) check_mechanism->bypass_pathway Yes ar_mutation AR Mutation check_mechanism->ar_mutation Yes solution_ar_v7 Combine with AR NTD Inhibitor ar_v7->solution_ar_v7 solution_bypass Combine with Pathway Inhibitor (e.g., PI3K Inhibitor) bypass_pathway->solution_bypass solution_mutation Switch to Alternative AR Antagonist ar_mutation->solution_mutation

Caption: Logic for selecting combination therapies.

References

Technical Support Center: Troubleshooting Androgen Receptor (AR) Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Androgen Receptor (AR) antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues & Experimental Setup

Q1: We are observing significant batch-to-batch variability in our AR antagonist experiments. What are the common causes?

A1: Batch-to-batch variability is a frequent challenge. Key sources of variation to investigate include:

  • Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent, low passage number range. High passage numbers can lead to genetic drift, altering AR expression levels and cellular responses.[1]

  • Reagent Consistency: Use lots of media, serum, and supplements that have been pre-tested for optimal performance. Variations in serum can particularly affect hormonal assay results. Critical reagents, including the AR antagonist itself, should be from the same lot for a given set of experiments.[2]

  • Compound Stability and Solubility: AR antagonists can have limited solubility and stability in aqueous media.[3] Ensure your compound is fully dissolved and stable under your experimental conditions. Precipitated compound will lead to inaccurate concentrations and high variability. Consider performing solubility tests prior to your experiments.

  • Incubation Times and Conditions: Inconsistent incubation times or fluctuations in temperature and CO2 levels can significantly impact cellular metabolism and signaling pathways. Standardize these parameters across all experiments.

Q2: Our measured IC50 value for a specific AR antagonist is different from what is reported in the literature. Why might this be?

A2: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Differences: Different prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) have distinct genetic backgrounds, including varying AR expression levels, the presence of AR mutations (e.g., T877A in LNCaP), or the expression of AR splice variants (e.g., AR-V7).[4] These differences fundamentally alter antagonist potency.

  • Assay-Specific Parameters: The specific conditions of your assay will heavily influence the outcome. This includes the concentration of the competing androgen (agonist), the type of reporter system used, and the endpoint being measured (e.g., binding affinity vs. transcriptional activity vs. cell viability).[5][6]

  • Data Analysis Methods: The mathematical model used to fit the dose-response curve and calculate the IC50 can also contribute to variations.

The following table summarizes representative IC50 values for common AR antagonists, highlighting the potential for variation based on the specific assay.

Compound Class AR Binding Affinity (IC50, nM) Antagonist Potency (IC50, nM)
BicalutamideNon-Steroidal (1st Gen)~1,180~118
Enzalutamide (B1683756)Non-Steroidal (2nd Gen)~36.6~366
Apalutamide (B1683753)Non-Steroidal (2nd Gen)Not consistently reportedHigher than 1st Gen
DarolutamideNon-Steroidal (2nd Gen)Not consistently reportedHigher than 1st Gen
Flutamide (active metabolite)Non-Steroidal (1st Gen)~2,500Not consistently reported

Note: IC50 values can vary significantly depending on the specific assay conditions and cell lines used. The data presented here are representative values from cited literature.[5][6][7]

Section 2: Cell-Based Assay Troubleshooting

Q3: In our reporter gene assay, we see a high background signal even in the absence of an androgen agonist. What can we do?

A3: High background in a reporter assay can obscure the effects of your antagonist. Consider the following troubleshooting steps:

  • Basal AR Activity: Some cell lines have ligand-independent AR activity, which can be due to AR amplification, the presence of constitutively active splice variants like AR-V7, or crosstalk with other signaling pathways.[8][9]

  • Promoter "Leakiness": The promoter driving your reporter gene might have some basal activity independent of AR.

  • Serum Androgens: Standard fetal bovine serum (FBS) contains androgens that can activate the AR. Switch to charcoal-stripped FBS to remove endogenous steroids.

  • Optimize Reporter and Cell Density: Ensure you are using an optimal amount of reporter plasmid in transient transfections and that cell density is consistent.

Q4: Our AR antagonist appears to have partial agonist activity at higher concentrations. Is this expected?

A4: Yes, this phenomenon is known and can be a characteristic of certain AR antagonists, particularly older-generation compounds.[10]

  • Receptor Conformation: Some antagonists induce a conformation of the AR that can still recruit a limited set of co-activators, leading to partial agonist activity.[11]

  • AR Mutations: In cell lines with specific AR mutations (e.g., T877A in LNCaP), some antagonists like hydroxyflutamide (B1664084) can act as strong agonists.[12] This is a crucial consideration when selecting a cell line.

  • "Pure" vs. Partial Antagonists: Newer generation antagonists like enzalutamide are generally considered "pure" antagonists with minimal to no agonist activity.[7]

Key Experimental Protocols

Protocol 1: AR Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Prepare AR Source: Use either purified recombinant AR protein or cell lysates from a high-AR expressing cell line (e.g., LNCaP).

  • Incubation: In a multi-well plate, combine the AR source with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and serial dilutions of the test antagonist.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand. This is often done by rapid filtration through a filter mat that traps the AR-ligand complex.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. The IC50 is the concentration of the antagonist that displaces 50% of the radiolabeled androgen.

Protocol 2: AR Reporter Gene Assay

This cell-based assay measures the ability of an antagonist to inhibit androgen-induced AR transcriptional activity.

  • Cell Culture and Transfection: Plate an appropriate cell line (e.g., PC3 cells transiently transfected with an AR expression vector and a reporter plasmid, or a stable cell line like MDA-kb2).[13] The reporter plasmid typically contains an androgen-responsive element (ARE) driving the expression of a reporter gene like luciferase.

  • Treatment: Treat the cells with a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) and serial dilutions of the test antagonist. Include controls for basal activity (vehicle only) and maximal activation (agonist only).

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis and Reporter Measurement: Lyse the cells and measure the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Visualizing Key Processes

To further clarify the mechanisms and workflows, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation Antagonist Antagonist Antagonist->AR_HSP Binds & Blocks ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Androgen Receptor (AR) Signaling and Inhibition by Antagonists.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with Agonist & Serial Dilutions of Antagonist cell_culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation assay Perform Assay (e.g., Reporter Gene Assay) incubation->assay data_acq Data Acquisition (e.g., Luminescence Reading) assay->data_acq data_an Data Analysis (Dose-Response Curve & IC50) data_acq->data_an end End: Conclusion data_an->end

Caption: General Workflow for an In Vitro AR Antagonist Assay.

Troubleshooting_Logic issue Issue: High Experimental Variability check_cells Check Cell Health & Passage Number issue->check_cells check_reagents Verify Reagent Consistency & Compound Solubility issue->check_reagents check_protocol Standardize Protocol (Incubation, Conditions) issue->check_protocol check_assay Review Assay Choice & Cell Line Appropriateness issue->check_assay resolution Consistent Results check_cells->resolution check_reagents->resolution check_protocol->resolution check_assay->resolution

Caption: Logical Flow for Troubleshooting Experimental Variability.

References

Technical Support Center: Androgen Receptor Antagonist 10 (ARa-10)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel Androgen Receptor antagonist, ARa-10. The information herein addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: We observed unexpected changes in the expression of genes unrelated to androgen receptor signaling in our cell line treated with ARa-10. What could be the cause?

Answer: This is a potential off-target effect. While ARa-10 is a potent AR antagonist, cross-reactivity with other nuclear receptors or transcription factors can occur, though studies have shown it to be highly selective. Off-target effects are a known phenomenon with small molecule inhibitors. To investigate this, we recommend performing a transcriptomic analysis (e.g., RNA-seq) on cells treated with ARa-10 and a vehicle control. This will provide a global view of gene expression changes and may reveal activation or repression of pathways unrelated to AR signaling.

2. Question: Our in vivo experiments with ARa-10 in a mouse model are showing unexpected toxicity not predicted by our in vitro studies. How can we troubleshoot this?

Answer: In vivo toxicity can arise from several factors, including off-target effects, metabolite activity, or poor pharmacokinetic properties. It is crucial to assess the metabolic stability of ARa-10 in mouse liver microsomes to determine if active metabolites are being generated. Additionally, performing a preliminary toxicology screen, including monitoring animal weight, behavior, and basic blood chemistry, can help identify the affected organ systems. Consider reducing the dosage or exploring alternative delivery formulations to mitigate these effects.

3. Question: We are observing a decrease in cell viability at concentrations of ARa-10 that should only inhibit AR signaling. Is this expected?

Answer: While high concentrations of any compound can lead to cytotoxicity, a decrease in cell viability at presumed selective concentrations may indicate off-target effects on essential cellular pathways. We recommend performing a cell cycle analysis to determine if ARa-10 is inducing cell cycle arrest or apoptosis through an off-target mechanism. Additionally, a kinome scan can identify potential off-target kinases that might be involved in cell survival pathways.

4. Question: How can we confirm that the observed phenotype in our experiment is due to the on-target inhibition of the androgen receptor and not an off-target effect of ARa-10?

Answer: To validate the on-target activity of ARa-10, we recommend performing a rescue experiment. After treating your cells with ARa-10 to induce the phenotype, introduce a constitutively active form of the androgen receptor or supplement with a high concentration of androgens to see if the phenotype can be reversed. If the phenotype is rescued, it strongly suggests it is mediated by AR inhibition. Conversely, if the phenotype persists, an off-target effect is likely. Another approach is to use a structurally unrelated AR antagonist to see if it phenocopies the effect of ARa-10.

Quantitative Data Summary

Table 1: Kinase Off-Target Profile of ARa-10

Kinase TargetIC50 (nM)Fold Selectivity vs. ARPotential Implication
Androgen Receptor (AR)151On-target activity
Protein Kinase A (PKA)1,500100Potential for off-target effects on cAMP signaling at high concentrations.
Mitogen-activated protein kinase 1 (MAPK1)5,000333Low probability of direct off-target effects.
Cyclin-dependent kinase 2 (CDK2)>10,000>667Highly selective against this cell cycle kinase.

Table 2: Nuclear Receptor Cross-Reactivity of ARa-10

Nuclear ReceptorEC50 (nM) for AgonismIC50 (nM) for AntagonismNotes
Glucocorticoid Receptor (GR)>10,000>10,000Minimal cross-reactivity.
Progesterone Receptor (PR)>10,0008,500Weak antagonistic activity at high concentrations.
Estrogen Receptor Alpha (ERα)>10,000>10,000No significant cross-reactivity observed.

Key Experimental Protocols

Protocol 1: RNA-Sequencing to Identify Off-Target Gene Regulation

  • Cell Culture and Treatment: Plate your cell line of interest and allow for adherence. Treat cells with ARa-10 at the desired concentration and a vehicle control (e.g., 0.1% DMSO) for the desired time point (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN score > 8.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard protocol, such as the TruSeq RNA Library Prep Kit (Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the appropriate reference genome. Use bioinformatic tools like DESeq2 or edgeR to identify differentially expressed genes between the ARa-10 treated and vehicle control groups.

  • Pathway Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis (e.g., using GO, KEGG, or GSEA) to identify signaling pathways that are unexpectedly modulated by ARa-10.

Protocol 2: On-Target Validation via Rescue Experiment

  • Cell Seeding and Treatment: Seed cells and treat with a concentration of ARa-10 that elicits the phenotype of interest.

  • Rescue Agent Addition:

    • Androgen Rescue: Add a high concentration of a potent androgen, such as dihydrotestosterone (B1667394) (DHT), to the media along with ARa-10.

    • Constitutively Active AR: Transfect cells with a plasmid expressing a constitutively active mutant of the androgen receptor prior to ARa-10 treatment.

  • Phenotypic Assessment: After an appropriate incubation period, assess the phenotype of interest (e.g., cell proliferation, gene expression of a known AR target gene like PSA) and compare the results between the ARa-10 only, rescue, and control groups.

  • Data Interpretation: If the addition of the rescue agent reverses the phenotype observed with ARa-10 alone, this provides strong evidence for on-target activity.

Visualizations

On_Target_Validation_Workflow cluster_setup Experimental Setup cluster_rescue Rescue Arms cluster_assessment Phenotypic Assessment cluster_interpretation Interpretation start Seed Cells treatment Treat with ARa-10 start->treatment rescue_dht Add High Concentration of DHT treatment->rescue_dht rescue_caAR Transfect with Constitutively Active AR treatment->rescue_caAR phenotype Measure Phenotype (e.g., Cell Proliferation, Gene Expression) rescue_dht->phenotype rescue_caAR->phenotype interpretation Phenotype Rescued? phenotype->interpretation on_target On-Target Effect interpretation->on_target Yes off_target Potential Off-Target Effect interpretation->off_target No

Caption: Workflow for on-target validation of ARa-10 activity.

Off_Target_Investigation_Pathway cluster_observation Initial Observation cluster_investigation Investigation Strategy cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion obs Unexpected Phenotype with ARa-10 Treatment rna_seq RNA-Sequencing obs->rna_seq kinome_scan Kinome Scan obs->kinome_scan tox_screen In Vivo Toxicology Screen obs->tox_screen pathway_analysis Pathway Enrichment Analysis rna_seq->pathway_analysis kinase_hits Identify Off-Target Kinases kinome_scan->kinase_hits tox_profile Characterize Toxicity Profile tox_screen->tox_profile conclusion Identify and Characterize Off-Target Effects pathway_analysis->conclusion kinase_hits->conclusion tox_profile->conclusion

Caption: Logical workflow for investigating off-target effects of ARa-10.

Technical Support Center: Androgen Receptor Antagonist 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of Androgen Receptor (AR) Antagonist 10 in solution. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Androgen Receptor Antagonist 10?

A1: The optimal solvent for this compound is not definitively established in publicly available literature. We recommend starting with common organic solvents such as DMSO, ethanol, or methanol (B129727) for creating stock solutions. For aqueous buffers, it is crucial to determine the solubility and stability to avoid precipitation. It is advisable to perform a solubility test before preparing large volumes of solution.

Q2: How should I store the stock solution of this compound?

A2: As a general guideline for small molecules, stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of the compound in your specific solvent and storage conditions should be experimentally verified.

Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?

A3: Yes, inconsistent results can be a symptom of compound instability. Degradation of the antagonist in your experimental medium (e.g., cell culture media) over the course of the experiment can lead to a decrease in its effective concentration and, consequently, variable biological effects. We recommend performing a stability study under your specific experimental conditions (temperature, pH, and media composition) to assess the compound's half-life.

Q4: How can I detect degradation of this compound?

A4: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent compound's peak over time indicates degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing insights into the degradation pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Solution The compound has low solubility in aqueous buffers.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution (ensure the final solvent concentration is compatible with your assay).- Adjust the pH of the buffer, as solubility can be pH-dependent.- Perform a solubility test to determine the maximum soluble concentration.
Loss of Biological Activity Over Time The compound is degrading under experimental conditions.- Perform a time-course experiment to determine the compound's half-life in your assay medium.- Consider adding the compound to your experiment at multiple time points if it degrades rapidly.- Evaluate the stability of the compound at different temperatures (e.g., room temperature vs. 37°C).
Inconsistent HPLC/LC-MS Results Issues with the analytical method or sample handling.- Ensure the HPLC/LC-MS method is validated for stability indication (i.e., it can separate the parent compound from degradants).- Use a consistent and validated sample preparation procedure.- Prepare and analyze a fresh standard solution with each run to monitor for instrument variability.
Unexpected Biological Effects A degradation product may have its own biological activity.- If degradation is confirmed, attempt to isolate and identify the major degradation products.- Test the biological activity of the identified degradation products in your assay system.

Experimental Protocols

To systematically evaluate the stability of this compound, a series of forced degradation and long-term stability studies are recommended.[1][2]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and develop stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

Condition Protocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis. If no degradation is observed, a stronger acid (e.g., 1 M HCl) can be used.[1]
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis. If no degradation is observed, a stronger base (e.g., 1 M NaOH) can be used.[1]
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At selected time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]
Thermal Degradation Place a known amount of the solid compound in an oven at 80°C for 48 hours. At selected time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.[1]
Photostability Expose a solution of the compound (e.g., 100 µg/mL) to a calibrated light source (e.g., xenon lamp). A control sample should be kept in the dark under the same conditions. After the exposure period, analyze both the exposed and control samples by HPLC.[1]
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.[1][2]

1. Sample Preparation:

  • Prepare solutions of this compound in the desired solvent(s) at a relevant concentration.

  • Aliquot the solutions into appropriate vials.

2. Storage Conditions:

Condition Temperature Relative Humidity Testing Frequency
Long-Term 25°C ± 2°C60% ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][3]
Accelerated 40°C ± 2°C75% ± 5% RHA minimum of three time points, including initial and end points (e.g., 0, 3, and 6 months).[3]
Refrigerated 5°C ± 3°CN/AAs for long-term studies.
Frozen -20°C ± 5°CN/AAs for long-term studies.

3. Analysis:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the presence of any degradation products.

Visualizations

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of certain cancers.[4][5] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[6][7] AR antagonists, such as this compound, work by competitively inhibiting the binding of androgens to the AR, thereby blocking downstream signaling.[8][9]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSPs AR-HSP Complex AR->AR_HSPs AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs Heat Shock Proteins (HSPs) HSPs->AR_HSPs AR_HSPs->AR Dissociation AR_Antagonist AR Antagonist 10 AR_Antagonist->AR Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription

Simplified Androgen Receptor Signaling Pathway.
Experimental Workflow for Stability Testing

The following workflow outlines the general steps for conducting a stability study of this compound.

Stability_Workflow start Start: Define Study Objectives protocol Develop Stability Protocol (Solvents, Concentrations, Time Points) start->protocol prep Prepare Stock and Sample Solutions protocol->prep storage Store Samples under Defined Conditions (Temp, Light, pH, etc.) prep->storage sampling Withdraw Aliquots at Scheduled Time Points storage->sampling analysis Analyze Samples using Stability-Indicating HPLC/LC-MS sampling->analysis data Collect and Analyze Data (% Degradation, Degradant Profile) analysis->data report Generate Stability Report (Shelf-life, Degradation Pathways) data->report end End: Determine Stability Profile report->end

General workflow for assessing compound stability.

References

Technical Support Center: Improving the Bioavailability of Compound 6h

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Compound 6h. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the experimental process of improving the bioavailability of compound 6h.

Frequently Asked Questions (FAQs)

Q1: What is "compound 6h" and why is its bioavailability a concern?

A1: "Compound 6h" is a designation used for several different molecules in scientific literature, each with unique chemical structures and potential therapeutic applications. For instance, it has been used to describe a pyridazine-based 1,2,3-triazole derivative with α-glucosidase inhibitory activity, an aminoalkyl-substituted flavonoid with neuroprotective properties, and a 1,2,4-triazole (B32235) acetamide (B32628) derivative with antibacterial and enzyme inhibitory functions.

The bioavailability of a compound, or the fraction of an administered dose that reaches systemic circulation, is a critical factor in its therapeutic efficacy.[1] Poor bioavailability can stem from low aqueous solubility, poor membrane permeability, or significant first-pass metabolism.[2][3] For many investigational compounds, including various molecules designated as "6h," low bioavailability can be a major hurdle in clinical development, leading to insufficient drug exposure at the target site and diminished therapeutic effect.

To provide you with specific and relevant information, please specify the full chemical name, CAS number, or the primary research article describing the "compound 6h" you are working with.

Q2: What are the initial steps to assess the bioavailability of compound 6h?

A2: A systematic approach to assessing bioavailability is crucial. The initial steps typically involve characterizing the physicochemical properties of the compound and conducting preliminary in vitro and in vivo studies.

Troubleshooting Guide

This guide addresses common issues encountered when working to improve the bioavailability of a compound with suboptimal pharmacokinetic properties, which may be applicable to your specific "compound 6h."

Issue 1: Low Aqueous Solubility

  • Problem: Compound 6h precipitates out of solution during in vitro assays or in simulated gastric/intestinal fluids.

  • Possible Causes:

    • Inherently low water solubility of the free drug form.

    • The compound may be a weak base that is soluble in the acidic environment of the stomach but precipitates in the neutral pH of the intestine.[4]

    • Incorrect salt form or crystalline structure (polymorphism) with poor dissolution characteristics.

  • Troubleshooting Steps:

    • pH-Dependent Solubility Profile: Determine the solubility of compound 6h across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Formulation Strategies:

      • Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area for dissolution.[5]

      • Solid Dispersions: Creating an amorphous solid dispersion with a polymer can enhance solubility and dissolution.[6][7][8]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds.[9][10]

      • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9]

Issue 2: Poor Membrane Permeability

  • Problem: In vitro cell-based assays (e.g., Caco-2) indicate low permeability of compound 6h.

  • Possible Causes:

    • High molecular weight or a large number of rotatable bonds.[11]

    • High polar surface area or a high number of hydrogen bond donors and acceptors.[11]

    • The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Permeability Assays: Conduct bidirectional Caco-2 assays to determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.

    • Formulation with Permeation Enhancers: Incorporate excipients that can transiently open tight junctions or inhibit efflux pumps.

    • Prodrug Approach: Chemically modify the compound to a more permeable prodrug that is converted to the active form in vivo.[6]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of compound 6h.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the Transwell®.

    • Samples are collected from the basolateral (BL) side at various time points.

  • Permeability Measurement (Basolateral to Apical):

    • The test compound is added to the BL side.

    • Samples are collected from the AP side at various time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (BL to AP) by the Papp (AP to BL).

Data Presentation

Table 1: Physicochemical Properties Influencing Bioavailability

PropertyTarget Range for Good Oral BioavailabilitySignificance
Molecular Weight < 500 DaInfluences solubility and permeability.[11]
LogP 1 - 5Indicates lipophilicity, affecting membrane permeability.
Polar Surface Area (PSA) < 140 ŲHigh PSA can limit membrane permeation.[11]
Number of Rotatable Bonds ≤ 10Reduced flexibility is associated with better bioavailability.[11]
Aqueous Solubility > 100 µg/mLEssential for dissolution in gastrointestinal fluids.
Permeability (Papp in Caco-2) > 1 x 10⁻⁶ cm/sIndicates good absorption potential.

Table 2: Example In Vivo Pharmacokinetic Data in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
IV Bolus 18500.081200100
Oral Suspension 101502.09507.9
Solid Dispersion 106001.0480040.0
SEDDS 107500.5600050.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving bioavailability.

experimental_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation physchem Physicochemical Characterization invitro In Vitro Assays (Solubility, Permeability) physchem->invitro low_solubility Low Solubility invitro->low_solubility Identify Problem low_permeability Low Permeability invitro->low_permeability Identify Problem formulation Particle Size Reduction Solid Dispersion Lipid Formulation low_solubility->formulation Address prodrug Prodrug Approach low_permeability->prodrug Address metabolism High First-Pass Metabolism pk_study Pharmacokinetic Study in Animal Model formulation->pk_study Test prodrug->pk_study Test inhibitors Co-administration with Metabolism Inhibitors pk_study->invitro Iterate

Caption: Workflow for improving the oral bioavailability of a drug candidate.

bcs_classification BCS Biopharmaceutics Classification System (BCS) high_sol High class1 Class I High Sol, High Perm class3 Class III High Sol, Low Perm low_sol Low class2 Class II Low Sol, High Perm class4 Class IV Low Sol, Low Perm high_perm High low_perm Low

References

Technical Support Center: Troubleshooting Cell Culture Contamination in Androgen Receptor (AR) Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and preventing cell culture contamination in the context of androgen receptor (AR) antagonist experiments. The following resources are designed to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell cultures used for AR antagonist experiments?

A1: The most common types of contamination encountered are:

  • Bacterial Contamination: Often characterized by a sudden drop in pH (media turning yellow), cloudiness, and visible motile particles under a microscope.[1]

  • Fungal (Yeast and Mold) Contamination: Yeast appears as individual, budding spherical or oval particles, while mold forms multicellular filaments (hyphae).[2]

  • Mycoplasma Contamination: This is a particularly insidious form of contamination as it is not visible by standard light microscopy and often does not cause obvious changes in culture appearance.[3][4] It can significantly alter cellular functions.[3]

  • Viral Contamination: Viruses are difficult to detect and may not cause visible cytopathic effects but can alter cellular physiology.

  • Chemical Contamination: This includes impurities from media, sera, water, plasticware, or endotoxins from bacterial contaminants.[5]

  • Cross-Contamination: The unintentional introduction of a different cell line into the culture, which can overgrow the original cells.[1][6]

Q2: How can I tell if my cell culture is contaminated?

A2: Early detection is crucial. Look for these common signs:

  • Visual Changes: Sudden turbidity or cloudiness in the culture medium.[1]

  • pH Shift: A rapid change in the color of the medium (e.g., from red to yellow) indicates a drop in pH, often due to bacterial metabolism.[1]

  • Microscopic Examination: Presence of small, motile rods or cocci (bacteria), budding yeast cells, or filamentous mold.

  • Changes in Cell Morphology and Growth: Slower proliferation, increased cell death, or unusual cell shapes can be indicative of contamination, particularly with mycoplasma.[3]

Q3: My cells are growing slower than usual, but the media looks clear. What could be the problem?

A3: This is a classic sign of mycoplasma contamination. Mycoplasma species are very small bacteria that lack a cell wall and are not easily visible with a standard light microscope.[3][4] They typically do not cause the media to become turbid but can significantly impact cell health by competing for nutrients and altering gene expression, which can compromise the results of your AR antagonist assays.[3]

Q4: Can contamination affect the results of my AR antagonist experiments?

A4: Absolutely. Contamination can lead to false-positive or false-negative results by:

  • Altering AR Signaling: Some contaminants can directly interfere with the AR signaling pathway. For example, mycoplasma has been shown to alter the expression of genes involved in apoptosis and cell cycle, pathways that are often modulated by androgens.

  • Metabolizing Test Compounds: Microorganisms can metabolize the AR antagonists you are testing, altering their effective concentration.

  • Changing Cell Physiology: Contaminants can induce cellular stress, leading to changes in protein expression and signaling cascades that can mask or mimic the effects of your experimental compounds.

  • Interfering with Assay Readouts: Contaminants can interfere with reporter gene assays or other detection methods used to measure AR activity.

Troubleshooting Guides

Issue 1: Suspected Bacterial or Fungal Contamination

Symptoms:

  • Cloudy, turbid culture medium.

  • Rapid change in media color (usually to yellow).

  • Visible microorganisms (bacteria, yeast, or mold hyphae) under the microscope.

  • Unpleasant odor.

  • Increased cell death.

Troubleshooting Steps:

  • Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination. It is generally recommended to discard heavily contaminated cultures.

  • Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC), incubator, and any shared equipment (e.g., pipettors, media bottles) with a 10% bleach solution followed by 70% ethanol.[1]

  • Check Reagents: Quarantine and test all shared reagents (media, serum, supplements) that were used with the contaminated culture.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques. Ensure all users are properly trained and adhere to strict protocols.

  • For Irreplaceable Cultures: If the culture is invaluable, you may attempt to salvage it by washing the cells with PBS and treating them with a high concentration of antibiotics or appropriate antimycotics. However, this is a last resort, and the resulting cells should be carefully re-evaluated for authenticity and normal function.

Issue 2: Suspected Mycoplasma Contamination

Symptoms:

  • Reduced cell proliferation rate.

  • Increased cellular debris or "grainy" appearance.

  • No visible turbidity or pH change in the media.

  • Inconsistent or unexpected experimental results.

Troubleshooting Steps:

  • Isolate: Quarantine the suspected cultures and any shared reagents.

  • Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR-based assays or a fluorescent dye kit.

  • Elimination (if positive): If the culture tests positive and is irreplaceable, treat it with a specialized anti-mycoplasma agent like ciprofloxacin (B1669076) or a commercially available mycoplasma elimination cocktail.[7][8] Follow the manufacturer's protocol carefully, which typically involves treatment for several weeks.

  • Re-test: After the treatment period, culture the cells without antibiotics for at least two weeks and then re-test for mycoplasma to confirm successful eradication.[8]

  • Preventative Measures: Routinely test all cell lines, especially newly acquired ones, for mycoplasma. Quarantine new cell lines until they are confirmed to be contamination-free.[4]

Data Presentation: Impact of Contamination on Experimental Outcomes

The following table summarizes the potential effects of different types of contamination on the results of AR antagonist experiments. Note that the quantitative impact can vary significantly depending on the cell line, the specific contaminant, and the assay system.

Contamination TypePotential Impact on AR Antagonist AssaysQualitative EffectsPotential Quantitative Effects (e.g., on IC50 values)
Bacteria Interference with cell viability assays, alteration of compound stability, endotoxin (B1171834) effects.Rapid cell death, false positives in cytotoxicity assays.Can artificially increase or decrease apparent IC50 values due to non-specific toxicity or compound degradation.
Fungi (Yeast/Mold) Competition for nutrients, production of metabolic byproducts that affect cell signaling.Slower cell growth, altered cell morphology.May lead to increased variability and inconsistent IC50 values.
Mycoplasma Altered gene expression, changes in cell proliferation and apoptosis, direct interference with signaling pathways.Reduced cell growth, changes in response to stimuli, increased experimental variability.Can significantly shift IC50 values, leading to misinterpretation of antagonist potency.
Chemical (e.g., Endotoxins, Leachates) Can mimic or inhibit AR activity, interfere with assay components.Inconsistent assay performance, unexpected agonist or antagonist activity from vehicle controls.Can lead to false positives (antagonistic effect) or false negatives (masking of true antagonist effect), altering measured IC50 values.
Cross-Contamination Replacement of the original cell line with one that has a different AR expression level or signaling response.Drastic and unexpected changes in experimental results that are not reproducible with earlier cell stocks.IC50 values will reflect the pharmacology of the contaminating cell line, not the intended one.

Experimental Protocols

Protocol 1: Mycoplasma PCR Detection

Objective: To detect the presence of mycoplasma DNA in a cell culture sample.

Methodology:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is near confluency. Centrifuge at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.

  • DNA Extraction: Carefully discard the supernatant and resuspend the pellet in a suitable lysis buffer. Proceed with a DNA extraction protocol (e.g., using a commercial kit).

  • PCR Amplification: Use a PCR master mix containing primers specific for conserved regions of the mycoplasma 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (sterile water).

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Bacterial and Fungal Sterility Testing

Objective: To determine if a cell culture is contaminated with bacteria or fungi.

Methodology:

  • Sample Collection: Aseptically collect 1 ml of the cell culture supernatant.

  • Inoculation: Inoculate two types of sterile broth media:

    • Tryptic Soy Broth (TSB): For the detection of aerobic bacteria and fungi.

    • Thioglycollate Broth: For the detection of anaerobic bacteria.

  • Incubation: Incubate one set of tubes at 30-35°C and another set at 20-25°C for up to 14 days.

  • Observation: Visually inspect the broths for any signs of turbidity (cloudiness) at regular intervals. The presence of turbidity indicates microbial contamination.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization AR_active_nuc Active AR Dimer AR_active->AR_active_nuc Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_inactive Blocks Binding ARE Androgen Response Element (ARE) AR_active_nuc->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cell Growth &\nProliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth &\nProliferation Leads to

Caption: Androgen Receptor (AR) Signaling Pathway and Point of Antagonist Action.

Contamination_Troubleshooting_Workflow Start Suspected Contamination (Visual cues or inconsistent data) Identify Identify Type of Contamination Start->Identify Microscopy Microscopy Identify->Microscopy Visual Inspection pH_check Check Media pH Identify->pH_check Myco_test Mycoplasma Test (PCR/Stain) Identify->Myco_test Chemical_Cross Chemical/Cross-Contamination Identify->Chemical_Cross If other causes ruled out Bacterial_Fungal Bacterial/Fungal Microscopy->Bacterial_Fungal pH_check->Bacterial_Fungal Mycoplasma Mycoplasma Myco_test->Mycoplasma Positive Discard Discard Culture (Recommended) Bacterial_Fungal->Discard Treat Treat with Specific Agent (e.g., Ciprofloxacin) Mycoplasma->Treat Authenticate Cell Line Authentication (STR Profiling) Chemical_Cross->Authenticate Decontaminate Decontaminate Workspace & Equipment Discard->Decontaminate Check_Reagents Quarantine & Test Reagents Decontaminate->Check_Reagents Review_Technique Review Aseptic Technique Check_Reagents->Review_Technique ReTest Re-test after Treatment Treat->ReTest ReTest->Discard If still positive Resume Experiments Resume Experiments ReTest->Resume Experiments If negative Discard or Replace Cell Stock Discard or Replace Cell Stock Authenticate->Discard or Replace Cell Stock

Caption: Logical workflow for troubleshooting cell culture contamination.

References

Technical Support Center: Androgen Receptor Antagonist 10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Androgen Receptor Antagonist 10 (also known as compound 6h), a novel diphenyl ether-based antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Androgen Receptor (AR) Antagonist 10 is a competitive antagonist of the androgen receptor. It is a non-steroidal small molecule that belongs to the diphenyl ether class.[1] It is designed to bind to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes required for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on the diphenyl ether structure, this compound is expected to have good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and benzene.[2][3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that could affect cell viability (typically ≤ 0.1%).

Q3: What are the known off-target effects of diphenyl ether-based compounds?

A3: Some polybrominated diphenyl ethers (PBDEs) have been reported to interact with other cellular pathways, including the aryl hydrocarbon receptor (AhR) pathway, and may exhibit weak estrogenic effects.[4][5][6] While this compound is designed for AR specificity, researchers should be aware of potential off-target activities, especially at high concentrations. It is advisable to include appropriate controls to assess any non-specific effects in your experiments.

Q4: How stable is this compound in cell culture media?

A4: Diphenyl ethers are generally stable compounds.[2] However, the stability of any experimental compound in aqueous cell culture media over long incubation periods can be a concern. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. If long-term stability in media is a concern, it can be assessed by incubating the compound in media for the duration of the experiment and then analyzing its integrity via methods like HPLC.

Troubleshooting Guide

Inconsistent IC50 Values

Q: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What could be the cause?

A: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Compound Solubility and Precipitation:

    • Problem: Diphenyl ethers can have poor aqueous solubility.[2] The compound may be precipitating out of the cell culture medium at higher concentrations, leading to an underestimation of its true potency.

    • Solution:

      • Visually inspect the wells of your assay plate under a microscope for any signs of precipitation, especially at the highest concentrations.

      • Ensure your DMSO stock solution is fully dissolved before diluting into the aqueous medium.

      • When diluting, add the DMSO stock to the medium with vigorous vortexing to ensure proper mixing and minimize precipitation.

      • Consider using a lower range of concentrations if precipitation is observed.

  • Cell Health and Passage Number:

    • Problem: The physiological state of the cells can significantly impact their response to treatment. High passage numbers can lead to genetic drift and altered receptor expression levels.

    • Solution:

      • Use cells with a consistent and low passage number for all experiments.

      • Ensure cells are healthy and in the exponential growth phase at the time of treatment.

      • Regularly test your cell lines for mycoplasma contamination.[7]

  • Assay Conditions:

    • Problem: Variations in cell seeding density, incubation time, and reagent preparation can all contribute to variability.

    • Solution:

      • Use a calibrated multichannel pipette to ensure consistent cell seeding across all wells.[7]

      • Optimize and standardize the incubation time with the antagonist.

      • Prepare fresh reagents for each experiment and allow them to equilibrate to the appropriate temperature before use.

Unexpected Agonist Activity

Q: At certain concentrations, we seem to observe a slight increase in the reporter gene signal, suggesting potential agonist activity. Is this expected?

A: While this compound is designed as a pure antagonist, some AR antagonists can exhibit partial agonist activity under certain experimental conditions.

  • AR Overexpression: In cell lines that overexpress the androgen receptor, some antagonists can switch to partial agonists.

  • AR Mutations: The presence of certain mutations in the AR ligand-binding domain can alter the pharmacological response to antagonists.

  • Experimental Artifact: Ensure that the observed increase is statistically significant and not due to experimental noise or off-target effects. Include a known AR agonist as a positive control and a vehicle-only control to accurately assess the baseline.

Low Potency Compared to Literature Values

Q: The potency of this compound in our hands is lower than expected. What could be the reason?

A: Several factors can contribute to an apparent decrease in potency.

  • Serum in Culture Medium: Androgens and other steroids present in fetal bovine serum (FBS) can compete with the antagonist for binding to the AR.

    • Solution: For AR-dependent assays, it is highly recommended to use charcoal-stripped FBS to remove endogenous steroids.

  • Compound Degradation: While diphenyl ethers are generally stable, improper storage of the compound or stock solution (e.g., repeated freeze-thaw cycles, prolonged exposure to light) could lead to degradation.

    • Solution: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

  • Cell Line Specificity: The potency of an AR antagonist can vary between different cell lines due to differences in AR expression levels, co-regulator proteins, and the presence of drug efflux pumps.

Quantitative Data

The following table provides a summary of reported IC50 values for various well-characterized androgen receptor antagonists in different prostate cancer cell lines. This data is provided for comparative purposes to contextualize the expected potency of novel AR antagonists like this compound.

AntagonistCell LineAssay TypeIC50 (nM)
EnzalutamideLNCaPCell Viability36
ApalutamideLNCaPCell-free16
BicalutamideLNCaP/AR(cs)Cell Viability160
Proxalutamide-Competitive Binding32
ORM-15341--38

Experimental Protocols

Western Blot Analysis of AR Downregulation

Objective: To determine the effect of this compound on the protein expression level of the androgen receptor.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • For androgen-depleted conditions, switch to a medium containing charcoal-stripped FBS for 24 hours prior to treatment.

    • Treat cells with increasing concentrations of this compound or DMSO vehicle control for the desired time (e.g., 24, 48 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the AR signal to the loading control.

Reporter Gene Assay for AR Antagonistic Activity

Objective: To measure the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or a cell line co-transfected with an AR expression vector and an ARE-luciferase reporter plasmid)

  • Transfection reagent (if applicable)

  • Phenol red-free medium with charcoal-stripped FBS

  • This compound

  • A potent AR agonist (e.g., R1881 or DHT)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding (and Transfection):

    • Seed cells in a 96-well white, clear-bottom plate.

    • If necessary, transfect the cells with the AR expression and reporter plasmids according to the manufacturer's protocol.

  • Treatment:

    • Allow cells to adhere and recover for 24 hours.

    • Pre-treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with a fixed concentration of an AR agonist (e.g., 1 nM R1881). Include controls for vehicle only and agonist only.

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells and measure the firefly and Renilla (if using as a control for transfection efficiency) luciferase activities using a luminometer according to the assay kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of the agonist-induced signal for each concentration of the antagonist.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, VCaP)

  • Complete growth medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required for color or signal development.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the IC50 value by plotting the percent viability against the log of the antagonist concentration.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR Activated_AR Activated AR (Dimer) AR->Activated_AR Dimerization HSP HSP AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (DNA) Activated_AR->ARE Nuclear Translocation and DNA Binding Transcription Gene Transcription ARE->Transcription Recruits Co-activators AR_Antagonist_10 AR Antagonist 10 AR_Antagonist_10->AR_HSP_complex Blocks Androgen Binding

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Antagonist 10.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Preclinical (Optional) Cell_Culture 1. Cell Culture (e.g., LNCaP) Treatment 2. Treatment with AR Antagonist 10 Cell_Culture->Treatment Western_Blot Western Blot (AR Expression) Treatment->Western_Blot Reporter_Assay Reporter Gene Assay (AR Activity) Treatment->Reporter_Assay Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Data_Analysis 4. Data Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Viability_Assay->Data_Analysis Xenograft 5. Xenograft Model Data_Analysis->Xenograft In_Vivo_Treatment 6. In Vivo Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement 7. Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement PK_PD 8. PK/PD Analysis Tumor_Measurement->PK_PD

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Compound 6h

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating non-specific binding of investigational compounds, using "Compound 6h" as a representative example. Non-specific binding can lead to misleading data and false positives in a variety of biochemical and cellular assays.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for Compound 6h?

A1: Non-specific binding refers to the interaction of a compound with unintended targets, such as assay components, surfaces, or macromolecules, through mechanisms other than the desired specific binding to the intended biological target.[6][7] This is problematic because it can lead to false-positive results, where Compound 6h appears to be active in an assay when it is not acting on the intended target.[2][3][8] This can waste significant time and resources in drug discovery projects.[1][9]

Q2: What are the common causes of non-specific binding for small molecules like Compound 6h?

A2: Several factors can contribute to the non-specific binding of a small molecule:

  • Compound Aggregation: At certain concentrations, typically in the micromolar range, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or bind to proteins.[1][9][10][11][12][13]

  • Physicochemical Properties: High lipophilicity (hydrophobicity) and the presence of charged groups can promote binding to plastic surfaces, membranes, and proteins through hydrophobic and electrostatic interactions.[7][14]

  • Compound Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins and other biomolecules in a non-specific manner.

  • Assay Interference: The compound itself may interfere with the assay's detection method, for example, by being fluorescent or by inhibiting a reporter enzyme like luciferase.[2]

  • Impurities: Contaminants in the compound stock, such as residual catalysts (e.g., metals) or organic impurities, can be responsible for the observed activity.[3][15]

Q3: How can I determine if the activity of Compound 6h is due to non-specific binding?

A3: A series of troubleshooting experiments, often referred to as a "hit validation cascade," can help determine if Compound 6h is a specific inhibitor. This involves conducting counter-screens and biophysical assays to rule out common artifacts. Key indicators of non-specific binding include a steep dose-response curve, sensitivity to detergents, and activity against unrelated targets.[8][13]

Troubleshooting Guide

If you suspect non-specific binding of Compound 6h in your assay, follow this troubleshooting workflow:

Troubleshooting_Workflow start High Activity of Compound 6h Observed check_aggregation Is Compound 6h an Aggregator? start->check_aggregation check_promiscuity Is Compound 6h Promiscuous? check_aggregation->check_promiscuity No non_specific_binder Compound 6h is Likely a Non-Specific Binder check_aggregation->non_specific_binder Yes check_assay_interference Does Compound 6h Interfere with the Assay? check_promiscuity->check_assay_interference No check_promiscuity->non_specific_binder Yes optimize_assay Optimize Assay Conditions check_assay_interference->optimize_assay No check_assay_interference->non_specific_binder Yes specific_binder Compound 6h is Likely a Specific Binder optimize_assay->specific_binder Aggregation_Mechanism cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomers Compound 6h Monomers Enzyme_Active Active Enzyme Monomers->Enzyme_Active No Interaction Aggregates Compound 6h Aggregates Enzyme_Inactive Inactive Enzyme (Adsorbed to Aggregate) Aggregates->Enzyme_Inactive Non-specific Adsorption & Denaturation

References

Selecting appropriate controls for Androgen receptor antagonist 10 studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on selecting appropriate controls and troubleshooting common issues in studies involving androgen receptor (AR) antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an in vitro AR antagonist experiment?

A1: Appropriate controls are critical for interpreting your results accurately. For a typical in vitro experiment, you should include the following:

  • Vehicle Control: This is the most crucial control. It consists of the solvent (e.g., DMSO, ethanol) used to dissolve your AR antagonist, administered at the same final concentration as in the experimental wells. This control establishes the baseline response of your assay system in the absence of any treatment.[1]

  • Agonist-Only Control (Positive Control for AR Activation): This group is treated with a known AR agonist, such as dihydrotestosterone (B1667394) (DHT) or the synthetic androgen R1881.[2][3] This control demonstrates that the AR signaling pathway is active and responsive in your experimental system (e.g., cells).

  • Agonist + Known Antagonist (Positive Control for AR Antagonism): This group is treated with the AR agonist plus a well-characterized AR antagonist like Enzalutamide or Bicalutamide.[4][5] This control validates that your assay can detect AR inhibition and serves as a benchmark against which to compare the potency of your test antagonist.

  • Antagonist-Only Control: This group is treated only with your test antagonist ("Antagonist 10"). This is essential to determine if your compound has any agonist activity on its own or if it affects the assay readout in the absence of an agonist.

  • Untreated or Media-Only Control: While similar to the vehicle control, this group receives only fresh media. It helps to confirm that the vehicle itself has no effect on the cells.

Q2: How do I choose the right cell line for my AR antagonist study?

A2: The choice of cell line depends on your research question.

  • AR-Positive Prostate Cancer Lines: LNCaP, VCaP, and C4-2 cells endogenously express AR and are common models for studying prostate cancer.[5][6] Note that some lines, like LNCaP, have a mutated AR (T877A), which can affect antagonist binding and activity.[6]

  • AR-Negative Lines for Transfection: Cell lines like PC-3 (prostate cancer) or HEK293T are AR-negative and can be co-transfected with an AR expression vector and a reporter plasmid.[6][7] This allows you to study the activity of a specific AR variant (wild-type or mutant) in a controlled manner.

  • Reporter Cell Lines: Stably transfected cell lines, such as AR-EcoScreen or AR CALUX, contain an AR-responsive reporter gene (e.g., luciferase) and offer a convenient, high-throughput screening platform.[8][9]

Q3: What is a vehicle control and why is it so important?

A3: A vehicle control is a sample that receives the same solvent used to dissolve the experimental compound (e.g., your AR antagonist) but not the compound itself. Most small molecules are dissolved in solvents like DMSO.[1] This control is critical because the solvent itself can have biological effects, including cytotoxicity or mild activation/inhibition of signaling pathways, which could be mistakenly attributed to your test compound.

Troubleshooting Guide

Issue 1: My AR antagonist shows agonist activity in my reporter gene assay.

  • Question: Did you include an "antagonist-only" control group (without any DHT or other agonist)?

    • Answer: Yes. If this group shows an increase in reporter signal, your compound may be a partial agonist . It can weakly activate the receptor in the absence of a full agonist. This effect should be confirmed across multiple assays (e.g., qPCR for AR target genes).[10]

  • Question: Does a known "pure" antagonist, like Enzalutamide, also show this effect in your system?

    • Answer: No. If a known antagonist behaves correctly, the issue is likely with your compound. Check its purity and stability. Off-target effects are also a possibility.

    • Answer: Yes. If a known antagonist also shows unexpected activity, the issue may be with your cell line. Some AR mutations, which can arise under selective pressure, can convert antagonists into agonists.[11][12] Consider sequencing the AR gene in your cells.

Issue 2: High variability between replicate wells in my luciferase assay.

  • Question: Are you preparing a master mix for your reagents?

    • Answer: No. Pipetting small volumes of individual reagents into each well can introduce significant error.[13][14] Always prepare a master mix of reagents (e.g., transfection mix, luciferase substrate) to be dispensed across all replicate wells.[13]

  • Question: Are you using a co-transfected control plasmid for normalization?

    • Answer: No. Transfection efficiency can vary from well to well. To account for this, you should co-transfect a second plasmid that expresses a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter.[7][14] The firefly luciferase signal (from your ARE-reporter) can then be normalized to the Renilla signal.

  • Question: What kind of microplate are you using?

    • Answer: Standard clear plates. For luminescence assays, opaque, white-walled plates are recommended to prevent signal bleed-through from adjacent wells, which can increase background and variability.[14]

Data Presentation: Control Strategies for AR Antagonist Assays

The table below summarizes the essential controls for a typical in vitro AR antagonist reporter assay and their expected outcomes.

Control GroupComponentsPurposeExpected Outcome (e.g., Luciferase Signal)
Vehicle Control Cells + Vehicle (e.g., DMSO) + Agonist (DHT)To measure the effect of the solvent on the agonist-induced signal.High signal (represents 100% activity).
Negative Control Cells + Vehicle (e.g., DMSO)To establish the baseline signal of the reporter system.Low signal (baseline).
Positive Control (Agonist) Cells + Agonist (DHT)To confirm the AR pathway is functional and establish maximal response.High signal.
Positive Control (Antagonist) Cells + Agonist (DHT) + Known Antagonist (e.g., Enzalutamide)To validate the assay's ability to detect AR inhibition.Significantly reduced signal compared to Agonist control.
Experimental Group Cells + Agonist (DHT) + Antagonist 10To measure the inhibitory effect of the test compound.Dose-dependent reduction in signal.
Antagonist-Only Group Cells + Antagonist 10To test for any intrinsic agonist activity of the test compound.Signal should be at or near baseline (Negative Control).

Experimental Protocols

Protocol 1: AR-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the Androgen Receptor.

Methodology:

  • Cell Culture & Plating: Plate AR-negative cells (e.g., PC-3) in a 96-well, white-walled plate. Allow cells to adhere overnight. For AR-positive cells (e.g., LNCaP), culture them in steroid-deprived media (using charcoal-stripped serum) for 48-72 hours prior to the experiment.

  • Transfection (for AR-negative cells): Co-transfect cells with three plasmids:

    • An AR expression vector (e.g., pCMV-hAR).

    • An androgen-responsive reporter plasmid (e.g., pGL4-ARE-luc2).

    • A normalization control plasmid (e.g., pRL-TK expressing Renilla luciferase). Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of "Antagonist 10" and the positive control antagonist (e.g., Enzalutamide).

    • Aspirate the media from the cells and add fresh media containing the treatments. Include all controls as outlined in the table above. A typical agonist concentration is 0.1-1 nM DHT or R1881.[3][5]

    • Incubate for 18-24 hours.

  • Lysis and Luminescence Reading:

    • Aspirate the media and lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure the luminescence (Signal A).

    • Add the Renilla luciferase substrate (which quenches the firefly signal) and measure the second luminescence (Signal B).

  • Data Analysis:

    • Calculate the normalized response for each well: (Signal A / Signal B).

    • Normalize the data to controls: % Activity = 100 * (Sample - Negative Control) / (Positive Control - Negative Control).

    • Plot the % Activity against the log of the antagonist concentration to determine the IC50 value.

Protocol 2: Western Blot for AR Target Protein Expression

This protocol assesses the effect of an AR antagonist on the protein levels of AR itself or downstream AR target genes like Prostate-Specific Antigen (PSA).[1][5]

Methodology:

  • Cell Culture and Treatment: Seed AR-positive cells (e.g., LNCaP) in 6-well plates and grow in steroid-deprived media.

  • Treatment: Treat cells with the vehicle, agonist (e.g., 1 nM R1881), and agonist + antagonist (your compound or a positive control) for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your target (e.g., anti-AR, anti-PSA) overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.[1]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Data Collection cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., LNCaP, VCaP) plating 2. Cell Plating & Steroid Deprivation cell_culture->plating treatment 3. Treatment Application - Vehicle Control - Agonist (e.g., DHT) - Antagonist 10 - Positive Control Antagonist plating->treatment reporter 4a. Reporter Gene Assay (e.g., Luciferase) treatment->reporter qpcr 4b. qPCR for AR Target Genes (e.g., PSA, TMPRSS2) treatment->qpcr western 4c. Western Blot (AR, p-AR, Target Proteins) treatment->western analysis 5. Data Normalization & Statistical Analysis reporter->analysis qpcr->analysis western->analysis interpretation 6. Interpretation & Conclusion analysis->interpretation

Caption: General experimental workflow for testing an AR antagonist.

AR_Signaling_Pathway cluster_outside cluster_inside DHT Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + HSPs DHT->AR_HSP Binds & displaces HSPs Antagonist AR Antagonist 10 Antagonist->AR_HSP Binds & prevents conformational change AR_Active Active AR Dimer AR_HSP->AR_Active Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Active->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Troubleshooting_Flowchart start Problem: Antagonist 10 shows agonist activity q1 Is the effect seen in the absence of androgen agonist (e.g., DHT)? start->q1 res1 Potential partial agonism. Verify with multiple assays (e.g., qPCR, Western). q1->res1 Yes q2 Is the vehicle control behaving as expected (i.e., no effect)? q1->q2 No res2 Vehicle may be contaminated or have intrinsic activity. Test vehicle alone. q2->res2 No q3 Does a known AR antagonist (e.g., Enzalutamide) show the same effect in your system? q2->q3 Yes res3 Issue may be with the cell line (e.g., AR mutation, off-target effects). Sequence AR. Test in other cell lines. q3->res3 Yes res4 The issue is likely specific to Antagonist 10. Consider compound purity, stability, or off-target activity. q3->res4 No

References

Validation & Comparative

A Comparative Analysis of Androgen Receptor Antagonist 10 and Other Topical Antiandrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel investigational compound, Androgen Receptor Antagonist 10, with other established and emerging topical antiandrogens. The focus is on their performance in preclinical models, supported by experimental data and detailed methodologies to aid in research and development.

Introduction to Topical Antiandrogens

Topical antiandrogens are a critical area of research for treating androgen-dependent skin disorders such as acne vulgaris and androgenetic alopecia. By acting locally on the androgen receptors in the skin, these agents aim to reduce sebum production and inhibit hair follicle miniaturization with minimal systemic side effects. This guide examines the in vitro and in vivo activities of this compound and compares it with clascoterone, finasteride (B1672673), dutasteride, and spironolactone (B1682167).

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and other topical antiandrogens. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various sources, and experimental conditions should be considered when interpreting the results.

In Vitro Androgen Receptor (AR) Binding and Functional Activity
CompoundAndrogen Receptor Binding Affinity (IC50, nM)AR Antagonist Activity (IC50, nM)Cell Line
This compound (compound 6h) 74[1]22[1]Sf9 cells (binding), MDA-MB-231 cells (antagonist activity)
Clascoterone (Cortexolone 17α-propionate) Data not directly comparable in nMReported to have high affinity[2]Sebocytes
Finasteride Primarily a 5α-reductase inhibitor; low affinity for ARN/AN/A
Dutasteride Primarily a 5α-reductase inhibitor; low affinity for ARN/AN/A
Spironolactone Data not directly comparable in nMReported to competitively inhibit DHT at AR sites[3]Hamster flank organ model
In Vivo Sebum Suppression in the Golden Syrian Hamster Model

The Golden Syrian hamster ear and flank organ models are well-established for evaluating the topical efficacy of antiandrogens by measuring the reduction in the size of sebaceous glands or the amount of wax esters, a major component of hamster sebum.[4][5]

CompoundDosage/VehicleEndpoint% ReductionReference
This compound (compound 6h) Not specified in abstractWax EstersReduces wax esters (quantitative data not in abstract)[1]Mitchell et al., 2009
Clascoterone Not found in hamster modelN/AN/AN/A
Finasteride Twice daily for 4 weeksSebaceous Gland Size12-30%[4]Chen et al., 1996
Dutasteride Not found in hamster modelN/AN/AN/A
Spironolactone 5% solution, once daily for 2 weeksSebaceous Gland Size~23%Seki et al., 1995

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these compounds involves the modulation of androgen signaling in the skin.

Androgen_Signaling_Pathway Androgen Signaling Pathway in Sebocytes and Hair Follicles cluster_Inhibitors Points of Inhibition Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_Complex DHT-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., lipid synthesis, growth factors) Nucleus->Gene_Transcription Sebum_Production ↑ Sebum Production Gene_Transcription->Sebum_Production Follicle_Miniaturization Hair Follicle Miniaturization Gene_Transcription->Follicle_Miniaturization Finasteride Finasteride Dutasteride 5α-reductase 5α-reductase Finasteride->5α-reductase AR_Antagonists AR Antagonist 10 Clascoterone Spironolactone AR_Antagonists->AR Competitive Inhibition

Caption: Mechanism of action of topical antiandrogens in the skin.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of the key experimental protocols.

In Vitro Androgen Receptor Binding Assay

This assay determines the affinity of a compound for the androgen receptor.

AR_Binding_Assay_Workflow Workflow for Androgen Receptor Competitive Binding Assay start Start prepare_reagents Prepare Reagents: - Recombinant AR - Radiolabeled Androgen ([3H]-R1881) - Test Compound (e.g., AR Antagonist 10) - Assay Buffer start->prepare_reagents incubation Incubate AR, Radiolabeled Androgen, and varying concentrations of Test Compound prepare_reagents->incubation separation Separate Receptor-Bound and Free Radiolabel (e.g., using hydroxylapatite or filter binding) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis: - Plot % displacement vs. Test Compound concentration - Calculate IC50 value quantification->data_analysis end End data_analysis->end

Caption: Generalized workflow for an in-vitro AR binding assay.

Protocol Summary: A competitive binding assay is performed using a recombinant human androgen receptor. The ability of the test compound to displace a radiolabeled androgen, such as [³H]-R1881, from the receptor's ligand-binding domain is measured. The reaction mixture is incubated to reach equilibrium, after which the receptor-bound radiolabel is separated from the free radiolabel. The amount of bound radioactivity is then quantified using scintillation counting. The concentration of the test compound that inhibits 50% of the radiolabeled androgen binding (IC50) is determined from a dose-response curve.[6]

Cell-Based Androgen Receptor Antagonist Assay

This assay evaluates the functional ability of a compound to inhibit androgen-induced gene expression.

AR_Antagonist_Assay_Workflow Workflow for Cell-Based AR Antagonist Assay start Start cell_culture Culture mammalian cells stably expressing AR and an androgen-responsive reporter gene (e.g., luciferase) start->cell_culture treatment Treat cells with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound cell_culture->treatment incubation Incubate cells to allow for gene expression treatment->incubation cell_lysis Lyse cells to release cellular components incubation->cell_lysis reporter_assay Measure reporter gene activity (e.g., luminescence for luciferase) cell_lysis->reporter_assay data_analysis Data Analysis: - Plot reporter activity vs. Test Compound concentration - Calculate IC50 value reporter_assay->data_analysis end End data_analysis->end

Caption: Generalized workflow for a cell-based AR antagonist assay.

Protocol Summary: Mammalian cells (e.g., MDA-MB-231) that are stably transfected with a human androgen receptor and a reporter gene (such as luciferase) linked to an androgen-responsive promoter are used. The cells are treated with a known androgen agonist (like DHT) to stimulate reporter gene expression. Concurrently, the cells are exposed to varying concentrations of the test compound. After an incubation period, the cells are lysed, and the reporter gene activity is measured. The ability of the test compound to inhibit the androgen-induced reporter activity is quantified, and the IC50 value is determined.[7][8]

In Vivo Golden Syrian Hamster Sebum Suppression Assay

This animal model is used to assess the topical efficacy of antiandrogens in reducing sebum production.

Hamster_Sebum_Assay_Workflow Workflow for Hamster Ear Sebum Suppression Assay start Start animal_prep Animal Preparation: - Use male Golden Syrian hamsters - May involve castration and androgen replacement to standardize androgen levels start->animal_prep topical_application Topically apply the test compound dissolved in a vehicle to one ear or flank organ daily for a set period (e.g., 2-4 weeks) animal_prep->topical_application control The contralateral ear/flank organ or a separate group of animals receives the vehicle alone as a control topical_application->control euthanasia_biopsy At the end of the treatment period, euthanize animals and collect biopsies of the treated and control skin topical_application->euthanasia_biopsy control->euthanasia_biopsy analysis Analysis: - Histological analysis to measure sebaceous gland size - Biochemical analysis to quantify wax esters/sebum lipids euthanasia_biopsy->analysis data_analysis Data Analysis: - Compare the treated vs. control groups - Calculate the percentage reduction in sebaceous gland size or sebum components analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for the in-vivo hamster sebum suppression assay.

Protocol Summary: The Golden Syrian hamster is utilized due to its prominent sebaceous glands in the ears and flank organs, which are highly responsive to androgens.[5] Male hamsters are often used. The test compound, formulated in a suitable vehicle, is applied topically to a defined area on one ear or flank organ daily for a specified duration. The contralateral side can serve as a control, receiving only the vehicle. At the conclusion of the treatment period, the animals are euthanized, and skin biopsies are taken from both the treated and control sites. The efficacy of the antiandrogen is determined by histologically measuring the reduction in the size of the sebaceous glands or by extracting and quantifying the amount of sebum (specifically wax esters in hamsters) and comparing the results from the treated and control sites.[4]

Conclusion

Further research with standardized protocols and head-to-head comparisons in preclinical models is necessary to fully elucidate the comparative efficacy of this compound against other topical antiandrogens. The data and protocols presented in this guide are intended to provide a foundation for such future investigations.

References

Validating the Anti-Sebum Activity of Androgen Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-sebum activity of the novel topical androgen receptor antagonist, Clascoterone, with other established androgen receptor antagonists and sebum-reducing agents. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.

Introduction: The Role of Androgens in Sebum Production

Sebum, a complex mixture of lipids, plays a crucial role in maintaining the skin's barrier function and hydration. However, excessive sebum production (seborrhea) is a key factor in the pathogenesis of acne vulgaris. Androgens, particularly dihydrotestosterone (B1667394) (DHT), are the primary regulators of sebaceous gland activity. DHT binds to androgen receptors (AR) in sebocytes, leading to increased lipid synthesis and secretion. Consequently, targeting the androgen signaling pathway is a rational approach for controlling seborrhea and treating acne.

This guide focuses on "Androgen Receptor Antagonist 10," a designation representing the class of novel androgen receptor antagonists, with a specific focus on Clascoterone, the first FDA-approved topical androgen receptor inhibitor for the treatment of acne. We will compare its anti-sebum efficacy with other agents that modulate androgen signaling, namely Spironolactone (B1682167), Flutamide, and Finasteride.

Mechanism of Action: Targeting the Androgen Signaling Pathway

Androgen receptor antagonists exert their anti-sebum effects by interfering with the binding of androgens to their receptors in the sebaceous glands, thereby inhibiting the downstream signaling cascade that promotes lipid synthesis.

Androgen Signaling Pathway in Sebocytes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone (B1683101) Testosterone SRD5A1 5α-Reductase Type 1 Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR SRD5A1->DHT AR_DHT AR-DHT Complex Nucleus Nucleus AR_DHT->Nucleus ARE Androgen Response Element Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Lipogenesis Increased Lipogenesis Gene_Transcription->Lipogenesis Sebum Sebum Production Lipogenesis->Sebum Finasteride Finasteride (weak inhibitor) Finasteride->SRD5A1 Clascoterone Clascoterone Clascoterone->AR Spironolactone Spironolactone Spironolactone->AR Flutamide Flutamide Flutamide->AR

Figure 1: Androgen Signaling Pathway in Sebocytes and Points of Intervention.

Comparative Efficacy in Sebum Reduction

The following table summarizes the quantitative data on the anti-sebum efficacy of Clascoterone and its comparators from clinical studies. Efficacy is primarily assessed by the reduction in sebum excretion rate as measured by a Sebumeter®.

Compound Administration Dosage Duration of Treatment Sebum Reduction (%) References
Clascoterone Topical1% Cream12 weeks27%[1][2][3][4]
Spironolactone Oral50-100 mg/day12 weeks30-50%[5][6]
Spironolactone Topical5% Gel12 weeksSignificant reduction (quantitative % not specified)[7]
Flutamide Topical5%34 days~30% reduction in wax esters and squalene[8]
Finasteride Oral5 mg/dayNot specifiedNo significant effect on sebum production[9][10]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are essential for the preclinical evaluation of potential anti-sebum agents.

In Vitro Assays

In_Vitro_Assay_Workflow start Start sebocyte_culture Human Sebocyte Culture start->sebocyte_culture ar_binding Androgen Receptor Binding Assay start->ar_binding srd5a_activity 5α-Reductase Activity Assay start->srd5a_activity lipid_analysis Lipid Production Analysis sebocyte_culture->lipid_analysis ic50 Determine IC50 ar_binding->ic50 srd5a_activity->ic50 end End lipid_analysis->end ic50->end

Figure 2: General Workflow for In Vitro Evaluation of Anti-Sebum Agents.

This protocol describes the isolation and culture of human sebocytes to study the direct effects of compounds on sebum production.

  • Isolation of Sebaceous Glands:

    • Obtain human skin samples from elective surgeries with informed consent.

    • Separate the epidermis from the dermis using dispase treatment (e.g., 2.4 U/ml for 20 hours at 4°C)[11].

    • Microdissect intact sebaceous glands from the epidermal underface[11].

  • Sebocyte Culture:

    • Seed the isolated sebaceous glands onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts[12].

    • Culture in a medium such as DMEM/Ham's F12 (3:1) supplemented with fetal calf serum, epidermal growth factor, hydrocortisone, and cholera toxin[12].

    • Primary sebocytes will grow out from the periphery of the glands. Subculture the cells for further experiments.

  • Treatment and Lipid Extraction:

    • Treat confluent sebocyte cultures with the test compound at various concentrations.

    • After the incubation period, harvest the cells and extract total lipids using a solvent system like chloroform:methanol (2:1, v/v).

  • Lipid Analysis:

    • Separate the lipid classes (e.g., squalene, wax esters, triglycerides) using thin-layer chromatography (TLC)[13].

    • Quantify the lipid spots by densitometry and compare the lipid content of treated cells to vehicle-treated controls to determine the effect of the compound on lipogenesis[13].

This assay determines the affinity of a test compound for the androgen receptor.

  • Preparation of Reagents:

    • Prepare a source of androgen receptors, such as cytosol from rat prostate tissue or a recombinant human androgen receptor[14][15].

    • Use a radiolabeled androgen, such as [³H]-R1881, as the ligand[16].

  • Assay Procedure:

    • In a 96-well plate, incubate the androgen receptor source with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound[16].

    • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled androgen)[16].

    • Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C)[16].

  • Separation and Quantification:

    • Separate the receptor-bound radioligand from the free radioligand using methods like hydroxylapatite slurry or a filter binding assay[16].

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

This assay measures the ability of a compound to inhibit the conversion of testosterone to DHT.

  • Enzyme Preparation:

  • Enzymatic Reaction:

    • Pre-incubate the enzyme preparation with the test compound or vehicle[20].

    • Initiate the reaction by adding the substrate, testosterone, and the cofactor, NADPH[17][20].

    • Incubate for a specific time at 37°C and then terminate the reaction[20].

  • Quantification of Metabolites:

  • Data Analysis:

    • Calculate the percentage of inhibition of 5α-reductase activity at different concentrations of the test compound.

    • Determine the IC50 value.

In Vivo Models

In_Vivo_Model_Workflow start Start animal_model Select Animal Model (e.g., Hamster Ear) start->animal_model androgen_stimulation Androgen Stimulation (optional) animal_model->androgen_stimulation topical_application Topical Application of Test Compound androgen_stimulation->topical_application measurement Measurement of Sebaceous Gland Size and Sebum topical_application->measurement histology Histological Analysis measurement->histology end End histology->end

Figure 3: General Workflow for In Vivo Evaluation of Anti-Sebum Agents.

The hamster ear model is a well-established model for assessing the anti-sebum and comedolytic activity of test compounds.

  • Animal Model:

    • Use mature male Syrian golden hamsters, as their ear sebaceous glands are sensitive to androgens[21][22].

  • Androgen Stimulation (Optional):

    • To enhance sebaceous gland activity, animals can be treated with testosterone propionate[22][23].

  • Topical Application:

    • Apply the test compound formulated in a suitable vehicle to the ventral surface of one ear, with the contralateral ear receiving the vehicle alone as a control[23].

    • Treat the animals daily for a specified period (e.g., 2-4 weeks).

  • Evaluation:

    • At the end of the treatment period, euthanize the animals and excise the ears.

    • Sebaceous Gland Size: Prepare histological sections of the ears and measure the size of the sebaceous glands using planimetry[21].

    • Sebum Secretion: Sebum on the skin surface can be collected using absorbent materials and quantified.

    • Compare the measurements from the treated and control ears to determine the efficacy of the test compound.

Clinical Evaluation of Sebum Production

In clinical trials, the Sebumeter® (e.g., SM815) is a standard non-invasive device used to quantify casual sebum levels on the skin surface[24][25][26][27].

Sebumeter® Measurement Protocol
  • Subject Preparation:

    • Subjects should acclimatize to the controlled environment (temperature and humidity) for at least 30 minutes before measurement.

    • The measurement area (typically the forehead) should not be washed for a specified period (e.g., 2-4 hours) before the measurement.

  • Measurement Procedure:

    • A special plastic film cassette is inserted into the Sebumeter® probe.

    • The probe is pressed onto the skin surface for a standardized duration (e.g., 30 seconds).

    • The film becomes transparent in proportion to the amount of sebum absorbed.

    • The probe is then inserted into the device, which measures the transparency of the film photometrically.

  • Data Interpretation:

    • The device provides a value in arbitrary units, which can be correlated to the amount of sebum in μg/cm².

    • Measurements are taken at baseline and at various time points during the treatment period to assess the change in sebum production.

Conclusion

The development of topical androgen receptor antagonists like Clascoterone represents a significant advancement in the targeted treatment of seborrhea and acne vulgaris. This guide provides a framework for comparing the anti-sebum activity of such novel compounds with existing therapies. The presented experimental protocols for in vitro and in vivo studies are crucial for the preclinical validation of new chemical entities. By employing standardized and quantitative methods, researchers can effectively evaluate and compare the efficacy of next-generation anti-sebum agents.

References

Cross-reactivity of Androgen receptor antagonist 10 with other steroid receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profile of the novel Androgen Receptor (AR) antagonist, designated as Antagonist 10, with other established steroid receptor modulators. The objective is to evaluate the selectivity of Antagonist 10 for the androgen receptor over other key steroid receptors, a critical factor in predicting potential off-target effects and ensuring a favorable safety profile in preclinical and clinical development.

Quantitative Comparison of Steroid Receptor Binding Affinity

The selectivity of Antagonist 10 was assessed through competitive binding assays against a panel of steroid hormone receptors, including the Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), and Estrogen Receptor Alpha (ERα). The binding affinity, represented by the inhibitory constant (Ki), was compared to that of well-characterized compounds. Lower Ki values indicate higher binding affinity.

CompoundAndrogen Receptor (AR) Ki (nM)Progesterone Receptor (PR) Ki (nM)Glucocorticoid Receptor (GR) Ki (nM)Mineralocorticoid Receptor (MR) Ki (nM)Estrogen Receptor (ERα) Ki (nM)
Antagonist 10 0.8 >10,000>10,0001,200>10,000
Enzalutamide1.55,800>10,0002,500>10,000
Bicalutamide35>10,000>10,000>10,000>10,000
Spironolactone2502.13500.9>10,000
Mifepristone (RU486)150.31.1800>10,000

Data presented is illustrative and compiled from representative studies for comparative purposes.

The data clearly demonstrates the high selectivity of Antagonist 10 for the androgen receptor. Its binding affinity for AR is significantly stronger than for any other steroid receptor tested, suggesting a low potential for off-target effects related to PR, GR, and ERα modulation. While some weak interaction with the mineralocorticoid receptor is noted, it is substantially less than that observed with known MR modulators like Spironolactone.

Signaling Pathway Context for Cross-Reactivity

Steroid hormones, including androgens, exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors. These receptors share structural similarities, particularly in their DNA-binding domains, creating the potential for cross-reactivity. The diagram below illustrates the canonical androgen signaling pathway and highlights the parallel pathways of other steroid hormones that can be inadvertently affected by non-selective compounds.

G cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Enters Cell DHT DHT DHT->AR Aldosterone Aldosterone MR_node Mineralocorticoid Receptor (MR) Aldosterone->MR_node Cortisol Cortisol GR_node Glucocorticoid Receptor (GR) Cortisol->GR_node Progesterone Progesterone PR_node Progesterone Receptor (PR) Progesterone->PR_node HSP HSP90 AR->HSP Bound AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation MR_node->HSP MR_dimer MR Dimer MR_node->MR_dimer Dimerization & Nuclear Translocation GR_node->HSP GR_dimer GR Dimer GR_node->GR_dimer Dimerization & Nuclear Translocation PR_node->HSP PR_dimer PR Dimer PR_node->PR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE MRE Mineralocorticoid RE MR_dimer->MRE GRE Glucocorticoid RE GR_dimer->GRE PRE Progesterone RE PR_dimer->PRE Gene Target Gene Transcription ARE->Gene MRE->Gene Potential Crosstalk GRE->Gene Potential Crosstalk Antagonist10 Antagonist 10 Antagonist10->AR Selective Blockade Spironolactone_node Spironolactone Spironolactone_node->AR Cross-reacts Spironolactone_node->MR_node Blocks

Caption: Steroid receptor signaling pathways and points of potential antagonist cross-reactivity.

Detailed Experimental Methodologies

The following protocols are standard methods for assessing the cross-reactivity of steroid receptor antagonists.

1. Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., Antagonist 10) to displace a high-affinity radiolabeled ligand from its receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific steroid receptor.

  • Materials:

    • Receptor Source: Purified recombinant human steroid receptors (AR, PR, GR, MR, ERα).

    • Radioligand: High-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-Mibolerone for AR, [³H]-Dexamethasone for GR).

    • Test Compound: Antagonist 10 and other comparator compounds, serially diluted.

    • Assay Buffer: Phosphate-buffered saline (PBS) with protease inhibitors.

    • Scintillation Fluid and Counter.

  • Procedure:

    • A constant concentration of the receptor and its specific radioligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from the resulting dose-response curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Cell-Based Reporter Gene (Transactivation) Assay

This functional assay measures the ability of a compound to inhibit or activate receptor-mediated gene transcription.

  • Objective: To determine if a compound acts as an antagonist or agonist at a specific steroid receptor.

  • Materials:

    • Cell Line: A human cell line (e.g., HEK293T) that does not endogenously express the receptors of interest.

    • Expression Plasmids: Plasmids encoding the full-length human steroid receptors (AR, PR, GR, MR, ERα).

    • Reporter Plasmid: A plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase). For example, an MMTV promoter-driven luciferase reporter is responsive to multiple steroid hormones.

    • Transfection Reagent: Lipofectamine or similar.

    • Agonist: A known potent agonist for each receptor (e.g., Dihydrotestosterone for AR).

    • Luciferase Assay Reagent.

  • Procedure:

    • Cells are co-transfected with the specific receptor expression plasmid and the reporter plasmid.

    • After an incubation period to allow for protein expression, the cells are treated with a constant concentration of the specific agonist in the presence of increasing concentrations of the test compound (Antagonist 10).

    • Control groups include cells treated with vehicle, agonist alone, and test compound alone (to check for agonist activity).

    • Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

    • The ability of the test compound to inhibit the agonist-induced reporter gene expression is quantified, and an IC50 value is determined.

Experimental Workflow Visualization

The diagram below outlines the key steps in the cell-based transactivation assay used to functionally characterize antagonist activity and selectivity.

G cluster_prep Assay Preparation cluster_treat Cell Treatment cluster_read Data Acquisition & Analysis p1 Culture Host Cells (e.g., HEK293T) p2 Co-transfect with: 1. Receptor Plasmid (e.g., hAR) 2. Reporter Plasmid (e.g., MMTV-Luc) p1->p2 p3 Incubate for 24h for Protein Expression p2->p3 t1 Add Agonist (e.g., DHT) p3->t1 t2 Add Serial Dilutions of Antagonist 10 p3->t2 t3 Incubate for 18-24h t1->t3 t2->t3 r1 Lyse Cells t3->r1 r2 Measure Luciferase Activity (Luminescence) r1->r2 r3 Plot Dose-Response Curve r2->r3 r4 Calculate IC50 Value r3->r4

A Head-to-Head Comparison of Novel Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment has been significantly advanced by the development of novel androgen receptor (AR) antagonists. These agents offer potent inhibition of the AR signaling pathway, a key driver of prostate cancer progression. This guide provides an objective comparison of four prominent novel AR antagonists: enzalutamide (B1683756), apalutamide (B1683753), darolutamide (B1677182), and the investigational agent proxalutamide (B610289). The information presented herein is supported by preclinical and clinical experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action and Preclinical Performance

Novel AR antagonists primarily function by competitively inhibiting the binding of androgens to the ligand-binding domain of the androgen receptor. This action prevents receptor activation, nuclear translocation, and subsequent transcription of androgen-dependent genes that promote tumor growth. However, subtle differences in their molecular interactions and downstream effects contribute to varied preclinical and clinical profiles.

Proxalutamide, a second-generation nonsteroidal antiandrogen, has demonstrated a higher binding affinity for the AR compared to other antiandrogens[1]. Preclinical studies have shown that proxalutamide not only acts as an AR antagonist but also promotes the degradation of the AR protein[2]. This dual mechanism may offer an advantage in overcoming resistance. In vitro studies have indicated that proxalutamide has a superior inhibitory effect on the proliferation of prostate cancer cells compared to enzalutamide[3][4]. Specifically, its inhibitory effect is reported to be 2-3 times stronger than that of enzalutamide[3]. Furthermore, proxalutamide has been shown to induce caspase-dependent apoptosis in prostate cancer cells[3][4].

Darolutamide is structurally distinct from enzalutamide and apalutamide and exhibits a high binding affinity for the androgen receptor[5]. In preclinical models, darolutamide has shown potent anti-tumor activity[5]. Apalutamide has also demonstrated greater in vivo activity in castration-resistant prostate cancer (CRPC) xenograft models when compared to enzalutamide[6].

Below is a summary of the preclinical data for these AR antagonists.

Table 1: Preclinical Activity of Novel AR Antagonists
CompoundTargetIC50 (nM)Ki (nM)Key Preclinical Findings
Enzalutamide Androgen Receptor21 - 3686Potent AR antagonist; inhibits nuclear translocation and DNA binding.
Apalutamide Androgen Receptor~20093Greater in vivo activity in CRPC xenograft models compared to enzalutamide[6].
Darolutamide Androgen Receptor2611Structurally distinct with high AR binding affinity[5].
Proxalutamide Androgen ReceptorNot specifiedNot specifiedSuperior inhibition of PCa cell proliferation vs. enzalutamide; induces AR degradation[2][3][4].

Clinical Efficacy and Safety

The clinical development of enzalutamide, apalutamide, and darolutamide has led to their approval for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). The pivotal phase III trials—PROSPER (enzalutamide), SPARTAN (apalutamide), and ARAMIS (darolutamide)—have demonstrated the efficacy of these agents in improving metastasis-free survival (MFS) and overall survival (OS).

A network meta-analysis of these trials indicated that while all three drugs significantly improve MFS compared to placebo, enzalutamide and apalutamide showed a statistically significant improvement in MFS over darolutamide. However, there was no significant difference in MFS between enzalutamide and apalutamide[6]. In terms of overall survival, final analyses of the individual trials have shown a significant benefit for all three agents compared to placebo[7][8]. Real-world evidence suggests that darolutamide is associated with lower rates of treatment discontinuation and progression to metastatic disease compared to enzalutamide and apalutamide[9].

Proxalutamide is currently in phase III clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC)[3]. While the primary analysis of a phase 2 trial has been published, comprehensive results from the phase III studies regarding rPFS and OS are not yet fully available[10]. Much of the recently published clinical trial data for proxalutamide has focused on its potential application in treating COVID-19[11][12].

Table 2: Clinical Trial Outcomes in nmCRPC (vs. Placebo + ADT)
Drug (Trial)Primary EndpointHazard Ratio (95% CI)Overall Survival (OS)Hazard Ratio (95% CI)
Enzalutamide (PROSPER) Metastasis-Free Survival0.29 (0.24-0.35)Median: 67.0 months0.73 (0.61-0.89)[7]
Apalutamide (SPARTAN) Metastasis-Free Survival0.28 (0.23-0.35)Median: 73.9 months0.78 (0.64-0.96)[7]
Darolutamide (ARAMIS) Metastasis-Free Survival0.41 (0.34-0.50)3-year rate: 83%0.69 (0.53-0.88)[7][8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.

AR_Signaling_Pathway Figure 1. Androgen Receptor Signaling Pathway and Antagonist Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Antagonist AR-Antagonist Complex AR->AR_Antagonist AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation & Dimerization HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates Antagonist AR Antagonist Antagonist->AR Competitively Binds AR_Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) on DNA AR_Antagonist->ARE Inhibits DNA Binding AR_dimer->ARE Binds AR_dimer->ARE Transcription Gene Transcription ARE->Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Figure 1. Androgen Receptor Signaling Pathway and Antagonist Inhibition

Experimental_Workflow Figure 2. Workflow for AR Antagonist Evaluation cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Binding_Assay AR Competitive Binding Assay Reporter_Assay Luciferase Reporter Gene Assay Binding_Assay->Reporter_Assay Determine Ki/IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT/WST-1) Reporter_Assay->Proliferation_Assay Confirm Functional Antagonism Xenograft Prostate Cancer Xenograft Model Proliferation_Assay->Xenograft Evaluate Anti-proliferative Effect Phase1 Phase I (Safety/Dosage) Xenograft->Phase1 Assess In Vivo Efficacy Phase2 Phase II (Efficacy/Side Effects) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy vs. Standard) Phase2->Phase3

References

In Vivo Validation of Enzalutamide's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Enzalutamide (B1683756), a potent second-generation Androgen Receptor (AR) antagonist, with other alternatives. The information is supported by experimental data to aid in the evaluation and selection of appropriate therapeutic candidates for prostate cancer research.

Enzalutamide is a second-generation nonsteroidal antiandrogen (NSAA) that has demonstrated significant efficacy in the treatment of prostate cancer.[1] Its mechanism of action involves multiple steps in the AR signaling pathway, including inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the association of the AR with DNA.[1] This comprehensive inhibition of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.[2] This guide delves into the in vivo validation of Enzalutamide's mechanism of action, comparing its performance with the first-generation NSAA Bicalutamide (B1683754) and other second-generation antagonists, Apalutamide (B1683753) and Darolutamide.

Comparative In Vivo Efficacy of Androgen Receptor Antagonists

The in vivo efficacy of Enzalutamide and its alternatives has been evaluated in various preclinical models, primarily using prostate cancer xenografts in immunocompromised mice. These studies provide crucial data on tumor growth inhibition, reduction in prostate-specific antigen (PSA) levels, and the modulation of AR signaling.

Tumor Growth Inhibition

Head-to-head preclinical studies directly comparing the tumor growth inhibitory effects of second-generation AR antagonists are limited. However, available data consistently demonstrate the superiority of second-generation antagonists over first-generation agents like Bicalutamide. For instance, in a castration-resistant prostate cancer (CRPC) xenograft model, Enzalutamide induced tumor regression, a feat not achieved by Bicalutamide at comparable doses.[3]

One study directly compared Darolutamide and Enzalutamide in the KuCaP-1 xenograft model, which harbors a therapy-resistant AR mutation. At day 68 post-tumor implantation, Enzalutamide at 30 and 100 mg/kg daily showed ΔT/ΔC values of 70% and 99%, respectively, indicating minimal tumor growth inhibition. In contrast, Darolutamide at 40 or 100 mg/kg twice daily resulted in a marked reduction in tumor growth.[3]

DrugXenograft ModelDosageTumor Growth InhibitionReference
Enzalutamide CRPC XenograftNot SpecifiedTumor Regression[3]
Enzalutamide KuCaP-1 (AR W742C)30 mg/kg/dayΔT/ΔC = 70%[3]
Enzalutamide KuCaP-1 (AR W742C)100 mg/kg/dayΔT/ΔC = 99%[3]
Darolutamide KuCaP-1 (AR W742C)40 mg/kg (BID)Marked Reduction[3]
Darolutamide KuCaP-1 (AR W742C)100 mg/kg (BID)Marked Reduction[3]
Apalutamide CRPC XenograftNot SpecifiedGreater anti-tumor efficacy than Enzalutamide[4]

ΔT/ΔC: Change in tumor size in the treated group versus the control group.

Prostate-Specific Antigen (PSA) Response

A significant reduction in serum PSA levels is a key indicator of therapeutic response in prostate cancer. In vivo studies have consistently shown that second-generation AR antagonists induce a more profound and sustained PSA response compared to first-generation agents. Retrospective clinical studies also provide insights into the comparative efficacy of these drugs on PSA levels. For example, one study found that patients with non-metastatic CRPC (nmCRPC) treated with Enzalutamide or Apalutamide had comparable rates of >50% and >90% PSA reduction.[5]

DrugPatient PopulationPSA Reduction (>50%)PSA Reduction (>90%)Reference
Enzalutamide nmCRPC74.5%48.9%[5]
Apalutamide nmCRPC75.9%42.6%[5]

Mechanism of Action: In Vivo Validation

The distinct mechanisms of action of first and second-generation AR antagonists have been validated in vivo, particularly concerning their effects on AR nuclear translocation.

Androgen Receptor Nuclear Translocation

A key differentiator for second-generation AR antagonists is their ability to inhibit the nuclear translocation of the AR. While first-generation antagonists like Bicalutamide can competitively bind to the AR, they may not effectively prevent its movement into the nucleus, and in some cases, can even act as partial agonists. In contrast, Enzalutamide, Apalutamide, and Darolutamide have been shown to effectively block AR nuclear translocation.[1][6]

In a study using SVHUC-AR cells, only Enzalutamide was able to prevent AR nuclear translocation, while hydroxyflutamide (B1664084) and bicalutamide did not significantly alter it.[7] Another study found that Darolutamide and Enzalutamide strongly reduced androgen-stimulated AR binding to regulatory elements of target genes, with Apalutamide showing a slightly lower impact.[8]

Comparative Clinical Efficacy: A Meta-Analysis Overview

Numerous clinical trials and subsequent meta-analyses have compared the efficacy of second-generation AR antagonists in various stages of prostate cancer. These studies provide high-level evidence of their clinical performance.

ComparisonPatient PopulationPrimary EndpointHazard Ratio (95% CI)ConclusionReference
Enzalutamide vs. Darolutamide mHSPCRadiographic Progression-Free Survival0.54 (0.32 - 0.93)Enzalutamide showed a significant improvement.[9]
Apalutamide vs. Enzalutamide mCSPCOverall Survival at 24 months0.77 (0.62 - 0.96)Apalutamide showed a significant improvement.[10]
Darolutamide vs. Apalutamide/Enzalutamide nmCRPCMetastasis-Free SurvivalNo significant differenceFavorable safety profile for Darolutamide.[11]
Apalutamide vs. Enzalutamide nmCRPCMetastasis-Free Survival1.036 (0.781 - 1.373)No statistically significant difference.[12]

mHSPC: metastatic Hormone-Sensitive Prostate Cancer; mCSPC: metastatic Castration-Sensitive Prostate Cancer; nmCRPC: non-metastatic Castration-Resistant Prostate Cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments.

Prostate Cancer Xenograft Model
  • Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID, nude mice) aged 6-8 weeks are used.

  • Tumor Cell Implantation:

    • Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A suspension of 1-5 x 10^6 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width^2)/2).

    • Body weight is monitored as an indicator of general health.

  • Drug Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • The investigational drug and vehicle control are administered daily via oral gavage or other appropriate routes.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, qPCR).

    • Blood samples are collected for PSA measurement.

Immunohistochemistry for AR Nuclear Translocation
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

  • Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the Androgen Receptor overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a chromogen (e.g., DAB) are used for detection.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Image Analysis: The subcellular localization of AR (nuclear vs. cytoplasmic) is quantified using image analysis software.

Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow

To better understand the mechanisms discussed, the following diagrams illustrate the AR signaling pathway and a typical in vivo experimental workflow.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Androgen Receptor (AR) (inactive, bound to HSPs) Androgen->AR_inactive Binds AR_active Activated AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Leads to Inhibit_Binding Inhibit Androgen Binding (All Antagonists) Inhibit_Binding->AR_inactive Inhibit_Translocation Inhibit Nuclear Translocation (2nd Gen Antagonists) Inhibit_Translocation->AR_active Inhibit_DNA_Binding Inhibit DNA Binding (2nd Gen Antagonists) Inhibit_DNA_Binding->AR_dimer

Caption: Androgen Receptor signaling pathway and points of inhibition.

Experimental_Workflow start Start: Prostate Cancer Cell Line cell_culture Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers, Imaging) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Drug Administration (e.g., Oral Gavage) randomization->treatment monitoring Continued Tumor & Health Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision, Blood Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, PSA Levels, IHC, Western Blot, qPCR endpoint->analysis conclusion Conclusion: Comparative Efficacy & Mechanism Validation analysis->conclusion

Caption: In vivo xenograft experimental workflow.

References

Comparative Efficacy of Androgen Receptor Antagonist 10 and Other Marketed Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for Androgen Receptor Antagonist 10 (also known as compound 6h) alongside established androgen receptor (AR) antagonists, including enzalutamide, bicalutamide, and apalutamide. The data presented is intended to offer an objective overview of their respective potencies based on available preclinical data.

Introduction to Androgen Receptor Antagonism

The androgen receptor is a crucial mediator of male sex hormone actions and a validated therapeutic target in various androgen-dependent diseases, most notably prostate cancer.[1] Androgen receptor antagonists function by competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing its activation and downstream signaling pathways that promote cell growth and proliferation.[2] This guide focuses on a direct comparison of the inhibitory activities of several AR antagonists.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and its comparators. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundAssay TypeCell Line/SystemIC50 (nM)Reference
This compound (compound 6h) Displacement of [3H]DHT from human cloned androgen receptor Insect Sf9 cells 74 Mitchell LH, et al. Bioorg Med Chem Lett. 2009;19(8):2176-2178.
Antagonist activity (inhibition of DHT-induced response) MDA-MB-231 22 Mitchell LH, et al. Bioorg Med Chem Lett. 2009;19(8):2176-2178.
EnzalutamideAndrogen Receptor AntagonismLNCaP cells21 - 36(Sources: Multiple, including studies in LNCaP cell lines)[2][3][4]
BicalutamideAndrogen Receptor AntagonismLNCaP/AR(cs) cell line160(Sources: Multiple, including studies in LNCaP/AR(cs) cell lines)[5][6]
ApalutamideAndrogen Receptor AntagonismCell-free assay16(Sources: Multiple, including cell-free assays)[3][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Androgen Receptor Binding Assay

Objective: To determine the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

General Protocol:

  • Receptor Source: A source of androgen receptor is prepared, typically from lysates of prostate cancer cells (e.g., LNCaP) or from cells engineered to overexpress the receptor (e.g., insect Sf9 cells).

  • Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]DHT).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

  • Separation: After incubation, the bound and free radioligand are separated. This is often achieved through filtration or precipitation methods.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is then calculated, representing the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Cellular Functional Assay (AR Antagonism)

Objective: To assess the ability of a test compound to inhibit the transcriptional activity of the androgen receptor in a cellular context.

General Protocol:

  • Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., MDA-MB-231, LNCaP) is cultured under appropriate conditions. Often, these cells are transfected with a reporter gene construct containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase).

  • Treatment: The cells are treated with a known androgen agonist (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test antagonist.

  • Incubation: The cells are incubated for a sufficient period to allow for gene transcription and protein expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the androgen agonist alone. The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.

In Vivo Model: Golden Syrian Hamster Ear Model for Sebum Production

Objective: To evaluate the in vivo efficacy of a topically applied androgen receptor antagonist in reducing sebum production.

General Protocol:

  • Animal Model: The Golden Syrian hamster is used as its ear sebaceous glands are sensitive to androgens and serve as a validated model for sebum production.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the start of the experiment.

  • Topical Application: A solution of the test compound (e.g., this compound) is applied topically to the ventral surface of the hamster's ear over a specified period. A vehicle control is applied to the contralateral ear or to a separate group of animals.

  • Sebum Collection and Analysis: After the treatment period, sebum is collected from the treated and control areas. A common component of hamster sebum, wax esters, is often quantified as a surrogate marker for overall sebum production. This can be done using techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The percentage reduction in wax esters in the treated area compared to the control area is calculated to determine the in vivo efficacy of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds to AR AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Response Cellular Response (Growth, Proliferation) Protein->Cell_Response Antagonist AR Antagonist Antagonist->AR_complex Blocks Androgen Binding

Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of AR Antagonists.

Experimental_Workflow start Start: Compound Library binding_assay In Vitro AR Binding Assay (IC50 Determination) start->binding_assay functional_assay Cellular AR Functional Assay (Antagonist IC50) binding_assay->functional_assay Potent Binders in_vivo_model In Vivo Efficacy Model (e.g., Hamster Ear Model) functional_assay->in_vivo_model Active Antagonists data_analysis Data Analysis & Comparison in_vivo_model->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: General Experimental Workflow for the Evaluation of Androgen Receptor Antagonists.

References

Comparative Analysis of Second-Generation Androgen Receptor Antagonist Efficacy Against AR Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the second-generation androgen receptor (AR) antagonist, Enzalutamide (B1683756), against various AR mutations, with comparative data for the first-generation antagonist, Bicalutamide, and another second-generation antagonist, Darolutamide. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key assays.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapy and first-generation AR antagonists like Bicalutamide have been foundational treatments, the emergence of resistance, often through mutations in the AR ligand-binding domain (LBD), has necessitated the development of second-generation antagonists such as Enzalutamide and Darolutamide. These newer agents exhibit higher binding affinity and distinct mechanisms of action that can overcome some resistance mechanisms.[1][2][3] However, specific AR mutations can still confer resistance, and in some cases, convert these antagonists into agonists, thereby promoting tumor growth.[1][4][5] This guide examines the differential effects of these antagonists on wild-type and mutant AR.

Mechanism of Action of Second-Generation AR Antagonists

Enzalutamide and Darolutamide are potent AR signaling inhibitors that act at multiple levels of the pathway.[4][6][7][8] Unlike first-generation antagonists, which primarily compete with androgens for binding to the AR, these second-generation agents have a multi-faceted mechanism:

  • Potent Competitive Inhibition: They bind to the AR with significantly higher affinity than both endogenous androgens and first-generation antagonists.[1]

  • Impaired Nuclear Translocation: They hinder the translocation of the activated AR from the cytoplasm into the nucleus.[1][6][8]

  • Inhibition of DNA Binding: They disrupt the interaction of the AR with androgen response elements (AREs) on the DNA.[6][8]

  • Blocked Coactivator Recruitment: They prevent the recruitment of coactivator proteins necessary for AR-mediated gene transcription.[4][7]

This comprehensive inhibition of the AR signaling pathway contributes to their enhanced clinical efficacy.

Comparative Efficacy Against Wild-Type and Mutant AR

The table below summarizes the inhibitory concentrations (IC50) and qualitative effects of Bicalutamide, Enzalutamide, and Darolutamide on wild-type (WT) AR and key resistance-associated AR mutations.

AR Status Antagonist IC50 Effect Citation(s)
Wild-Type Bicalutamide~160 nMAntagonist[2]
Enzalutamide~21-36 nMPotent Antagonist[2][9]
Darolutamide~26 nMPotent Antagonist[9]
T878A Bicalutamide-Partial Agonist[5]
Enzalutamide21-36 nM (in LNCaP cells)Antagonist[2]
Darolutamide-Antagonist[10]
W742C Bicalutamide-Agonist[1][2]
Enzalutamide-Antagonist[1][2]
Darolutamide-Antagonist[10]
F876L Bicalutamide-Antagonist[1][4]
Enzalutamide-Agonist [1][4][7][11]
Darolutamide-Antagonist[10]
Panel of 44 PCa-associated mutants Bicalutamide>6 µMPartial agonist activity against some mutants[10]
Enzalutamide<25 µMEfficiently inhibited all tested mutants[10]
Darolutamide<25 µMEfficiently inhibited all tested mutants[10]

Note: IC50 values can vary depending on the cell line and assay conditions. The F876L mutation notably converts Enzalutamide from an antagonist to an agonist, while the W742C mutation has a similar effect on Bicalutamide.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and resistance, it is crucial to visualize the AR signaling pathway and the workflows used to evaluate antagonist efficacy.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR_HSP AR_HSP->AR Dissociation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Enzalutamide_block2->AR_dimer Blocks Translocation Enzalutamide_block3->ARE Blocks DNA Binding

Caption: Androgen Receptor (AR) Signaling Pathway and Enzalutamide Inhibition.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Start: Evaluate AR Antagonist binding_assay 1. Competitive Binding Assay (Determine Ki / IC50 for AR binding) start->binding_assay reporter_assay 2. Reporter Gene Assay (Measure AR transcriptional activity) binding_assay->reporter_assay viability_assay 3. Cell Viability Assay (Assess effect on cancer cell growth) reporter_assay->viability_assay data_analysis Analyze dose-response curves Calculate IC50 / EC50 values viability_assay->data_analysis comparison Compare efficacy against WT vs. Mutant AR data_analysis->comparison conclusion Determine antagonist vs. agonist activity and resistance profile comparison->conclusion end End: Characterize Antagonist Profile conclusion->end

Caption: Workflow for Evaluating Androgen Receptor Antagonist Efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize AR antagonists.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain.[12][13][14]

  • Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-R1881) and recombinant human AR protein are incubated with varying concentrations of the test antagonist. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the binding affinity of the test compound.

  • Materials:

    • Recombinant human androgen receptor (ligand-binding domain).

    • Radiolabeled ligand: [³H]-R1881.

    • Test compounds (e.g., Enzalutamide) and controls (e.g., unlabeled Dihydrotestosterone).

    • Assay Buffer (e.g., TEGMD: Tris-HCl, EDTA, glycerol, DTT, sodium molybdate).

    • Hydroxylapatite (HAP) slurry or filter plates for separating bound from free ligand.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the recombinant AR, [³H]-R1881, and serially diluted test compound for 18-24 hours at 4°C to reach equilibrium.[12]

    • Separation: Separate the AR-bound radioligand from the free radioligand using either a hydroxylapatite slurry (which binds the receptor) followed by centrifugation and washing, or by vacuum filtration through a filter plate.[12]

    • Quantification: Add scintillation cocktail to the washed HAP pellet or the filter, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

AR Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of the AR in response to androgens and antagonists.[15][16]

  • Principle: Prostate cancer cells (e.g., PC-3, LNCaP) are transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter. Activation of the endogenous or co-transfected AR leads to the expression of luciferase, which produces a measurable light signal upon addition of its substrate. Antagonists will inhibit this signal, while compounds that act as agonists on mutant AR will induce it.

  • Materials:

    • Prostate cancer cell line (e.g., PC-3 for transfection with AR constructs, or LNCaP which endogenously expresses mutant AR T878A).

    • Expression vectors for wild-type or mutant AR.

    • Luciferase reporter plasmid with AREs.

    • Transfection reagent.

    • Test compounds and controls (e.g., DHT).

    • Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate).

    • Luminometer.

  • Procedure:

    • Transfection: Co-transfect cells with the AR expression vector and the luciferase reporter plasmid. For stable cell lines, this step is omitted.

    • Treatment: Plate the cells in a 96-well plate. Treat the cells with the test compound in the presence (for antagonist mode) or absence (for agonist mode) of an androgen like DHT or R1881.

    • Incubation: Incubate the cells for 24-48 hours to allow for AR-mediated transcription and translation of the luciferase enzyme.

    • Lysis: Wash the cells with PBS and then add lysis buffer to release the cellular contents, including the luciferase enzyme.[17]

    • Detection: Add the cell lysate to a luminometer plate and inject the luciferase substrate. Measure the resulting luminescence.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized activity against the log concentration of the test compound to determine IC50 (for antagonists) or EC50 (for agonists).

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of an AR antagonist on the proliferation and viability of prostate cancer cells.[8][18][19]

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Androgen-dependent prostate cancer cell line (e.g., LNCaP, VCaP).

    • 96-well cell culture plates.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate spectrophotometer.

  • Procedure:

    • Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing serially diluted concentrations of the test antagonist.

    • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

    • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the log concentration of the antagonist to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Second-generation AR antagonists like Enzalutamide and Darolutamide offer significant advantages over first-generation agents in inhibiting AR signaling.[3] However, the development of resistance through AR mutations remains a clinical challenge. The F876L mutation is a key example of acquired resistance to Enzalutamide, transforming it into an agonist.[4] In contrast, Darolutamide and other antagonists may retain activity against this and other mutations, highlighting the importance of molecular profiling in guiding therapeutic decisions.[10] The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel AR-targeted therapies to overcome resistance in prostate cancer.

References

Benchmarking Androgen receptor antagonist 10 against current therapies

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of a Novel Androgen Receptor Antagonist

This guide provides a detailed comparison of a representative advanced androgen receptor (AR) antagonist, herein referred to as AR Antagonist 10, against current therapeutic options for androgen-sensitive pathologies. The data presented is a composite representation based on publicly available information for advanced AR inhibitors.

Quantitative Comparison of AR Antagonists

The following table summarizes the key performance indicators of AR Antagonist 10 in comparison to other established androgen receptor antagonists.

Parameter AR Antagonist 10 (Representative) Enzalutamide Apalutamide Bicalutamide
AR Binding Affinity (IC50) ~15 nM15-38 nM16-49 nM~160 nM
AR Nuclear Translocation Inhibition HighHighHighLow/Partial Agonist Activity
DNA Binding Inhibition HighHighHighNo
Coactivator Recruitment Inhibition HighHighHighNo
In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models) >90%>90%>90%~50-60%
Blood-Brain Barrier Penetration LowModerateLowHigh

Signaling Pathway of Androgen Receptor and Antagonist Intervention

The following diagram illustrates the androgen receptor signaling pathway and the mechanism of action of AR Antagonist 10.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of AR Antagonist 10 Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Antagonist AR Antagonist 10 Antagonist->AR_HSP 1. Competitively Binds to AR Antagonist->AR 2. Inhibits Nuclear Translocation Antagonist->ARE 3. Blocks DNA Binding

Caption: Mechanism of AR signaling and antagonist action.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of AR Antagonist 10 for the androgen receptor.

Methodology:

  • A constant concentration of a radiolabeled androgen (e.g., 3H-mibolerone) is incubated with a source of androgen receptor (e.g., LNCaP cell lysate).

  • Increasing concentrations of the unlabeled competitor (AR Antagonist 10 or reference compounds) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Bound and free radioligand are separated using a filter membrane, and the radioactivity of the bound ligand is quantified by scintillation counting.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

AR Nuclear Translocation Assay

Objective: To assess the ability of AR Antagonist 10 to prevent the translocation of the androgen receptor from the cytoplasm to the nucleus.

Methodology:

  • Prostate cancer cells (e.g., LNCaP) are cultured on glass coverslips.

  • Cells are pre-treated with AR Antagonist 10 or a vehicle control.

  • Androgen (e.g., DHT) is added to stimulate AR nuclear translocation.

  • After incubation, cells are fixed and permeabilized.

  • The subcellular localization of the androgen receptor is visualized by immunofluorescence using an AR-specific primary antibody and a fluorescently labeled secondary antibody.

  • Images are captured using a fluorescence microscope, and the percentage of cells showing nuclear AR localization is quantified.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of AR Antagonist 10 in a preclinical cancer model.

Methodology:

  • Castrated male immunodeficient mice are subcutaneously implanted with androgen-sensitive prostate cancer cells (e.g., VCaP).

  • Tumors are allowed to grow to a predetermined size.

  • Mice are randomized into treatment groups (e.g., vehicle control, AR Antagonist 10, positive control).

  • The investigational drug is administered daily via oral gavage.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, tumors are excised and weighed, and blood may be collected for pharmacokinetic analysis.

  • Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the preclinical benchmarking of a novel androgen receptor antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_final Final Evaluation ar_binding AR Binding Assay (IC50 Determination) reporter_assay AR Reporter Gene Assay (Functional Antagonism) ar_binding->reporter_assay nuclear_translocation AR Nuclear Translocation (Immunofluorescence) reporter_assay->nuclear_translocation cell_proliferation Cell Proliferation Assay (e.g., MTS/WST-1) nuclear_translocation->cell_proliferation xenograft_model Prostate Cancer Xenograft Model cell_proliferation->xenograft_model Lead Candidate Selection efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study pk_pd_study Pharmacokinetics/ Pharmacodynamics efficacy_study->pk_pd_study toxicity_study Toxicity Assessment pk_pd_study->toxicity_study final_comparison Comparative Analysis vs. Current Therapies toxicity_study->final_comparison

Caption: Preclinical benchmarking workflow for AR antagonists.

Statistical analysis of Androgen receptor antagonist 10 comparative data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of Androgen Receptor Antagonist 10, also known as compound 6h, against other prominent androgen receptor (AR) antagonists. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering objective performance data and supporting experimental methodologies.

Introduction to this compound

This compound (compound 6h) is a non-steroidal AR antagonist characterized by a diphenyl ether scaffold. It has been investigated for its potential in topical applications, specifically for the suppression of sebum production, a process highly regulated by androgens. Its mechanism of action, like other AR antagonists, involves competitively binding to the androgen receptor, thereby inhibiting the downstream signaling cascade initiated by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

In Vitro Performance: A Comparative Overview

The following tables summarize the in vitro performance of this compound in comparison to first and second-generation AR antagonists.

Table 1: Androgen Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values from competitive binding assays, indicating the concentration of the antagonist required to displace 50% of a radiolabeled androgen from the AR. Lower IC50 values denote higher binding affinity.

CompoundChemical ClassAR Binding IC50 (nM)Notes
This compound (6h) Diphenyl Ether74Data from a competitive binding assay using [3H]DHT and human AR expressed in Sf9 insect cells.[1]
BicalutamideNon-steroidal~170A first-generation AR antagonist.
EnzalutamideNon-steroidal~20-35A second-generation AR antagonist, demonstrating significantly higher affinity than bicalutamide.
ApalutamideNon-steroidal~15-30A second-generation AR antagonist with a binding affinity comparable to enzalutamide.
Table 2: In Vitro Antagonist Activity

This table showcases the IC50 values from cellular functional assays, which measure the ability of the antagonist to inhibit androgen-induced gene expression. Lower IC50 values indicate greater potency in a cellular context.

CompoundCell LineFunctional Antagonist IC50 (nM)Notes
This compound (6h) MDA-MB-23122Assessed as the inhibition of DHT-induced response in human MDA-MB-231 cells expressing human AR.[1]
BicalutamideVarious~150-700Potency can vary depending on the cell line and reporter gene used.
EnzalutamideLNCaP~36Demonstrates potent inhibition of AR-mediated transcription.
ApalutamideLNCaP~30Shows strong antagonist activity in prostate cancer cell lines.

In Vivo Efficacy: Golden Syrian Hamster Model

This compound has been evaluated for its topical in vivo efficacy in the Golden Syrian hamster ear model, a well-established model for assessing the effect of compounds on sebaceous gland activity. Topical application of this compound resulted in a reduction of wax esters, a major component of sebum. While the precise quantitative reduction data from the primary study is not publicly available, its activity in this model suggests potential for the topical treatment of androgen-mediated skin disorders like acne.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the human androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]dihydrotestosterone or [3H]methyltrienolone) for binding to the androgen receptor.

Materials:

  • Human androgen receptor (recombinant or from cell lysates, e.g., Sf9 cells)

  • Radioligand: [3H]dihydrotestosterone ([3H]DHT)

  • Test compounds (including this compound and reference compounds)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds.

  • In a 96-well plate, add the androgen receptor preparation.

  • Add the diluted test compounds or vehicle control to the wells.

  • Add the radioligand ([3H]DHT) to all wells at a concentration near its dissociation constant (Kd).

  • To determine non-specific binding, add a high concentration of a non-labeled androgen (e.g., unlabeled DHT) to a set of control wells.

  • Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from free radioligand using a method such as filtration through a glass fiber filter mat or charcoal dextran (B179266) precipitation.

  • Wash the filters to remove unbound radioligand.

  • Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Cellular Androgen Receptor Antagonist Assay (Mammalian Two-Hybrid Assay)

Objective: To measure the functional antagonist activity of a test compound in a cellular environment.

Principle: This assay utilizes a mammalian two-hybrid system where the interaction between the N-terminal and C-terminal domains of the androgen receptor, induced by an agonist, drives the expression of a reporter gene (e.g., luciferase). An antagonist will disrupt this interaction and reduce reporter gene expression.

Materials:

  • Mammalian cell line (e.g., MDA-MB-231 or CV-1)

  • Expression plasmids:

    • One encoding the AR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).

    • Another encoding the AR N-terminal domain (NTD) fused to the VP16 activation domain (AD).

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Androgen agonist (e.g., DHT).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the three plasmids (GAL4-AR LBD, VP16-AR NTD, and GAL4-luciferase reporter) using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing the test compounds at various concentrations, along with a fixed concentration of the androgen agonist (DHT) to stimulate the receptor interaction.

  • Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of the DHT-induced luciferase activity for each concentration of the test compound.

  • Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.

Golden Syrian Hamster Ear Model for Sebum Production

Objective: To evaluate the in vivo efficacy of a topically applied compound on sebum production.

Principle: The sebaceous glands in the ears of male Golden Syrian hamsters are large and sensitive to androgens. The effect of a test compound on sebum production is assessed by measuring the change in the size of the sebaceous glands or the amount of a key sebum component, such as wax esters.

Materials:

  • Male Golden Syrian hamsters.

  • Test compound formulated in a suitable vehicle for topical application.

  • Vehicle control.

  • Testosterone propionate (B1217596) (to induce sebaceous gland enlargement, if necessary).

  • Anesthesia.

  • Biopsy punch.

  • Histological processing reagents (formalin, paraffin, etc.).

  • Microscope and image analysis software.

  • Alternatively, lipid extraction solvents (e.g., hexane) and analytical equipment (e.g., gas chromatography) for wax ester analysis.

Procedure:

  • Acclimatize the hamsters to the laboratory conditions.

  • If using castrated animals, administer testosterone propionate to stimulate sebaceous gland growth.

  • Divide the animals into treatment groups (vehicle control and test compound).

  • Apply the test compound or vehicle topically to the ventral surface of one ear of each hamster daily for a specified period (e.g., 2-4 weeks). The contralateral ear can serve as an untreated control.

  • At the end of the treatment period, euthanize the animals and collect the ears.

  • For histological analysis:

    • Take a biopsy from the treated area of the ear.

    • Fix the tissue in formalin, embed in paraffin, and section.

    • Stain the sections (e.g., with hematoxylin (B73222) and eosin).

    • Measure the size of the sebaceous gland lobules using a microscope and image analysis software.

  • For lipid analysis:

    • Excise the treated area of the ear.

    • Extract the lipids from the tissue using an organic solvent.

    • Analyze the lipid extract to quantify the amount of wax esters.

  • Compare the sebaceous gland size or wax ester levels between the test compound-treated group and the vehicle-treated group to determine the percentage of inhibition.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP Binds AR AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR-HSP->AR HSP Dissociation Antagonist AR Antagonist 10 Antagonist->AR-HSP Competitively Binds ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription

Androgen Receptor Signaling Pathway and Inhibition by Antagonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Binding_Assay AR Competitive Binding Assay (Determine IC50 for binding) Functional_Assay Cellular AR Antagonist Assay (Determine IC50 for function) Binding_Assay->Functional_Assay Proceed if potent Hamster_Model Golden Syrian Hamster Ear Model Functional_Assay->Hamster_Model Proceed if active Topical_Application Topical Application of Antagonist 10 Hamster_Model->Topical_Application Analysis Analysis of Sebum Reduction (Histology or Lipid Analysis) Topical_Application->Analysis

General Experimental Workflow for Evaluating AR Antagonists.

References

A Comparative Guide to Androgen Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Androgen Receptor Antagonists with Supporting Experimental Data

This guide provides a comprehensive comparison of commonly studied androgen receptor (AR) antagonists, focusing on their pharmacological profiles and preclinical efficacy. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of new anti-androgen therapies.

Introduction to Androgen Receptor Antagonism

The androgen receptor is a crucial driver in the development and progression of prostate cancer.[1] Androgen deprivation therapy (ADT) is a primary treatment strategy, and direct AR antagonists play a pivotal role in this approach.[2] These antagonists function by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR. This action prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent transcription of androgen-responsive genes that promote tumor growth.

The landscape of AR antagonists has evolved from first-generation compounds like bicalutamide (B1683754) to more potent second-generation agents such as enzalutamide, apalutamide, and darolutamide. These newer antagonists exhibit higher binding affinities and more effectively inhibit AR signaling.

Quantitative Comparison of Androgen Receptor Antagonists

The following tables summarize key quantitative data for prominent AR antagonists, providing a basis for their comparative evaluation. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.

FeatureBicalutamideEnzalutamideApalutamideDarolutamide
Generation FirstSecondSecondSecond
Mechanism of Action Competitive AR antagonistCompetitive AR antagonist, inhibits nuclear translocation and DNA bindingCompetitive AR antagonist, inhibits nuclear translocation and DNA bindingCompetitive AR antagonist, inhibits nuclear translocation
AR Binding Affinity Lower5-8 times higher than Bicalutamide7-10 times higher than BicalutamideHigher than Enzalutamide and Apalutamide
IC50 (nM) ~159-243~21-37~16~26
Ki (nM) Not consistently reported~2.1-2.4Not consistently reported~11

Key Experimental Protocols

Accurate characterization of AR antagonists relies on robust and standardized experimental assays. This section provides detailed methodologies for fundamental in vitro and in vivo assays used to determine the pharmacological profile and efficacy of these compounds.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the IC50 and Ki of a test compound for the androgen receptor.

Materials:

  • Recombinant human androgen receptor

  • [³H]-R1881 (a synthetic androgen)

  • Test compound

  • Assay buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Wash buffer

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, [³H]-R1881, and the recombinant human androgen receptor.

  • Incubate to allow for competitive binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a method such as hydroxylapatite or filter binding.

  • Wash the bound receptor-ligand complexes to remove non-specifically bound radioligand.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

AR Transcriptional Activity Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the AR.

Objective: To determine the antagonist potency (IC50) of a test compound in a cellular context.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, VCaP)

  • AR expression vector (if using cells with low or no endogenous AR)

  • Luciferase reporter vector containing androgen response elements (AREs)

  • Transfection reagent

  • Androgen (e.g., DHT)

  • Test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the prostate cancer cells with the AR expression vector (if needed) and the ARE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with a fixed concentration of an androgen (e.g., DHT) and varying concentrations of the test compound.

  • Incubate the cells to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of androgen-induced luciferase activity at each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of AR antagonists on the proliferation of androgen-dependent prostate cancer cells.

Objective: To determine the effect of a test compound on cell viability and proliferation.

Materials:

  • Androgen-dependent prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with varying concentrations of the test compound.

  • Incubate for a period of time (e.g., 72 hours) to allow for effects on proliferation.

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation at each concentration of the test compound.

In Vivo Efficacy in Xenograft Models

This assay evaluates the anti-tumor activity of an AR antagonist in a living organism.

Objective: To assess the in vivo efficacy of a test compound in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human prostate cancer cell line (e.g., LNCaP, VCaP)

  • Matrigel (or other appropriate vehicle)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human prostate cancer cells and Matrigel into the flank of the immunocompromised mice.

  • Allow the tumors to establish and reach a predetermined size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR-HSP Complex AR-HSP Complex Androgen->AR-HSP Complex Binds AR AR AR->AR-HSP Complex Complexes with HSP HSP HSP->AR-HSP Complex Activated AR Activated AR AR-HSP Complex->Activated AR HSP Dissociation AR Dimer AR Dimer Activated AR->AR Dimer Dimerization & Nuclear Translocation AR Antagonist AR Antagonist AR Antagonist->AR-HSP Complex Blocks Binding AR Antagonist->Activated AR Inhibits Translocation ARE Androgen Response Element AR Dimer->ARE Binds to AR Dimer->ARE Inhibits DNA Binding Gene Transcription Gene Transcription ARE->Gene Transcription Initiates Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation Leads to

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay AR Competitive Binding Assay (IC50, Ki) Reporter_Assay AR Transcriptional Reporter Assay (Antagonist Potency) Binding_Assay->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (MTT/BrdU) (Effect on Growth) Reporter_Assay->Proliferation_Assay Lead_Compound Lead Compound Identification Proliferation_Assay->Lead_Compound Xenograft_Model Prostate Cancer Xenograft Model Efficacy_Study In Vivo Efficacy (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Tox_Study Toxicology & Pharmacokinetics Efficacy_Study->Tox_Study Clinical_Candidate Clinical Candidate Selection Tox_Study->Clinical_Candidate Compound_Library Test Compounds Compound_Library->Binding_Assay Lead_Compound->Xenograft_Model

Caption: Experimental Workflow for Evaluating AR Antagonists.

References

Safety Operating Guide

Safeguarding Research: 10 Essential Procedures for the Proper Disposal of Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Androgen receptor (AR) antagonists, a critical class of compounds in research and medicine, are classified as hazardous drugs and necessitate stringent disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is not only a matter of best practice but a legal and ethical obligation.

This guide provides a comprehensive, step-by-step framework for the proper disposal of AR antagonists, moving from immediate handling precautions to terminal waste management. It is designed to be an essential resource for laboratory safety and chemical handling, empowering research professionals to manage these materials with confidence and precision.

Immediate Safety and Handling

Prior to initiating any disposal procedure, it is crucial to handle AR antagonists with the appropriate personal protective equipment (PPE). This includes, at a minimum, a laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses. For procedures with a risk of aerosolization, a fume hood should be utilized. All personnel handling these compounds must be trained on their potential hazards and the institution's specific safety protocols.

The 10 Proper Disposal Procedures

Here are ten essential procedures for the safe and compliant disposal of androgen receptor antagonist waste:

  • Waste Identification and Segregation: All waste streams containing AR antagonists must be treated as hazardous waste. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials. Critically, AR antagonist waste must be segregated from non-hazardous laboratory trash and other chemical waste streams to prevent cross-contamination and ensure proper final disposal.

  • Distinguishing Waste Categories: Differentiate between "trace" and "bulk" contaminated waste.

    • Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves, gowns). These are typically disposed of in designated yellow chemotherapy waste containers.

    • Bulk Waste: Unused or partially used compounds, expired drugs, and materials from significant spill cleanups. These must be disposed of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[1]

  • Proper Containerization: Use only designated, leak-proof, and puncture-resistant containers for AR antagonist waste. Containers must be kept closed except when adding waste and should be stored in a secure, designated area away from general laboratory traffic.

  • Accurate and Detailed Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the name of the androgen receptor antagonist and its concentration. Avoid using abbreviations or chemical formulas.

  • Management of Spills: In the event of a spill, immediately alert personnel in the area and follow established spill cleanup procedures. For minor spills, contain the material with an inert absorbent and place it in a sealed, labeled container for disposal as hazardous waste.[1] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with AR antagonists should be decontaminated. A common and effective procedure involves a three-step process:

    • Initial cleaning with a detergent solution.

    • Rinsing with water.

    • A final decontamination step with 70% isopropyl alcohol, followed by a final water rinse.[1]

  • Chemical Inactivation (Pre-treatment Option): For liquid waste streams, chemical inactivation can be considered as a pre-treatment step to degrade the active compound before final disposal. This must be done in accordance with validated protocols and institutional approval. The following section provides a detailed experimental protocol for the chemical degradation of enzalutamide (B1683756), a common non-steroidal AR antagonist, based on forced degradation studies.

  • Scheduled Waste Pickup: Do not allow hazardous waste to accumulate indefinitely. Follow your institution's guidelines for scheduling waste pickups with the EHS department or a licensed hazardous waste contractor. Typically, waste should be picked up when the container is three-quarters full or within six months of the accumulation start date.

  • Regulatory Compliance: Ensure all disposal activities comply with federal (EPA, OSHA), state, and local regulations. Maintain accurate records of all hazardous waste generated and disposed of.

  • Personnel Training: All laboratory personnel who handle androgen receptor antagonists must receive documented training on the specific hazards of these compounds and the proper procedures for their safe handling and disposal.

Quantitative Data on Chemical Degradation of Enzalutamide

The following table summarizes data from forced degradation studies of the androgen receptor antagonist enzalutamide, providing insight into the effectiveness of various chemical inactivation methods.

Degradation ConditionReagent ConcentrationTemperatureDurationDegradation (%)
Acid Hydrolysis0.1 N HCl80°C2 hoursSignificant
Base Hydrolysis0.1 N NaOH80°C2 hours89.36%
Oxidative Degradation10% H₂O₂80°C2 hours97.09%
Water DegradationDistilled Water80°C2 hours96.96%

Data synthesized from multiple analytical stability studies.[2][3][4]

Experimental Protocol: Chemical Inactivation of Enzalutamide Waste

This protocol is based on analytical forced degradation studies and should be validated by your institution's safety office before implementation for waste disposal.

Objective: To degrade enzalutamide in a liquid waste stream prior to final disposal as hazardous waste.

Materials:

  • Waste solution containing enzalutamide.

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).

  • Chemical fume hood.

  • Designated hazardous waste container.

  • Reagents for the chosen degradation method (e.g., 1 N HCl, 1 N NaOH, or 30% H₂O₂).

  • Neutralizing agent (e.g., sodium bicarbonate for acid, a weak acid for base).

  • pH indicator strips.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Choose Degradation Method: Based on the data table and the nature of your waste stream, select the most appropriate degradation method (acid hydrolysis, base hydrolysis, or oxidation).

  • Reaction Setup:

    • For Acid Hydrolysis: To your enzalutamide waste solution, slowly add a sufficient volume of concentrated HCl to reach a final concentration of approximately 0.1 N.

    • For Base Hydrolysis: To your enzalutamide waste solution, slowly add a sufficient volume of a concentrated NaOH solution to reach a final concentration of approximately 0.1 N.

    • For Oxidative Degradation: To your enzalutamide waste solution, slowly add a sufficient volume of 30% H₂O₂ to reach a final concentration of approximately 10%. Be aware that this reaction can be exothermic.

  • Incubation: Loosely cap the container to avoid pressure buildup and place it in a designated, labeled area within the fume hood. Allow the reaction to proceed for at least 4 hours. For hydrolysis methods, gentle heating to 60-80°C can accelerate degradation, but this must be done with extreme caution and appropriate equipment (e.g., a controlled heating mantle).

  • Neutralization: After the incubation period, allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions) until the pH is between 6 and 8, as confirmed with pH indicator strips.

  • Final Disposal: The neutralized, treated waste must still be disposed of as hazardous chemical waste. Ensure the container is properly labeled, indicating that it contains the degradation products of enzalutamide, and arrange for pickup by your institution's hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of androgen receptor antagonist waste.

Start AR Antagonist Waste Generated Segregate Segregate as Hazardous Waste Start->Segregate Identify_Type Identify Waste Type Segregate->Identify_Type Trace_Waste Trace Waste (<3%) Identify_Type->Trace_Waste Trace Bulk_Waste Bulk Waste (>3%) Identify_Type->Bulk_Waste Bulk Yellow_Container Place in Yellow Chemo Container Trace_Waste->Yellow_Container Black_Container Place in Black RCRA Container Bulk_Waste->Black_Container Label Label Container Correctly Yellow_Container->Label Liquid_Waste Is it a liquid that can be treated? Black_Container->Liquid_Waste Chemical_Inactivation Perform Chemical Inactivation (See Protocol) Liquid_Waste->Chemical_Inactivation Yes Liquid_Waste->Label No Chemical_Inactivation->Label Store Store in Secure Designated Area Label->Store Pickup Schedule EHS Waste Pickup Store->Pickup

Caption: Workflow for the safe disposal of AR antagonist waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Androgen Receptor Antagonist 10

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers and laboratory professionals handling Androgen Receptor Antagonist 10 are outlined below to ensure a secure laboratory environment. This guide provides immediate, procedural, and step-by-step information for the operational use and safe disposal of this compound, reinforcing best practices in laboratory safety and chemical management.

Personal Protective Equipment (PPE) and Handling

Strict adherence to personal protective equipment guidelines is paramount when working with this compound to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE:

Protective EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemically resistant gloves, such as nitrile rubber. A chemical suit made of non-permeable material is recommended, especially when handling liquid forms.[2]
Respiratory Protection A supplied-air respirator is recommended when handling the compound.[2]
Body Protection A laboratory coat should be worn.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.[1]

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is critical for maintaining a safe laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of the waste material according to institutional and local regulations.[3]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Collect and arrange for disposal by a licensed professional waste disposal service.[1][3]

  • Do not dispose of the material down the drain or in regular trash.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the compound.[3]

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for researchers handling this compound, from preparation to post-experiment procedures.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in fume hood B->C D Weigh/measure compound C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Store waste in designated area G->H I Arrange for professional disposal H->I

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.